Matraxetan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N6O9/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTDIWAXETZSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006711-90-5 | |
| Record name | Matraxetan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006711905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MATRAXETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVM7E8Z3VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tezatabep Matraxetan
Introduction: Redefining HER2 Status Assessment in Oncology
The paradigm of cancer therapy is increasingly shifting towards precision medicine, where treatment is tailored to the specific molecular characteristics of a patient's tumor. In this landscape, the Human Epidermal Growth Factor Receptor 2 (HER2) remains a critical biomarker and therapeutic target, particularly in breast and gastroesophageal cancers.[1][2][3] Historically, HER2 status has been determined by invasive tissue biopsies, a method fraught with limitations such as sampling bias from tumor heterogeneity and an inability to capture dynamic changes in receptor expression over time.[1]
Tezatabep Matraxetan emerges as a sophisticated molecular tool designed to overcome these challenges. It is not a therapeutic agent, but rather a high-precision diagnostic imaging agent for Positron Emission Tomography (PET).[4] Comprised of a novel HER2-targeting Affibody® molecule conjugated to a Gallium-68 (⁶⁸Ga) radioisotope, Tezatabep this compound enables a non-invasive, whole-body assessment of HER2 expression.[1][4][5] This guide provides a comprehensive technical overview of its molecular composition, mechanism of action, and its pivotal role in patient stratification for advanced HER2-targeted therapies.
Molecular Architecture and Components
Tezatabep this compound is a meticulously engineered peptide conjugate radionuclide. Its function is a direct result of the interplay between its three core components: the targeting moiety, the chelator, and the radioisotope.
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Targeting Moiety: The Anti-HER2 Affibody® Molecule (ABY-025) : At the heart of Tezatabep this compound is an Affibody® molecule, a class of small (≈6 kDa) but robust engineered scaffold proteins.[1] This specific Affibody molecule was selected from a vast library of over ten billion variants for its high affinity and specificity for a unique epitope on the HER2 receptor, distinct from that targeted by antibodies like trastuzumab and pertuzumab.[1][5] Its small size is a key advantage, facilitating rapid accumulation in target tissues and swift clearance from the bloodstream and non-target organs, which is crucial for generating high-contrast diagnostic images within hours.[1][5]
-
Chelator: this compound (DOTA) : To securely attach the radioactive payload, the Affibody® molecule is conjugated to this compound, a macrocyclic chelator based on 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[5] DOTA forms a highly stable complex with the Gallium-68 radioisotope, preventing its premature release in vivo and ensuring that the radioactive signal is localized exclusively to the sites of HER2 expression.
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Radioisotope: Gallium-68 (⁶⁸Ga) : Gallium-68 is the signal-generating component. It is a positron-emitting radionuclide with a convenient half-life (≈68 minutes), making it ideal for in-clinic production and PET imaging procedures.[4] The positrons emitted by ⁶⁸Ga travel a very short distance before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner.
Caption: Molecular components of Tezatabep this compound.
Core Mechanism of Action: From Injection to Image
The mechanism of action of Tezatabep this compound is a sequential process that translates the molecular event of receptor binding into a quantifiable, three-dimensional image of HER2 expression across the entire body.
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Systemic Administration and Biodistribution : Tezatabep this compound is administered via a single intravenous injection.[4] Owing to the small size of the Affibody® molecule, it rapidly distributes throughout the circulatory system and extravasates into tissues.
-
High-Affinity Target Engagement : The agent circulates and comes into contact with cell surfaces. The anti-HER2 Affibody® component specifically recognizes and binds with high affinity to the extracellular domain of the HER2 protein expressed on the surface of tumor cells.[4]
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Signal Generation via Positron Emission : The bound Gallium-68 undergoes radioactive decay, emitting positrons. These positrons collide with nearby electrons, resulting in an annihilation event that releases a pair of high-energy (511 keV) gamma photons traveling in opposite directions.
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PET Detection and Image Reconstruction : A PET scanner, consisting of a ring of detectors, simultaneously detects these pairs of gamma photons. By analyzing millions of these detection events, computer algorithms can reconstruct a 3D map of the radioisotope's distribution.
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Quantitative Assessment : The intensity of the signal in a given area is directly proportional to the concentration of Tezatabep this compound, and therefore, to the density of HER2 expression. This allows for the quantitative analysis of HER2 levels in tumors, often expressed as a Standardized Uptake Value (SUV).[2]
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Rapid Clearance and High Signal-to-Noise : Unbound Tezatabep this compound is rapidly cleared from the blood and normal tissues, primarily through renal excretion.[1][5] This rapid clearance minimizes background radiation, leading to an excellent tumor-to-background signal ratio and clear, high-contrast images within a few hours of injection.[1]
Caption: The sequential workflow of Tezatabep this compound's mechanism of action.
Clinical Application and Scientific Rationale
The primary utility of Tezatabep this compound lies in its ability to provide a more accurate and comprehensive assessment of HER2 status, thereby guiding therapeutic decisions.[1]
Table 1: Clinical Applications of Tezatabep this compound Imaging
| Application | Scientific Rationale & Causality | Key Insights Gained |
| Patient Stratification | HER2-targeted therapies, such as the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), are only effective in patients whose tumors express HER2.[1][6] Biopsies may miss HER2-positive sites due to tumor heterogeneity. | Whole-body imaging identifies all HER2-expressing lesions, ensuring that patients who can benefit from HER2-targeted ADCs are correctly identified, including those with HER2-low expression.[2][3] |
| Overcoming Biopsy Limitations | A single tissue biopsy represents only a tiny fraction of the total tumor burden and cannot account for differing HER2 expression between primary and metastatic sites.[1] | Provides a complete, systemic picture of HER2 status across all tumor sites, revealing discordance between the primary tumor and metastases. |
| Monitoring Therapeutic Response | HER2 expression can change dynamically in response to therapy. Monitoring these changes can provide early indications of treatment efficacy or emerging resistance. | Serial PET scans can non-invasively track changes in HER2 receptor density, offering a pharmacodynamic biomarker to assess treatment response earlier than traditional anatomical imaging.[1][4] |
Methodologies for Preclinical and Clinical Validation
The validation of Tezatabep this compound relies on a series of robust experimental protocols designed to confirm its specificity, kinetics, and clinical utility.
Experimental Protocol 1: ⁶⁸Ga-Labeling of Tezatabep this compound for Clinical Use
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Causality : This protocol is designed to ensure a high radiochemical yield and purity, which is critical for patient safety and image quality. The acidic buffer is required for efficient chelation of ⁶⁸Ga by the DOTA moiety.
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Elute Gallium-68 from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.
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Add a predetermined amount of the ⁶⁸Ga eluate to a sterile vial containing Tezatabep this compound (typically 40-50 µg) in an acetate buffer (pH 4.0-4.5).
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Heat the reaction vial at 95°C for 7-10 minutes to facilitate the chelation reaction.
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Perform quality control using radio-HPLC or radio-TLC to confirm radiochemical purity is >95%.
-
Neutralize the final product with a phosphate buffer to a physiological pH before patient administration.
Experimental Protocol 2: In Vivo Specificity Assessment in a Xenograft Model
-
Causality : This workflow validates that tumor uptake is specifically mediated by HER2 binding. The "blocking" cohort demonstrates that excess unlabeled Affibody can compete for binding sites, thus proving the target specificity of the radiotracer.
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Implant HER2-positive (e.g., SKOV3) and HER2-negative (control) tumor cells into the flanks of immunocompromised mice.[7]
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Once tumors reach a suitable size, divide the HER2-positive cohort into two groups: a test group and a blocking group.
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Administer a therapeutic dose of unlabeled anti-HER2 Affibody to the blocking group 1-2 hours prior to the radiotracer.
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Inject all cohorts intravenously with a defined activity (e.g., 5-10 MBq) of ⁶⁸Ga-Tezatabep this compound.[7]
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Perform dynamic or static PET/CT imaging at 1-2 hours post-injection.
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Self-Validation : High tracer uptake should be observed only in the HER2-positive test group. The HER2-negative and the blocking cohorts should show significantly reduced tumor uptake, confirming target specificity.
Caption: Role of Tezatabep this compound in therapeutic decision-making.
Conclusion
Tezatabep this compound represents a significant advancement in molecular imaging. Its mechanism of action, centered on the high-affinity binding of a small, rapidly clearing Affibody® molecule to the HER2 receptor, provides a powerful and non-invasive method for whole-body tumor characterization. By offering a more accurate and complete picture of HER2 status than is possible with tissue biopsies, it equips clinicians and researchers with critical data for patient stratification and response monitoring. As HER2-targeted therapies become more potent and are applied to a wider range of expression levels, the precision afforded by Tezatabep this compound will be indispensable in realizing the full potential of personalized oncology.
References
- 1. affibody.se [affibody.se]
- 2. Tezatabep this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Theranostic Pair of Affibody Molecules Targeting HER2 Expressing Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. precisionmedicineonline.com [precisionmedicineonline.com]
- 7. Evaluation of a novel 177Lu-labelled therapeutic Affibody molecule with a deimmunized ABD domain and improved biodistribution profile - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Matraxetan in Oncology: A Technical Guide to a New Class of HER2-Targeted Agents
For Immediate Release to the Scientific Community
This technical guide serves as an in-depth exploration of Matraxetan, a novel agent redefining the landscape of HER2-positive cancer diagnostics and therapeutics. Developed for researchers, scientists, and drug development professionals, this document elucidates the core science, mechanism of action, and clinical application of this technology. This compound, more precisely known as Tezatabep this compound (ABY-025), represents a paradigm shift from traditional monoclonal antibodies, employing a smaller, engineered Affibody® molecule for high-precision targeting of the Human Epidermal Growth Factor Receptor 2 (HER2). While its immediate and most validated application lies in advanced molecular imaging, its foundational technology is paving the way for a new generation of theranostic pairings in targeted cancer therapy.
Introduction: Beyond the Monoclonal Antibody
For decades, the monoclonal antibody has been the cornerstone of targeted cancer therapy. However, limitations such as large molecular size, which can impede tumor penetration, and potential for immunogenicity have driven the exploration of alternative protein scaffolds. Tezatabep this compound emerges from this quest, built upon an Affibody® molecule—a small (approximately 6.5 kDa), robust protein scaffold engineered for high affinity and specificity to a target protein.[1] This smaller size facilitates more efficient extravasation and tissue penetration compared to full-sized antibodies.[2]
Developed by Affibody AB, Tezatabep this compound is a HER2-binding Affibody® molecule.[3] Its primary iteration is as a diagnostic agent, where it is conjugated with a chelator for radiolabeling, most commonly with Gallium-68 ([68Ga]Ga-ABY-025), for use in Positron Emission Tomography (PET) imaging.[4] This allows for a non-invasive, whole-body assessment of HER2 expression in tumors, offering a more comprehensive picture than traditional biopsy-based methods, which can be limited by tumor heterogeneity.[4]
Mechanism of Action: High-Affinity HER2 Targeting
Tezatabep this compound's efficacy is rooted in its high-affinity binding to the HER2 receptor. Unlike therapeutic antibodies such as trastuzumab and pertuzumab, it targets a unique epitope on the HER2 receptor.[1] This is a critical advantage, as it means that imaging with [68Ga]Ga-ABY-025 is not impaired by concurrent HER2-targeted antibody therapies.[1]
The process begins with the intravenous administration of [68Ga]Ga-ABY-025. The small size of the Affibody® molecule allows for rapid clearance from the bloodstream and accumulation at sites of HER2-expressing tumors. The Gallium-68 positron-emitting radionuclide is then detected by a PET scanner, generating high-contrast images that visualize the location and intensity of HER2 expression throughout the body.[4] This rapid clearance allows for imaging within hours of administration, a significant advantage over the days required for antibody-based imaging agents.[1]
Figure 1: Mechanism of [68Ga]Ga-ABY-025 for PET Imaging.
The Role in Guiding Targeted Therapy
While not a therapeutic agent itself, [68Ga]Ga-ABY-025 plays a crucial role in the ecosystem of targeted cancer therapy. Its ability to provide a real-time, comprehensive map of HER2 expression addresses a significant clinical challenge: tumor heterogeneity. It is well-documented that HER2 expression can vary between a primary tumor and its metastases, or even within a single tumor.[1] This heterogeneity can lead to treatment failure if a biopsy from a HER2-negative region is used to guide therapy for a patient who also has HER2-positive lesions.
Clinical studies have demonstrated that [68Ga]Ga-ABY-025 PET imaging can:
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Discriminate between HER2-positive and HER2-negative disease with high accuracy.[5]
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Identify patients likely to benefit from HER2-targeted therapies , such as the antibody-drug conjugate Trastuzumab Deruxtecan (T-DXd).[4][6]
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Monitor treatment response by assessing changes in HER2 expression over the course of therapy.[7]
This predictive capacity is a cornerstone of personalized medicine, ensuring that potent, and often toxic, therapies are administered to patients who are most likely to respond.
Experimental Protocol: HER2 PET/CT Imaging with [68Ga]Ga-ABY-025
The following is a generalized protocol for the clinical use of [68Ga]Ga-ABY-025 for PET/CT imaging. Local institutional review board approval and adherence to specific clinical trial protocols are mandatory.
Patient Preparation:
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No specific dietary restrictions are typically required.
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Ensure adequate hydration.
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Obtain informed consent.
Radiolabeling and Quality Control:
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[68Ga]Ga-ABY-025 is prepared by eluting a 68Ge/68Ga generator and reacting the 68Ga with the ABY-025 precursor kit.
-
Radiochemical purity should be assessed by methods such as radio-TLC or radio-HPLC to ensure it meets clinical standards (typically >95%).
Administration and Imaging:
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Administer a weight-based dose of [68Ga]Ga-ABY-025 via intravenous injection.
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A low-dose CT scan is performed for attenuation correction and anatomical localization.
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PET scanning is typically initiated 2-4 hours post-injection.
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Whole-body images are acquired from the vertex to the mid-thigh.
Image Analysis:
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Images are reconstructed and analyzed by a qualified nuclear medicine physician.
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Tumor uptake is quantified using the Standardized Uptake Value (SUV), typically SUVmax and SUVmean.
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A positive finding is determined by comparing tumor SUV to background tissue SUV and established thresholds.
Figure 2: Workflow for [68Ga]Ga-ABY-025 PET/CT Imaging.
Quantitative Data Summary
Clinical studies have provided quantitative data on the uptake of [68Ga]Ga-ABY-025 in various tumor types and its ability to differentiate HER2 status.
| Parameter | HER2-Positive | HER2-Low | HER2-Negative | Reference |
| SUVmax (Mean) | High | Moderate | Low | [3] |
| Tumor-to-Blood Ratio (at 4h) | ~88 | N/A | Low | [8] |
| Predictive Value for T-DXd Response | High | Under Investigation | Low | [4] |
Note: Specific SUV values can vary based on imaging protocol and patient population. Data presented is a qualitative summary of reported trends.
The Future: A Theranostic Pair
The true innovation of the Affibody® platform lies in its potential for theranostics—the integration of diagnostics and therapeutics. While Tezatabep this compound (ABY-025) serves as the diagnostic agent, a therapeutic counterpart, [177Lu]Lu-ABY-271, is in development.[5] This agent uses a modified HER2-binding Affibody® molecule conjugated to Lutetium-177, a beta-emitting radionuclide that can deliver cytotoxic radiation directly to cancer cells.
The vision is a seamless clinical pathway:
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A patient's HER2 status is comprehensively mapped using [68Ga]Ga-ABY-025 PET/CT.
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If significant HER2 expression is confirmed, the patient can be treated with [177Lu]Lu-ABY-271.
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The diagnostic agent can then be used to monitor the therapeutic response.
Preclinical studies of the therapeutic agent have shown a favorable biodistribution and a potent anti-tumor effect.[5] This theranostic approach holds the promise of highly personalized and effective cancer treatment, minimizing systemic toxicity by delivering radiation with precision.
Conclusion
Tezatabep this compound is at the forefront of a new class of targeted agents for oncology. Its role as a highly specific and rapid imaging agent for HER2 is already impacting clinical trial design and has the potential to become a standard of care for patient selection in HER2-targeted therapy. Furthermore, the development of its therapeutic counterpart heralds a new era of theranostics, where seeing the target and treating the target are two sides of the same coin. For the drug development professional and the cancer researcher, the Affibody® platform, exemplified by this compound, offers a versatile and powerful tool in the ongoing fight against cancer.
References
- 1. Affibody PET Imaging of HER2-Expressing Cancers as a Key to Guide HER2-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tezatabep this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. affibody.se [affibody.se]
- 5. Theranostic Pair of Affibody Molecules Targeting HER2 Expressing Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. precisionmedicineonline.com [precisionmedicineonline.com]
- 7. affibody.se [affibody.se]
- 8. Targeting of HER2-Expressing Tumors Using 111In-ABY-025, a Second-Generation Affibody Molecule with a Fundamentally Reengineered Scaffold | Journal of Nuclear Medicine [jnm.snmjournals.org]
The Molecular Architecture of Tezatabep Matraxetan: A Technical Guide for Researchers
Introduction: A New Paradigm in HER2-Status Imaging
Tezatabep Matraxetan, also known as [68Ga]Ga-ABY-025, represents a significant advancement in the non-invasive assessment of Human Epidermal Growth Factor Receptor 2 (HER2) expression in oncology.[1][2] As a targeted PET imaging agent, its molecular design is a testament to the convergence of protein engineering, radiochemistry, and nuclear medicine to provide a highly specific and sensitive tool for visualizing HER2-positive cancer lesions.[1][3] This guide provides an in-depth technical exploration of the molecular structure of Tezatabep this compound, elucidating the rationale behind its design and its implications for clinical applications in precision medicine.
Deconstructing the Molecular Framework
At its core, Tezatabep this compound is a radioconjugate molecule comprised of three essential components: a targeting protein scaffold (Affibody® molecule ABY-025), a chelating agent (this compound, a DOTA derivative), and a positron-emitting radionuclide (Gallium-68).[4] The synergy between these components enables the targeted delivery of the radioisotope to HER2-expressing tumors, allowing for their visualization via Positron Emission Tomography (PET).
The Targeting Moiety: ABY-025 Affibody® Molecule
The specificity of Tezatabep this compound for HER2-expressing cells is conferred by the ABY-025 Affibody® molecule.[5] Affibody® molecules are a class of small, robust, non-immunoglobulin scaffold proteins engineered for high-affinity binding to specific molecular targets.[5]
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Scaffold Origin and Engineering: ABY-025 is derived from the Z domain of staphylococcal protein A, a 6.5 kDa three-helical bundle protein.[4] This scaffold has been engineered through targeted amino acid substitutions to create a high-affinity (picomolar range) binding surface for the extracellular domain of the HER2 receptor.[6] A key feature of its design is a C-terminal cysteine residue, which serves as a specific attachment point for the chelator.[7]
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Advantages over Monoclonal Antibodies: The small size of the Affibody® molecule (approximately 6 kDa) offers distinct advantages over traditional monoclonal antibodies (around 150 kDa) for imaging applications.[5] These include rapid clearance from the bloodstream and non-target tissues, leading to high tumor-to-background signal ratios within a shorter timeframe.[1] This allows for imaging to be conducted within hours of administration.[1]
The Chelator: this compound (DOTA-derivative)
To securely hold the radioactive Gallium-68 ion, a specialized chelator is required. In Tezatabep this compound, this role is fulfilled by a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), also known as tetraxetan.[8] The name "this compound" is derived from this chelating agent.
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Structure and Function: DOTA is a macrocyclic organic compound that forms a highly stable complex with various metal ions, including Ga³⁺.[8] For conjugation to the ABY-025 molecule, a maleimide-functionalized DOTA derivative is utilized.[4] The maleimide group reacts specifically with the sulfhydryl group of the C-terminal cysteine on the Affibody® molecule, forming a stable covalent bond.[4]
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Importance of Chelation Stability: The high stability of the Ga-DOTA complex is critical for in vivo applications. It prevents the premature release of the Gallium-68 radionuclide, which could otherwise lead to non-specific uptake in the body, resulting in poor image quality and unnecessary radiation exposure to healthy tissues.
The Radionuclide: Gallium-68 (⁶⁸Ga)
The imaging capability of Tezatabep this compound is provided by the positron-emitting radioisotope Gallium-68 (⁶⁸Ga).
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Decay Properties and Imaging: ⁶⁸Ga decays via positron emission, with the emitted positrons annihilating with nearby electrons to produce two 511 keV gamma photons that are detected by a PET scanner. This allows for the three-dimensional visualization and quantification of the radiotracer's distribution in the body.
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Favorable Half-Life: ⁶⁸Ga has a half-life of approximately 68 minutes, which is well-suited for the rapid pharmacokinetics of the ABY-025 Affibody® molecule. This allows for the entire imaging procedure, from injection to scan completion, to be performed within a few hours.
The Assembled Molecular Structure: A Visual Representation
The final molecular structure of Tezatabep this compound ([⁶⁸Ga]Ga-ABY-025) can be conceptualized as the ABY-025 protein, with its C-terminus covalently linked to the DOTA chelator, which in turn firmly holds the Gallium-68 radioisotope.
Figure 1: Conceptual diagram of the molecular structure of Tezatabep this compound.
Synthesis and Radiolabeling: A Step-by-Step Protocol
The production of Tezatabep this compound for clinical use involves a multi-step process that is often automated to ensure consistency and compliance with Good Manufacturing Practice (GMP).
Protocol: Automated Synthesis of [⁶⁸Ga]Ga-ABY-025
-
Elution of ⁶⁸Ga: Gallium-68 is obtained from a ⁶⁸Ge/⁶⁸Ga generator by elution with hydrochloric acid.
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Purification and Trapping of ⁶⁸Ga: The eluate is passed through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺ ions and remove any ⁶⁸Ge breakthrough.
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Labeling Reaction: The trapped ⁶⁸Ga³⁺ is then eluted into a reaction vessel containing the ABY-025-DOTA conjugate (Tezatabep this compound precursor) in a suitable buffer (e.g., acetate buffer) at an optimized pH. The mixture is heated to facilitate the chelation reaction.
-
Purification of the Final Product: The resulting [⁶⁸Ga]Ga-ABY-025 is purified using a solid-phase extraction (SPE) cartridge to remove any unchelated ⁶⁸Ga and other impurities.
-
Formulation and Quality Control: The purified product is formulated in a physiologically compatible solution (e.g., phosphate-buffered saline), sterilized by filtration, and subjected to rigorous quality control tests to ensure radiochemical purity, sterility, and apyrogenicity before administration to the patient.
Mechanism of Action in HER2-Targeted Imaging
The efficacy of Tezatabep this compound as a PET imaging agent is rooted in its highly specific mechanism of action.
Figure 2: Simplified workflow of Tezatabep this compound's mechanism of action in HER2-targeted PET imaging.
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Intravenous Administration: Tezatabep this compound is administered to the patient via intravenous injection.[2]
-
Systemic Distribution and Tumor Targeting: The radioconjugate circulates throughout the body and, due to the high affinity of the ABY-025 moiety, specifically binds to the HER2 receptors on the surface of cancer cells.[2]
-
Signal Accumulation and Clearance: The small size of the molecule allows for rapid clearance from the blood and non-target tissues, leading to a high concentration of the radiotracer at the tumor sites.
-
PET Imaging: The patient is then scanned using a PET scanner, which detects the gamma photons produced by the decay of the accumulated ⁶⁸Ga. The resulting data is reconstructed into images that reveal the location, size, and intensity of HER2-expressing tumors throughout the body.
Quantitative Data Summary
| Parameter | Value | Source |
| Targeting Moiety | ABY-025 Affibody® Molecule | [5] |
| Molecular Weight (ABY-025) | ~6.5 kDa | [4] |
| Chelator | DOTA (Tetraxetan) derivative | [4][8] |
| Radionuclide | Gallium-68 (⁶⁸Ga) | [2] |
| ⁶⁸Ga Half-life | ~68 minutes | N/A |
| Binding Affinity (to HER2) | Picomolar range | [6] |
| Mode of Administration | Intravenous injection | [2] |
| Imaging Modality | Positron Emission Tomography (PET) | [2] |
Conclusion: A Precisely Engineered Tool for Oncology
The molecular structure of Tezatabep this compound is a prime example of rational drug design for diagnostic purposes. By combining a highly specific, small-scaffold targeting protein with a stable chelator and a suitable radionuclide, a powerful imaging agent has been created. This in-depth understanding of its molecular architecture is crucial for researchers and clinicians working to advance the field of oncology, enabling more precise patient stratification, therapy monitoring, and ultimately, improved outcomes for individuals with HER2-positive cancers.
References
- 1. affibody.se [affibody.se]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. affibody.se [affibody.se]
- 6. First-in-Human Molecular Imaging of HER2 Expression in Breast Cancer Metastases Using the 111In-ABY-025 Affibody Molecule | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Diagnostic HER2-binding radiopharmaceutical, [68Ga]Ga-ABY-025, for routine clinical use in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOTA (chelator) - Wikipedia [en.wikipedia.org]
A Preclinical Compendium on Tezatabep Matraxetan ([⁶⁸Ga]Ga-ABY-025): A HER2-Targeted Affibody-Based Imaging Agent
This technical guide provides an in-depth exploration of the preclinical research and development of Tezatabep Matraxetan, a novel diagnostic agent for visualizing Human Epidermal Growth Factor Receptor 2 (HER2) expression. Designed for an audience of researchers, drug development professionals, and clinicians, this document synthesizes foundational principles with detailed experimental frameworks, elucidating the scientific rationale behind the preclinical validation of this agent.
Introduction: The Clinical Need and the Affibody® Solution
The HER2 oncogene is a critical biomarker and therapeutic target in several cancers, most notably breast and gastro-esophageal cancers.[1] Accurate assessment of HER2 status is paramount for patient stratification for targeted therapies, such as trastuzumab and antibody-drug conjugates (ADCs).[2] However, conventional biopsy-based methods like immunohistochemistry (IHC) can be limited by tumor heterogeneity, both within a single lesion and between primary and metastatic sites, leading to potential misclassification.[3][4]
Tezatabep this compound, also known as [⁶⁸Ga]Ga-ABY-025, was developed to address this challenge by enabling non-invasive, whole-body quantification of HER2 expression using Positron Emission Tomography (PET).[3][4] At its core is an Affibody® molecule, a class of small (≈6.5 kDa), high-affinity scaffold proteins engineered from a domain of Staphylococcal protein A.[5] These molecules offer distinct advantages over traditional monoclonal antibodies for imaging, including rapid pharmacokinetics, fast blood clearance, and deep tumor penetration, which facilitate high-contrast imaging within hours of administration.[6][7][8]
Molecular Profile and Mechanism of Action
Tezatabep this compound ([⁶⁸Ga]Ga-ABY-025) is a precisely engineered construct consisting of three key components:
-
The Targeting Moiety (ZHER2:2891): A second-generation Affibody® molecule with a re-engineered scaffold for enhanced stability and hydrophilicity.[9] It binds with picomolar affinity (KD ≈ 60-76 pM) to a unique epitope on the HER2 receptor, crucially, one that does not overlap with the binding sites of therapeutic antibodies like trastuzumab or pertuzumab.[10][11][12] This allows for HER2 imaging even in patients undergoing active HER2-targeted therapy.[13]
-
The Chelator (DOTA): A macrocyclic chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to the Affibody® molecule, which stably sequesters the positron-emitting radionuclide.[11]
-
The Radionuclide (Gallium-68): A positron emitter with a half-life of 67.6 minutes, ideal for same-day PET imaging procedures and compatible with the rapid biodistribution of the Affibody® molecule.[14]
The mechanism of action is direct and target-mediated. Following intravenous administration, Tezatabep this compound circulates and binds with high specificity to HER2 receptors on the surface of cancer cells. The physical decay of ⁶⁸Ga releases positrons, which annihilate with electrons in the surrounding tissue to produce two 511 keV gamma photons, detectable by a PET scanner. The resulting image provides a quantitative map of HER2 expression throughout the body.
Figure 1: Mechanism of HER2 detection by Tezatabep this compound.
Preclinical Characterization: A Multi-Faceted Approach
The preclinical validation of Tezatabep this compound was designed to rigorously assess its stability, specificity, and in vivo performance before human trials.
In Vitro Characterization
The cornerstone of a targeted agent is its ability to bind its intended target with high affinity and specificity. This was validated through a series of in vitro cell-based assays.
Key Insight: The causality for using multiple cell lines is to create a self-validating system. HER2-positive lines (e.g., SKOV-3, SKBR-3, BT-474) confirm target engagement, while HER2-low or -negative lines (e.g., MDA-MB-231, Ramos) serve as negative controls to prove that binding is not due to non-specific interactions.[11][15][16]
Protocol: In Vitro Binding Specificity Assay
-
Cell Culture: Culture HER2-positive (e.g., SKOV-3 ovarian carcinoma) and HER2-negative control cells under standard conditions (e.g., RPMI 1640 medium, 10% FBS, 37°C, 5% CO₂).[15]
-
Blocking Group: For a subset of HER2-positive cells, pre-saturate HER2 receptors by incubating with a large molar excess (e.g., 200- to 1000-fold) of non-radiolabeled ("cold") ABY-025 for 15-30 minutes at 37°C.[11][16] This group serves to demonstrate that binding is receptor-specific.
-
Incubation: Add a fixed concentration (e.g., 0.5 nM) of radiolabeled Tezatabep this compound to all cell groups (HER2-positive, HER2-negative, and blocked). Incubate for 1 hour at 37°C.[16]
-
Washing: Aspirate the media and wash cells multiple times with cold phosphate-buffered saline (PBS) to remove unbound tracer.
-
Quantification: Lyse the cells and measure the cell-associated radioactivity using a gamma counter.
-
Analysis: Compare the radioactivity counts. Specific binding is demonstrated if the counts are high in the HER2-positive group, low in the HER2-negative group, and significantly reduced (e.g., >95% reduction) in the blocked group.[11]
A diagnostic agent must remain intact in biological fluids to reach its target. The stability of Tezatabep this compound was confirmed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Key Insight: Testing in both saline and fresh human serum is critical. Saline provides a baseline for chemical stability, while serum challenges the probe with a complex biological matrix, assessing its resistance to enzymatic degradation and protein binding.
Protocol: In Vitro Stability Assay
-
Preparation: Prepare solutions of radiolabeled Tezatabep this compound in both sterile saline and fresh human serum.[15]
-
Incubation: Incubate the preparations at 37°C.
-
Time-Point Sampling: At various time points (e.g., 1, 2, 4, 6, and 24 hours), take an aliquot from each solution.[15]
-
Analysis: Analyze each sample by RP-HPLC with a radioactivity detector.
-
Evaluation: The radiochemical purity is determined by the percentage of radioactivity that elutes at the same retention time as the intact agent. High stability is indicated by minimal degradation (e.g., >98% purity at 6 hours).[15]
In Vivo Characterization
Animal models are indispensable for understanding the pharmacokinetics, biodistribution, and tumor-targeting efficacy of a new agent in a complex biological system.
The most common models used were immunodeficient mice (e.g., BALB/c nu/nu) bearing human tumor xenografts.[2][17]
-
HER2-Positive Xenografts: SKOV-3 (ovarian cancer), NCI-N87 (gastric cancer), and MDA-MB-361 (breast cancer) cells were subcutaneously implanted to grow tumors with high HER2 expression.[15][17][18]
-
HER2-Negative Xenografts: MDA-MB-231 (breast cancer) or Ramos (lymphoma) cells were used to establish control tumors with low or no HER2 expression, essential for demonstrating in vivo specificity.[2][15]
Figure 2: Experimental workflow for in vivo biodistribution & specificity studies.
These studies quantify where the agent goes in the body, how quickly it gets there, and how fast it clears.
Key Insight: Rapid blood clearance and high tumor-to-background ratios are the primary goals for an imaging agent. Preclinical studies in mice, rats, and even non-human primates (cynomolgus macaques) were conducted to ensure the pharmacokinetic profile was favorable and translatable across species.[9]
Protocol: Ex Vivo Biodistribution Study
-
Animal Groups: Prepare cohorts of tumor-bearing mice as described in the workflow (Figure 2).
-
Administration: Administer a known quantity of Tezatabep this compound (e.g., 30 MBq/kg) via tail vein injection.[17]
-
Time Points: At designated time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.[19]
-
Dissection: Immediately dissect key organs (blood, tumor, muscle, bone, kidney, liver, spleen, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include the injection standard to calculate the percentage of injected dose per gram (%ID/g).
-
Analysis: Calculate the mean %ID/g for each organ at each time point. Determine tumor-to-blood (T:B) and tumor-to-muscle (T:M) ratios to quantify imaging contrast.
Summary of Preclinical Biodistribution Data
Preclinical studies consistently demonstrated a highly favorable biodistribution profile for Tezatabep this compound and its analogs.
| Tissue | Uptake (%ID/g) at 4h post-injection (SKOV-3 Xenograft Model) | Reference |
| Tumor | 16.7 ± 2.5 | [9] |
| Blood | 0.19 ± 0.05 | [9] |
| Muscle | 0.28 ± 0.04 | [9] |
| Kidney | 12.9 ± 1.6 | [9] |
| Liver | 1.8 ± 0.2 | [9] |
| Spleen | 0.4 ± 0.1 | [9] |
| Tumor:Blood Ratio | ~88 | [9] |
These data highlight the rapid clearance from circulation and the high, specific accumulation in HER2-positive tumors, leading to excellent imaging contrast. The primary route of clearance was renal, a common characteristic for small proteins like Affibody® molecules.[15][17]
IND-Enabling Safety and Toxicology Assessment
Before any new agent can be tested in humans, a rigorous set of safety studies must be conducted under Good Laboratory Practice (GLP) conditions to support an Investigational New Drug (IND) application.[6][20] For radiopharmaceuticals, this involves assessing toxicity from both the targeting molecule and the radiation dose.
Figure 3: Key components of an IND-enabling program for a radiopharmaceutical.
For Tezatabep this compound (ABY-025), safety, pharmacology, and toxicology studies in animals revealed no drug-related toxicity.[19] Specifically, a study in rats involving five consecutive intravenous administrations showed no formation of anti-ABY-025 antibodies in 23 out of 24 animals, indicating a very low potential for immunogenicity, a critical safety parameter.[9] These findings, combined with the biodistribution data used for radiation dosimetry calculations, formed the basis of the safety package for first-in-human trials.[13]
Preclinical Foundation for the Therapeutic Analog: ABY-271
The robust preclinical data from Tezatabep this compound (ABY-025) provided the foundation for developing a therapeutic analog, ABY-271.[21] ABY-271 uses the same HER2-targeting Affibody® molecule but is conjugated to a therapeutic beta-emitting radionuclide, such as Lutetium-177.[22]
Preclinical efficacy studies in xenograft models demonstrated that a single dose of [¹⁷⁷Lu]Lu-ABY-271 could significantly inhibit tumor growth and improve survival.[22] Notably, when combined with trastuzumab, it led to complete tumor remission, showcasing its potential for combination therapy.[22] These therapeutic efficacy data, built upon the targeting and safety profile established by Tezatabep this compound, have propelled ABY-271 into clinical development.[23][24]
Conclusion
The preclinical development of Tezatabep this compound represents a paradigm of rational drug design, leveraging the unique properties of the Affibody® scaffold to create a highly specific and effective HER2 imaging agent. Through a systematic and rigorous program of in vitro and in vivo studies, its high affinity, target specificity, favorable pharmacokinetics, and safety were thoroughly established. This comprehensive preclinical data package not only successfully enabled clinical translation for diagnostic imaging but also provided the scientific rationale for a promising new class of HER2-targeted radioligand therapies.
References
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- 7. Preclinical Evaluation of 99mTc-ZHER2:41071, a Second-Generation Affibody-Based HER2-Visualizing Imaging Probe with a Low Renal Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affibody molecules as engineered protein drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting of HER2-expressing tumors using 111In-ABY-025, a second-generation affibody molecule with a fundamentally reengineered scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Targeting of HER2-Expressing Tumors Using 111In-ABY-025, a Second-Generation Affibody Molecule with a Fundamentally Reengineered Scaffold | Journal of Nuclear Medicine [jnm.snmjournals.org]
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- 13. researchgate.net [researchgate.net]
- 14. Affibody Molecules as Targeting Vectors for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of 99mTc-peptide-ZHER2:342 Affibody® molecule for in vivo molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. Affibody-based molecular probe 99mTc-(HE)3ZHER2:V2 for non-invasive HER2 detection in ovarian and breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Three Methods for 18F Labeling of the HER2-Binding Affibody Molecule ZHER2:2891 Including Preclinical Assessment | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 19. Affibody-based targeting agent 131I-YZHER2: V2 for HER2-positive ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Position paper on requirements for toxicological studies in the specific case of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. nordiclifescience.org [nordiclifescience.org]
An In-Depth Technical Guide to Matraxetan (a Trastuzumab Analog): Antibody Component and Antigen Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Matraxetan-HER2 Axis in Oncology
This compound is a humanized IgG1 monoclonal antibody designed for therapeutic intervention in cancers characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] As a highly specific biologic, this compound's efficacy is fundamentally rooted in its precise interaction with the HER2 protein, a key driver of oncogenesis in a significant subset of breast and gastric cancers.[3][4] This guide provides a comprehensive technical overview of this compound's antibody component, its binding characteristics to the HER2 antigen, and the established methodologies for characterizing this critical interaction. Understanding these core principles is paramount for the strategic development of novel antibody-based therapeutics and for optimizing existing treatment paradigms.
I. The Target Antigen: Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)
HER2, also known as ErbB2, is a 185 kDa transmembrane glycoprotein that belongs to the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[5][6] This family, which also includes HER1 (EGFR), HER3, and HER4, plays a crucial role in regulating cell growth, survival, and differentiation.[5][7]
Structure and Function of HER2
The HER2 protein consists of an extracellular domain (ECD), a transmembrane domain, and an intracellular tyrosine kinase domain.[6][8] A key feature of HER2 is that it has no known direct activating ligand.[5][7] Instead, its activation is primarily driven by dimerization with other HER family members (heterodimerization) or with other HER2 molecules (homodimerization) when overexpressed.[5][9] The HER2-HER3 heterodimer is recognized as the most potent signaling complex, strongly activating downstream pathways like PI3K/Akt and MAPK, which are central to cell proliferation and survival.[5][7][10] In HER2-positive cancers, gene amplification leads to a dramatic overexpression of HER2 receptors on the cell surface, resulting in constitutive kinase activity and uncontrolled cell growth.[3][5]
II. The Antibody Component: this compound (Trastuzumab Analog)
This compound, analogous to Trastuzumab, is a humanized monoclonal antibody. This means it is composed of the antigen-binding regions (complementarity-determining regions or CDRs) from a mouse antibody, grafted onto a human antibody framework. This chimerization minimizes the potential for immunogenicity in patients while retaining high specificity and affinity for the target antigen.
High-Affinity Binding to the HER2 Extracellular Domain
This compound's therapeutic action is initiated by its high-affinity binding to the extracellular domain of the HER2 receptor.[1][11] Specifically, it targets a distinct epitope on Domain IV of the HER2 ECD.[3][8][10][12][13] This binding is crucial as it sterically hinders the dimerization of HER2 with other HER family members, thereby inhibiting the activation of downstream signaling cascades that promote tumor growth.[11][12]
Mechanism of Action
The binding of this compound to HER2 instigates a multi-faceted anti-tumor response:
-
Inhibition of Downstream Signaling: By binding to Domain IV, this compound prevents the ligand-independent dimerization of HER2, which in turn blocks the phosphorylation of HER2 and the subsequent activation of the PI3K/AKT and MAPK signaling pathways.[10][11][12] This leads to an arrest of the cell cycle in the G1 phase, reducing cell proliferation.[3]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the this compound antibody can be recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells.[11][14] This engagement triggers the release of cytotoxic granules from the NK cells, leading to the targeted killing of the HER2-positive cancer cell.[10][11]
-
Inhibition of HER2 Ectodomain Cleavage: this compound has been shown to prevent the proteolytic cleavage of the HER2 extracellular domain.[3][14] The shed ECD is believed to have a role in promoting unregulated growth, and its inhibition is another facet of this compound's anti-tumor activity.
Caption: this compound's dual mechanism of action.
III. Characterization of the this compound-HER2 Interaction: A Methodological Framework
A thorough understanding of the binding kinetics and thermodynamics of the this compound-HER2 interaction is critical for drug development, quality control, and predicting clinical efficacy. A suite of biophysical techniques is employed to provide a comprehensive characterization.
Binding Affinity and Kinetics
1. Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical biosensing technique widely used for characterizing antibody-antigen interactions.[15][16][17] It provides precise measurements of association (on-rate) and dissociation (off-rate) constants, from which the equilibrium dissociation constant (KD) can be calculated.[18][19]
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (HER2) immobilized on the chip.[17]
-
Experimental Workflow:
-
Immobilization of recombinant HER2 extracellular domain onto the sensor chip.
-
Injection of varying concentrations of this compound over the sensor surface.
-
Real-time monitoring of the binding and dissociation phases.
-
Data analysis to determine kinetic parameters (ka, kd, KD).[18]
-
2. Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures biomolecular interactions in real-time.[20][21] It is particularly well-suited for high-throughput screening of antibody candidates.[22][23]
-
Principle: BLI monitors the interference pattern of white light reflected from two surfaces: an internal reference layer and a biocompatible layer on the biosensor tip where the ligand is immobilized.[23] Binding of the analyte changes the thickness of the biocompatible layer, causing a wavelength shift in the interference pattern that is proportional to the number of bound molecules.[22]
-
Experimental Workflow:
-
Immobilization of HER2 on the biosensor tip.
-
Dipping the biosensor into wells containing different concentrations of this compound.
-
Measurement of association and dissociation rates.
-
Calculation of kinetic constants.[22]
-
Caption: General workflow for SPR/BLI kinetic analysis.
Comparative Kinetic Data for this compound (Trastuzumab Analog)
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| ka (on-rate) (M⁻¹s⁻¹) | ~1 x 10⁵ | ~1 x 10⁵ |
| kd (off-rate) (s⁻¹) | ~5 x 10⁻⁵ | ~5 x 10⁻⁵ |
| KD (dissociation constant) (nM) | ~0.5 | ~0.5 |
Note: These are representative values for Trastuzumab-HER2 interaction and may vary depending on experimental conditions.
Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with biomolecular interactions.[24][25] It provides a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[26][27][28]
-
Principle: ITC measures the heat released or absorbed when a ligand (this compound) is titrated into a solution containing a macromolecule (HER2).[25]
-
Experimental Protocol:
-
Load a solution of HER2 into the sample cell of the calorimeter.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the HER2 solution.
-
Measure the heat change after each injection until saturation is reached.
-
Analyze the resulting binding isotherm to determine the thermodynamic parameters.[28]
-
Thermodynamic Profile of this compound-HER2 Binding
| Thermodynamic Parameter | Value | Interpretation |
| Binding Affinity (KD) | ~0.5 nM | High-affinity interaction |
| Stoichiometry (n) | ~1 | 1:1 binding of this compound Fab to HER2 |
| Enthalpy Change (ΔH) | Favorable (negative) | Indicates favorable hydrogen bonding and van der Waals interactions |
| Entropy Change (ΔS) | Slightly unfavorable | Suggests some loss of conformational freedom upon binding |
Structural Characterization of the Binding Interface
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
To visualize the precise molecular interactions at the this compound-HER2 interface, high-resolution structural techniques are employed. X-ray crystallography and Cryo-EM are considered the gold standards for epitope mapping and understanding the conformational changes upon antibody binding.[29][30][31]
-
Principle: These techniques provide a three-dimensional atomic model of the antibody-antigen complex.[32][33]
-
Methodology:
The crystal structure of the Trastuzumab Fab-HER2 complex reveals that the antibody binds to a conformational epitope on Domain IV of HER2, involving residues from multiple loops of the receptor.[10] This detailed structural information is invaluable for understanding the mechanism of action and for guiding the engineering of next-generation antibodies with improved properties.
IV. Conclusion: A Foundation for Rational Drug Design
The intricate and highly specific interaction between this compound and the HER2 antigen is the cornerstone of its therapeutic efficacy. A comprehensive characterization of this binding event, encompassing kinetics, thermodynamics, and high-resolution structural analysis, provides a robust framework for understanding its mechanism of action. The methodologies outlined in this guide represent the current standards in the field for evaluating antibody-antigen interactions. These self-validating experimental systems provide the critical data necessary for the rational design and development of novel, more effective antibody-based therapies for HER2-positive cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trastuzumab | HER2 monoclonal antibody | TargetMol [targetmol.com]
- 3. Trastuzumab - Wikipedia [en.wikipedia.org]
- 4. Trastuzumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Epidermal Growth Factor Receptor 2 (HER2) in Cancers: Overexpression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural biology of HER2/ERBB2 dimerization: mechanistic insights and differential roles in healthy versus cancerous cells [explorationpub.com]
- 7. HER 2: Biology, Detection, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trastuzumab (Herceptin) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER2 - Wikipedia [en.wikipedia.org]
- 10. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 12. Antibody-Based Therapeutics in Breast Cancer: Clinical and Translational Perspectives [mdpi.com]
- 13. Binding Affinity of Trastuzumab and Pertuzumab Monoclonal Antibodies to Extracellular HER2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 15. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 17. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 18. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 19. rapidnovor.com [rapidnovor.com]
- 20. Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Label-Free Kinetic Analysis of an Antibody–Antigen Interaction Using Biolayer Interferometry | Springer Nature Experiments [experiments.springernature.com]
- 22. Bio-Layer Interferometry (BLI) - Creative Proteomics [creative-proteomics.com]
- 23. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 24. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 25. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 26. researchgate.net [researchgate.net]
- 27. Combination of isothermal titration calorimetry and time-resolved luminescence for high affinity antibody-ligand interaction thermodynamics and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Thermodynamics and Density of Binding of a Panel of Antibodies to High-Molecular-Weight Capsular Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Epitope Mapping of Antibody-Antigen Interactions with X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Antibody-Antigen Epitope Mapping by X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. creative-biostructure.com [creative-biostructure.com]
- 33. Crystallization and preliminary X-ray diffraction studies of antigen--antibody complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 35. [PDF] Cryo-EM Structure of HER2-trastuzumab-pertuzumab complex | Semantic Scholar [semanticscholar.org]
- 36. Cryo-EM Structure of HER2-trastuzumab-pertuzumab complex - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cytotoxic Payload of Trastuzumab Deruxtecan (Enhertu®)
Prepared by a Senior Application Scientist
Introduction: The Architectural Innovation of Trastuzumab Deruxtecan
Trastuzumab deruxtecan (T-DXd), commercially known as Enhertu®, represents a significant advancement in the field of antibody-drug conjugates (ADCs). It is engineered for the targeted delivery of a potent cytotoxic agent directly to tumor cells overexpressing the human epidermal growth factor receptor 2 (HER2). The clinical success of T-DXd is not solely attributable to its antibody component, a humanized anti-HER2 IgG1 monoclonal antibody, but is intrinsically linked to the innovative design of its linker and the unique properties of its cytotoxic payload, deruxtecan.
This guide provides an in-depth technical exploration of deruxtecan (DXd), the cytotoxic core of T-DXd. We will dissect its mechanism of action, the critical role of the cleavable linker in its delivery, and the key experimental protocols required to characterize its potent anti-tumor activity. The insights presented herein are intended for researchers, drug developers, and scientists dedicated to advancing the next generation of targeted cancer therapies.
Part 1: The Cytotoxic Payload - Deruxtecan (DXd)
Deruxtecan is a derivative of exatecan and a potent inhibitor of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. Its design philosophy centers on maximizing intracellular potency while maintaining stability in systemic circulation.
Chemical Structure and Properties
Deruxtecan is a hexanoyl derivative of exatecan, with the chemical formula C27H27FN4O7. The structure is characterized by a complex pentacyclic ring system, which is fundamental to its mechanism of action. A key feature is the maleimide group that facilitates its conjugation to the linker via a cysteine residue on the antibody.
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I (TOP1) alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The enzyme forms a covalent complex with the DNA, known as the cleavage complex, allows the DNA to unwind, and then re-ligates the strand.
Deruxtecan exerts its cytotoxic effect by trapping this TOP1-DNA cleavage complex. It intercalates into the DNA at the site of the single-strand break and stabilizes the cleavage complex, preventing the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the collapse of the fork and the formation of a highly cytotoxic double-strand break, ultimately triggering apoptotic cell death.
Caption: Mechanism of Deruxtecan (DXd) as a Topoisomerase I inhibitor.
Part 2: The Linker - A Key Determinant of Efficacy and Safety
The efficacy of an ADC is critically dependent on the stability of the linker in circulation and its efficient cleavage within the tumor microenvironment. T-DXd employs a tetrapeptide-based linker (glycine-phenylalanine-glycine-glycine) that is specifically designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.
This enzymatic cleavage releases the active deruxtecan payload inside the target cell. A crucial feature of T-DXd is its high drug-to-antibody ratio (DAR) of approximately 8, which is achieved through precise conjugation technology. This high DAR ensures that a lethal concentration of the payload is delivered to the cancer cell.
Part 3: The Bystander Effect: Amplifying Anti-Tumor Activity
A defining characteristic of the deruxtecan payload is its high membrane permeability. Once T-DXd is internalized by a HER2-positive cancer cell and the payload is released, the membrane-permeable deruxtecan can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status. This phenomenon, known as the bystander effect, is particularly important in treating heterogeneous tumors where not all cells express the target antigen.
Caption: The bystander killing effect of deruxtecan in a heterogeneous tumor.
Part 4: Key Experimental Protocols for Payload Characterization
Validating the activity of the deruxtecan payload requires a suite of well-controlled in vitro assays. The following protocols provide a framework for assessing cytotoxicity, mechanism of action, and the bystander effect.
In Vitro Cytotoxicity Assay
This assay determines the concentration of the payload required to inhibit cell growth by 50% (IC50).
Methodology:
-
Cell Plating: Seed HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of free deruxtecan and the full T-DXd conjugate in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add a viability reagent such as MTS or resazurin to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control and plot the cell viability against the log of the drug concentration. Calculate the IC50 values using a non-linear regression model.
Table 1: Representative IC50 Values for T-DXd and Deruxtecan
| Cell Line | HER2 Status | Compound | IC50 (nM) |
|---|---|---|---|
| SK-BR-3 | High Positive | T-DXd | 1.5 |
| SK-BR-3 | High Positive | Deruxtecan | 0.8 |
| MDA-MB-231 | Negative | T-DXd | >1000 |
| MDA-MB-231 | Negative | Deruxtecan | 1.2 |
Bystander Killing Co-culture Assay
This assay directly measures the ability of the payload to kill antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Labeling: Label HER2-positive cells (target) with a green fluorescent dye (e.g., GFP) and HER2-negative cells (bystander) with a red fluorescent dye (e.g., mCherry).
-
Co-culture Plating: Plate the labeled cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
Treatment: Treat the co-culture with T-DXd, a non-cleavable linker control ADC, and a vehicle control.
-
Incubation: Incubate for 96 hours.
-
Imaging and Analysis: Use a high-content imaging system to count the number of viable green and red cells in each well.
-
Data Interpretation: A significant reduction in the number of red (HER2-negative) cells in the T-DXd treated wells compared to controls demonstrates the bystander effect.
Immunofluorescence Assay for DNA Damage (γH2AX)
This assay visualizes the formation of double-strand breaks, a direct consequence of TOP1 inhibition.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with deruxtecan or T-DXd for a defined period (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with 1% BSA.
-
Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. The appearance of distinct nuclear foci (γH2AX) indicates the presence of double-strand DNA breaks.
Conclusion
The cytotoxic payload, deruxtecan, is a cornerstone of the therapeutic efficacy of trastuzumab deruxtecan. Its potent topoisomerase I inhibitory mechanism, combined with a high drug-to-antibody ratio and the capacity for bystander killing, creates a powerful anti-cancer agent. The cleavable linker ensures that this potent payload is unleashed preferentially within the tumor microenvironment, maximizing on-target efficacy while minimizing systemic toxicity. The experimental frameworks provided here offer a robust starting point for researchers seeking to evaluate and understand the complex interplay between the antibody, linker, and payload that defines this next-generation ADC.
Unraveling the Core of Precision: A Technical Guide to the Linker Technology in Tezatabep Matraxetan
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, the sophistication of linker technology is paramount to the success of antibody-drug conjugates (ADCs) and other targeted delivery platforms. Tezatabep Matraxetan, a novel diagnostic imaging agent, exemplifies a nuanced approach to linker design. This guide provides an in-depth technical exploration of the linker technology at the heart of this molecule, offering insights into its design, function, and the scientific principles that underpin its application.
Deconstructing Tezatabep this compound: Beyond the Conventional ADC Paradigm
Tezatabep this compound is an Affibody® molecule-drug conjugate designed for the in vivo imaging of HER2-expressing tumors. Unlike traditional ADCs that deliver a cytotoxic payload, Tezatabep this compound's "payload" is a chelator designed to carry a radioisotope for positron emission tomography (PET) imaging. This fundamental difference in application dictates the specific requirements and design of its linker technology.
The molecule consists of two primary components:
-
Tezatabep: The targeting moiety, which is a small (approximately 7 kDa) Affibody® molecule (ZHER2:2891) with high affinity and specificity for the human epidermal growth factor receptor 2 (HER2).[1][2] Affibody® molecules offer advantages over monoclonal antibodies, such as rapid tumor penetration and clearance from circulation, which are ideal for imaging applications.
-
This compound: This component comprises the linker and the chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). DOTA is a highly efficient chelator for various radiometals, including Gallium-68 (68Ga), which is used for PET imaging.[3][4][5][6]
The linker's role in Tezatabep this compound is to provide a stable, covalent connection between the tezatabep Affibody® molecule and the DOTA chelator, ensuring that the radioisotope is delivered specifically to HER2-expressing tissues.
The Cornerstone of Stability: A Non-Cleavable, Site-Specific Linker
The linker in Tezatabep this compound is a non-cleavable linker, a critical design choice for an imaging agent.[7][8] Unlike cleavable linkers that are designed to release a payload within the target cell, a non-cleavable linker ensures that the radioisotope remains firmly attached to the targeting molecule. This prevents premature release and non-specific accumulation of the radioisotope in healthy tissues, which would otherwise lead to a poor signal-to-noise ratio and inaccurate imaging results.
The conjugation strategy employed for Tezatabep this compound is site-specific, utilizing the reaction between a maleimide functional group on the linker and a unique cysteine residue at the C-terminus of the ZHER2:2891 Affibody® molecule.[3][5] This approach results in a homogeneous product with a well-defined structure and a drug-to-antibody ratio (in this case, chelator-to-Affibody® molecule ratio) of 1:1.
The chemical reaction involves a Michael addition, where the thiol group of the cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This forms a stable thioether bond, covalently linking the this compound component to the Tezatabep moiety.[9][10]
Visualizing the Linker Technology: Structure and Conjugation
The following diagram illustrates the key components and the conjugation chemistry of Tezatabep this compound.
Figure 1. Diagram of Tezatabep this compound's linker technology and conjugation.
Experimental Protocol: Synthesis and Radiolabeling of Tezatabep this compound
The following provides a generalized, step-by-step methodology for the synthesis and radiolabeling of Tezatabep this compound, based on established principles of bioconjugation and radiochemistry.
Part 1: Conjugation of Maleimide-DOTA to Tezatabep
-
Preparation of Tezatabep (ZHER2:2891-Cys): The Affibody® molecule with a C-terminal cysteine is typically produced recombinantly in E. coli or through solid-phase peptide synthesis and purified to a high degree.[3]
-
Reduction of Cysteine Thiol (Optional but Recommended): To ensure the cysteine thiol group is in its reduced, reactive state, the purified Affibody® molecule may be treated with a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
Conjugation Reaction:
-
Dissolve the purified Tezatabep-Cys in a suitable reaction buffer, typically a phosphate or acetate buffer with a pH between 6.5 and 7.5.[9]
-
Add a molar excess of the Maleimide-DOTA linker (dissolved in a compatible solvent like DMSO) to the Affibody® solution. The exact molar ratio should be optimized to ensure complete conjugation without excessive unreacted linker.
-
Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 1-4 hours), with gentle mixing.
-
-
Purification of Tezatabep-Matraxetan Conjugate:
-
The resulting conjugate is purified to remove unreacted linker and any potential side products. Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly used methods.
-
The purified conjugate is characterized by methods such as mass spectrometry to confirm the correct mass and successful conjugation.
-
Part 2: Radiolabeling with Gallium-68
-
Elution of 68Ga: Gallium-68 is typically obtained from a 68Ge/68Ga generator by elution with dilute hydrochloric acid.[11]
-
Radiolabeling Reaction:
-
The purified Tezatabep-Matraxetan conjugate is dissolved in a suitable buffer, such as ammonium acetate, at a pH that is optimal for 68Ga chelation by DOTA (typically pH 3.5-4.5).[6][12]
-
The 68Ga eluate is added to the conjugate solution.
-
The reaction mixture is heated to an elevated temperature (e.g., 80-95°C) for a short period (e.g., 5-15 minutes) to facilitate efficient chelation.[6]
-
-
Quality Control:
-
The radiochemical purity of the final product, [68Ga]Ga-Tezatabep this compound, is determined using methods like instant thin-layer chromatography (ITLC) or radio-HPLC to ensure that the amount of free, unchelated 68Ga is minimal.
-
Quantitative Data Summary
| Parameter | Description | Typical Value/Range | Reference |
| Targeting Moiety | Affibody® Molecule | ZHER2:2891 | [1][2] |
| Payload/Functional Group | Chelator | DOTA | [3][4][5][6] |
| Linker Type | Non-cleavable | Thioether bond | [7][8] |
| Conjugation Chemistry | Thiol-Maleimide | Site-specific at C-terminal Cysteine | [3][5] |
| Reaction pH (Conjugation) | pH for thiol-maleimide reaction | 6.5 - 7.5 | [9] |
| Reaction pH (Radiolabeling) | pH for 68Ga-DOTA chelation | 3.5 - 4.5 | [6][12] |
| Reaction Temperature (Radiolabeling) | Temperature for 68Ga-DOTA chelation | 80 - 95°C | [6] |
| Radiochemical Purity | Purity of the final radiolabeled product | >95% | [6] |
Conclusion: A Linker Engineered for Precision Imaging
The linker technology in Tezatabep this compound is a testament to the principles of rational design in drug and diagnostic development. The choice of a non-cleavable, site-specifically conjugated linker is perfectly aligned with the requirements of a PET imaging agent, prioritizing stability and homogeneity to ensure accurate and reliable in vivo data. This in-depth understanding of the linker's structure, function, and the associated experimental protocols is crucial for researchers and scientists working on the development of next-generation targeted diagnostics and therapeutics. The principles demonstrated in Tezatabep this compound can inform the design of other targeted agents where stability and precise control over the molecular architecture are paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. Purification and In Vitro Evaluation of an Anti-HER2 Affibody-Monomethyl Auristatin E Conjugate in HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of HER2-Expressing Tumors Using 111In-ABY-025, a Second-Generation Affibody Molecule with a Fundamentally Reengineered Scaffold | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Affibody Molecules as Targeting Vectors for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. 68Ga-1,4,7,10-Tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid-HER2-specific Affibody ZHER2:2891 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Maleimide-DOTA, 1006711-90-5 | BroadPharm [broadpharm.com]
- 8. selleckchem.com [selleckchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Revolutionizing HER2-Low Breast Cancer Research: Application of Tezatabep Matraxetan for In Vivo Molecular Imaging and Therapeutic Assessment
Introduction: The Evolving Landscape of HER2-Low Breast Cancer
For decades, breast cancer treatment has been stratified by the expression of the human epidermal growth factor receptor 2 (HER2). Tumors were dichotomously classified as either HER2-positive or HER2-negative. However, recent advancements in antibody-drug conjugate (ADC) technology have illuminated a new, clinically significant subgroup: HER2-low breast cancer. These tumors, characterized by low-level HER2 expression (IHC 1+ or IHC 2+/ISH-), were historically managed as HER2-negative, with limited targeted therapy options. The advent of potent ADCs, such as Trastuzumab Deruxtecan (T-DXd), has dramatically shifted this paradigm, demonstrating significant efficacy in this patient population.
A critical challenge in both the clinical management and preclinical research of HER2-low breast cancer is the accurate and comprehensive assessment of HER2 expression. Tumor heterogeneity, both within a primary tumor and between metastatic sites, can lead to sampling errors from single biopsies.[1] Furthermore, HER2 expression can be dynamic, changing over time and in response to therapy. These complexities underscore the need for a non-invasive, whole-body method to quantify HER2 status, a need that can be addressed with advanced molecular imaging agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Tezatabep Matraxetan , a novel HER2-targeted positron emission tomography (PET) imaging agent, in the preclinical research of HER2-low breast cancer. Tezatabep this compound is not a therapeutic agent itself, but a powerful diagnostic tool that can significantly enhance our understanding of HER2-low disease and accelerate the development of next-generation therapies.
Tezatabep this compound: Mechanism of Action and Rationale for Use
Tezatabep this compound is an investigational diagnostic imaging agent composed of two key components:
-
Tezatabep: A small (7 kDa) Affibody® molecule engineered with high affinity and specificity for the HER2 receptor.[1] Its small size allows for rapid tumor penetration and fast clearance from systemic circulation, leading to high-contrast images.
-
This compound: A chelator that securely holds a radioisotope. For PET imaging, this is typically Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide.
When radiolabeled, [⁶⁸Ga]Ga-Tezatabep this compound is administered intravenously. The Tezatabep moiety selectively binds to HER2 receptors on the surface of cancer cells. The attached ⁶⁸Ga can then be detected by a PET scanner, enabling the non-invasive visualization and quantification of HER2 expression throughout the body.[1][2]
This technology offers several advantages for HER2-low research:
-
Whole-Body Assessment: Overcomes the limitations of single-biopsy sampling by providing a global view of HER2 expression across all tumor sites.
-
Quantitative Analysis: PET imaging allows for the quantification of radiotracer uptake, providing a continuous variable for HER2 expression rather than a categorical IHC score.
-
Longitudinal Monitoring: The non-invasive nature of PET allows for repeated imaging of the same subject over time to monitor changes in HER2 expression during disease progression or in response to therapy.
-
Improved Patient Selection Models: In a research context, it can help refine preclinical models for selecting tumors that are most likely to respond to HER2-targeted therapies.
Core Research Applications in HER2-Low Breast Cancer
The primary utility of Tezatabep this compound in a research setting is to serve as a precision tool to interrogate the complex biology of HER2-low tumors.
Application 1: Characterizing HER2 Heterogeneity in Preclinical Models
A fundamental challenge in developing drugs for HER2-low cancer is the inherent variability in HER2 expression. Tezatabep this compound PET imaging can be employed to characterize and select appropriate preclinical models.
-
In Vitro Correlation: Initial studies should correlate the binding of fluorescently-labeled Tezatabep this compound with HER2 expression levels determined by flow cytometry and western blot across a panel of HER2-low breast cancer cell lines.
-
In Vivo Model Selection: For xenograft or patient-derived xenograft (PDX) models, [⁶⁸Ga]Ga-Tezatabep this compound PET can be used to:
-
Confirm and quantify low-level HER2 expression in vivo.
-
Assess intra-tumoral and inter-tumoral heterogeneity in HER2 expression.
-
Select models that most accurately reflect the HER2-low clinical phenotype for subsequent therapeutic studies.
-
Application 2: Monitoring Dynamic Changes in HER2 Expression
HER2 expression is not static. It can be modulated by various pressures, including therapeutic intervention. This has significant implications for treatment sequencing and resistance mechanisms.
-
Therapy-Induced Modulation: Researchers can use longitudinal [⁶⁸Ga]Ga-Tezatabep this compound PET imaging to investigate whether other cancer therapies (e.g., chemotherapy, endocrine therapy, CDK4/6 inhibitors) alter the HER2 expression of tumors, potentially sensitizing them to subsequent HER2-targeted ADCs.
-
Resistance Studies: In models of acquired resistance to therapies like T-DXd, Tezatabep this compound PET can determine if resistance is associated with a loss of HER2 expression.
Application 3: Predicting and Evaluating Response to HER2-Targeted Therapies
As demonstrated in ongoing clinical trials, the level of HER2 expression may correlate with the degree of benefit from HER2-targeted ADCs.[1][3] This hypothesis can be rigorously tested in preclinical models.
-
Baseline PET as a Predictive Biomarker: Conduct baseline [⁶⁸Ga]Ga-Tezatabep this compound PET scans in cohorts of HER2-low tumor-bearing animals prior to treatment with a HER2-targeted therapy (e.g., T-DXd). The quantitative uptake values (e.g., %ID/g or SUV) can then be correlated with treatment outcomes (e.g., tumor growth inhibition, regression).
-
Early Pharmacodynamic Assessment: Perform PET scans early in the treatment course (e.g., after the first dose) to assess target engagement and predict eventual therapeutic response, potentially much earlier than traditional volumetric tumor measurements.
Experimental Protocols
Protocol 1: In Vivo [⁶⁸Ga]Ga-Tezatabep this compound PET/CT Imaging in Murine Models of HER2-Low Breast Cancer
This protocol outlines the essential steps for performing PET/CT imaging in mouse xenograft or PDX models.
I. Materials and Reagents
-
HER2-low breast cancer cell line (e.g., MCF-7, T-47D) or PDX tissue
-
Immunocompromised mice (e.g., NSG or nude mice)
-
[⁶⁸Ga]Ga-Tezatabep this compound (requires access to a GMP-compliant radiopharmacy or research cyclotron with a ⁶⁸Ge/⁶⁸Ga generator and synthesis module)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline for injection
-
Small animal PET/CT scanner
-
Calibrated dose calibrator
II. Study Preparation
-
Model Implantation: Implant HER2-low breast cancer cells or PDX fragments subcutaneously into the flank of the mice. Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
Radiotracer Preparation: Coordinate with the radiopharmacy to ensure [⁶⁸Ga]Ga-Tezatabep this compound is available at the time of the scan. The radiotracer must pass all quality control tests (e.g., radiochemical purity, sterility, endotoxin levels) before injection.
-
Animal Preparation:
-
Fast the animals for 4-6 hours prior to injection to reduce background signal. Allow free access to water.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the mouse on a heated scanner bed to maintain body temperature throughout the procedure.
-
III. Radiotracer Administration and Imaging
-
Dose Calculation: Draw the required dose of [⁶⁸Ga]Ga-Tezatabep this compound (typically 3.7-7.4 MBq or 100-200 µCi per mouse) into a syringe and measure the exact activity in a dose calibrator.
-
Injection: Administer the radiotracer via a lateral tail vein injection in a small volume (e.g., <150 µL). Record the precise time of injection and the net injected dose.
-
Uptake Period: Allow the radiotracer to distribute for a predetermined uptake period. Based on the rapid clearance kinetics of Affibody® molecules, an uptake time of 1-2 hours is typically optimal.[1]
-
PET/CT Acquisition:
-
Position the anesthetized mouse in the center of the PET/CT scanner's field of view.
-
Perform a CT scan for anatomical localization and attenuation correction (e.g., 50-70 kVp, 10-15 min).
-
Immediately following the CT, acquire a static PET scan over the same bed position (e.g., 10-20 min).
-
IV. Data Analysis
-
Image Reconstruction: Reconstruct the PET and CT data using appropriate algorithms (e.g., OSEM3D for PET). The images should be co-registered.
-
Region of Interest (ROI) Analysis:
-
Using image analysis software (e.g., PMOD, Inveon Research Workplace), draw ROIs on the CT images to delineate the tumor and reference tissues (e.g., muscle, liver, blood pool).
-
Project these ROIs onto the co-registered PET images to extract the mean and maximum radioactivity concentration (Bq/mL).
-
-
Quantification:
-
Convert the radioactivity concentration to standardized uptake values (SUV) or percentage of injected dose per gram of tissue (%ID/g).
-
SUV = (Mean ROI Activity [Bq/mL]) / (Injected Dose [Bq] / Animal Weight [g])
-
%ID/g = (Mean ROI Activity [Bq/mL] / Injected Dose [Bq]) * 100
-
V. Self-Validating System & Controls
-
Blocking Study: To confirm HER2-specificity, a cohort of animals should be co-injected with a saturating dose of non-radiolabeled Tezatabep or another HER2-targeting antibody (e.g., trastuzumab) alongside the radiotracer. A significant reduction in tumor uptake compared to the unblocked group validates the specificity of the signal.
-
Negative Control Model: Image a cohort of animals bearing HER2-negative tumors (e.g., MDA-MB-231) to establish baseline, non-specific uptake levels.
Data Presentation and Interpretation
Quantitative data from these studies should be summarized in clear, structured tables for easy comparison across different experimental groups and time points.
| Table 1: Example Data Summary for Preclinical PET Imaging | ||||
| Model | Treatment Group | Time Point | Tumor Uptake (%ID/g, Mean ± SD) | Tumor-to-Muscle Ratio |
| PDX-A (HER2-Low) | Baseline | Day 0 | 5.2 ± 0.8 | 10.1 ± 1.5 |
| PDX-A (HER2-Low) | Vehicle | Day 14 | 5.5 ± 1.1 | 10.5 ± 2.0 |
| PDX-A (HER2-Low) | Therapy X | Day 14 | 2.1 ± 0.5 | 4.0 ± 0.9 |
| PDX-B (HER2-Negative) | Baseline | Day 0 | 0.6 ± 0.2 | 1.2 ± 0.3 |
| *p < 0.05 compared to Vehicle group |
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the experimental logic and underlying biological principles.
Caption: Experimental workflow for utilizing Tezatabep this compound PET in preclinical HER2-low breast cancer research.
Caption: Dual utility of targeting the HER2 receptor in HER2-low cancer for imaging and therapy.
Conclusion and Future Directions
Tezatabep this compound represents a significant technological advancement for cancer research. By providing a non-invasive, quantitative, and whole-body readout of HER2 expression, it empowers researchers to develop more sophisticated preclinical models of HER2-low breast cancer. Its application can lead to a deeper understanding of tumor biology, the mechanisms of drug resistance, and the identification of predictive biomarkers for novel HER2-targeted therapies. Integrating this advanced imaging tool into drug development pipelines has the potential to de-risk clinical trials and accelerate the delivery of more effective treatments to patients with HER2-low breast cancer.
References
In vitro cytotoxicity assays for Tezatabep Matraxetan
Application Note & Protocol
Title: A Comprehensive Guide to In Vitro Cytotoxicity Assessment of Tezatabep Matraxetan
Abstract
This document provides a detailed guide for assessing the in vitro cytotoxicity of Tezatabep this compound, a novel antibody-drug conjugate (ADC). We outline key considerations for experimental design and provide step-by-step protocols for three orthogonal assays: a tetrazolium-based cell viability assay (MTT), a lactate dehydrogenase (LDH) release assay for membrane integrity, and a Caspase-Glo® 3/7 assay for apoptosis induction. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of ADCs. The protocols are designed to be self-validating by incorporating essential controls and explaining the scientific rationale behind each step, ensuring robust and reproducible data generation.
Introduction to Tezatabep this compound
Tezatabep this compound is an investigational antibody-drug conjugate designed for targeted cancer therapy. It comprises three key components:
-
Tezatabep: A humanized monoclonal antibody that selectively targets B7-H3 (CD276), a transmembrane protein overexpressed in a wide range of solid tumors with limited expression in normal tissues.
-
This compound: A highly potent, novel topoisomerase I inhibitor payload. Upon internalization, this compound induces single-strand DNA breaks, leading to replication fork collapse and apoptotic cell death.
-
Cleavable Linker: A protease-cleavable linker that connects the antibody to the payload. This linker is designed to be stable in systemic circulation but is efficiently cleaved within the lysosomal compartment of the target cancer cell, ensuring payload release at the site of action.
The precise evaluation of Tezatabep this compound's potency and mechanism of action is critical for its preclinical development. In vitro cytotoxicity assays serve as the foundational step in this process, providing essential data on dose-dependent efficacy, cell line sensitivity, and the primary mode of cell death.
Core Principles & Experimental Design
A multi-assay approach is recommended to build a comprehensive cytotoxicity profile. Relying on a single assay can be misleading, as different methods measure distinct cellular events. For instance, a metabolic assay like MTT measures mitochondrial function, which may not always correlate directly with cell death, while an LDH assay measures loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.
Cell Line Selection: The Importance of the Target
The primary determinant of Tezatabep this compound's activity is the expression level of its target, B7-H3. Therefore, a panel of cell lines with varying B7-H3 expression is crucial for establishing a target-dependent mechanism of action.
Recommended Cell Lines:
| Cell Line | Cancer Type | B7-H3 Expression | Rationale |
|---|---|---|---|
| NCI-H322 | Non-Small Cell Lung | High | High-expressing positive control. |
| MDA-MB-231 | Triple-Negative Breast | Moderate | Moderately expressing model. |
| PC-3 | Prostate Cancer | Low to Moderate | Low to moderate expressing model. |
| HEK293 | Embryonic Kidney | Negative | Negative control to assess target-independent toxicity. |
Before commencing cytotoxicity studies, it is imperative to quantify the B7-H3 expression levels in your selected cell lines via flow cytometry or western blot to correlate expression with the observed IC50 values.
Essential Controls for a Self-Validating System
To ensure data integrity, the following controls must be included in every experiment:
-
Untreated Control: Cells treated with vehicle (e.g., PBS or DMSO) only. This represents 100% viability.
-
Maximum Lysis Control: Cells treated with a lysis buffer (provided in LDH assay kits). This represents 0% viability.
-
Isotype Control ADC: An ADC with the same payload and linker but with a non-targeting antibody (e.g., human IgG). This control is critical to differentiate target-mediated cytotoxicity from non-specific uptake and toxicity.
-
Free Payload Control: The this compound payload administered alone. This helps to understand the intrinsic potency of the cytotoxic agent and assess the therapeutic window gained by antibody conjugation.
Experimental Workflow Overview
The general workflow for assessing cytotoxicity is a multi-day process that requires careful planning and execution.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Protocol 1: Cell Viability by MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials
-
96-well flat-bottom tissue culture plates
-
Selected cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Tezatabep this compound and controls (Isotype ADC, free payload)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95% by Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 2X stock of the highest concentration of Tezatabep this compound and controls.
-
Perform 1:3 or 1:5 serial dilutions in complete growth medium to create a dose-response curve (typically 8-10 points).
-
Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 200 µL and the compound concentration to 1X.
-
Include "vehicle only" and "no cell" (media only) controls.
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours at 37°C, 5% CO2. The longer incubation period is often necessary for ADCs to allow for internalization, linker cleavage, and payload-induced cell death.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Purple formazan crystals should be visible in viable cells.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well and pipette up and down to dissolve the crystals completely.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.
-
Protocol 2: Cytotoxicity by LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a direct measure of cytotoxicity and cell lysis.
Materials
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Roche). These kits provide the substrate mix and lysis buffer.
-
96-well plates from the primary experiment (supernatant will be used).
-
A new 96-well flat-bottom plate for the LDH reaction.
Step-by-Step Methodology
-
Experimental Setup:
-
Set up the experiment exactly as described in Protocol 1 (Steps 1-3).
-
Crucially, prepare a "Maximum LDH Release" control. One hour before the end of the incubation, add 10 µL of the 10X Lysis Buffer provided in the kit to a set of control wells (cells + vehicle).
-
-
Supernatant Collection:
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stopping the Reaction & Data Acquisition:
-
Add 50 µL of Stop Solution (provided in the kit) to each well.
-
Read the absorbance at 490 nm and 680 nm (background) within 1 hour.
-
Protocol 3: Apoptosis by Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key effector enzymes in the apoptotic pathway. The signal is directly proportional to the amount of caspase activity, providing a mechanistic insight into apoptosis induction.
Materials
-
Caspase-Glo® 3/7 Assay System (Promega).
-
White-walled, clear-bottom 96-well plates suitable for luminescence.
-
Opaque plate seal.
-
Luminometer.
Step-by-Step Methodology
-
Experimental Setup:
-
Set up the experiment as described in Protocol 1 (Steps 1-3), but use white-walled plates to maximize the luminescent signal. The cell seeding density might need optimization for this assay format.
-
-
Assay Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's protocol.
-
-
Reagent Addition:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Caption: Hypothesized mechanism of action leading to apoptosis.
Data Analysis and Interpretation
Calculations
-
MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxLysis - Abs_Vehicle)] * 100
Dose-Response Curves and IC50 Determination
Data should be plotted using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or R. This will generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that results in a 50% reduction in the measured parameter (e.g., viability).
Sample Data Presentation
The results should be summarized in a table for clear comparison across cell lines and compounds.
| Compound | Cell Line | B7-H3 Expression | MTT IC50 (pM) | LDH IC50 (pM) | Caspase-3/7 EC50 (pM) |
| Tezatabep this compound | NCI-H322 | High | 150.5 | 180.2 | 145.8 |
| Tezatabep this compound | MDA-MB-231 | Moderate | 980.1 | 1150.6 | 1020.4 |
| Tezatabep this compound | HEK293 | Negative | >100,000 | >100,000 | >100,000 |
| Isotype Control ADC | NCI-H322 | High | >100,000 | >100,000 | >100,000 |
| Free this compound | NCI-H322 | N/A | 5.2 | 6.1 | 4.9 |
Interpretation: The hypothetical data above would demonstrate that Tezatabep this compound is highly potent against B7-H3 high-expressing cells and shows a clear correlation between target expression and cytotoxicity. The lack of activity in the negative cell line and with the isotype control confirms target-dependent killing. The high potency of the free payload highlights the improved therapeutic window achieved through antibody targeting.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High well-to-well variability | Inconsistent cell seeding; Edge effects in the 96-well plate. | Use a multi-channel pipette for seeding; Avoid using the outermost wells of the plate. |
| Low signal-to-noise ratio | Suboptimal cell number; Reagent degradation. | Optimize cell seeding density; Ensure assay reagents are stored correctly and are within their expiration date. |
| IC50 values are not reproducible | Cell line passage number is too high; Inconsistent incubation times. | Use cells from a consistent, low passage number stock; Standardize all incubation times precisely. |
| Isotype control shows high toxicity | "Off-target" toxicity of the payload; Issues with the ADC conjugation process. | This is a significant finding. Confirm with free payload data. May require re-engineering of the ADC. |
Navigating Preclinical Efficacy: A Guide to Animal Models for Endothelin Receptor Antagonist Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Endothelin System as a Therapeutic Target
The endothelin (ET) system, a potent regulator of vascular tone and cellular proliferation, plays a critical role in the pathophysiology of numerous diseases, including pulmonary arterial hypertension (PAH), fibrosis, and certain cancers.[1][2][3] Endothelin-1 (ET-1) is a powerful vasoconstrictor and mitogen that exerts its effects through two G-protein coupled receptor subtypes: ET-A and ET-B.[1][3] The differential expression and signaling of these receptors in various tissues make them a prime target for therapeutic intervention. Endothelin receptor antagonists (ERAs) are a class of drugs designed to block the effects of ET-1, thereby mitigating disease progression.[1][2] This guide provides a comprehensive overview of the established animal models and detailed protocols for evaluating the preclinical efficacy of ERAs.
A Note on Terminology: It is important to distinguish the therapeutic class of endothelin receptor antagonists from similarly named investigational agents. For instance, "Tezatabep Matraxetan" is a HER2-targeted antibody-drug conjugate under investigation for cancer imaging and therapy, and its mechanism is distinct from that of ERAs.[4][5][6] This document will focus exclusively on animal models for assessing the efficacy of endothelin receptor antagonists in relevant disease states.
The Endothelin Signaling Pathway: A Visual Overview
The following diagram illustrates the basic signaling pathway of endothelin-1 and the points of intervention for endothelin receptor antagonists.
Caption: Endothelin-1 signaling and points of therapeutic intervention by ERAs.
I. Animal Models for Pulmonary Arterial Hypertension (PAH)
PAH is a life-threatening condition characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[7] The endothelin system is a key driver of PAH pathogenesis, making ERAs a cornerstone of treatment.[1]
A. Monocrotaline (MCT)-Induced PAH in Rats
The MCT model is a widely used and well-characterized model of PAH.[7][8] Monocrotaline, a pyrrolizidine alkaloid, is metabolized in the liver to a toxic metabolite that injures the pulmonary vascular endothelium, leading to progressive pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy.[7]
Experimental Workflow:
Caption: Experimental workflow for the MCT-induced PAH model in rats.
Protocol:
-
Animal Selection: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions.
-
MCT Administration: On day 0, a single subcutaneous injection of monocrotaline (60 mg/kg, dissolved in sterile saline) is administered.
-
Treatment Initiation: On day 14, when PAH is established, animals are randomized to receive the investigational ERA or vehicle daily via oral gavage or another appropriate route.
-
Monitoring: Body weight and clinical signs are monitored regularly.
-
Terminal Measurements (Day 28):
-
Hemodynamics: Anesthetize the rat and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: Excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). The ratio of RV weight to LV+S weight (Fulton's Index) is a measure of right ventricular hypertrophy.
-
Histopathology: Perfuse and fix the lungs for histological analysis of pulmonary artery medial wall thickness and vessel occlusion.
-
Efficacy Endpoints:
| Parameter | Expected Change in Control | Desired Effect of ERA |
| Right Ventricular Systolic Pressure (RVSP) | Increased | Reduction |
| Mean Pulmonary Arterial Pressure (mPAP) | Increased | Reduction |
| Fulton's Index (RV/LV+S) | Increased | Reduction |
| Pulmonary Artery Medial Wall Thickness | Increased | Reduction |
B. Hypoxia-Induced PAH
Chronic exposure to hypoxia is another common method to induce PAH in rodents.[8][9] This model is particularly relevant for studying PAH associated with chronic lung diseases.[10]
Protocol:
-
Animal Selection: C57BL/6 mice or Sprague-Dawley rats can be used. Fawn-hooded rats are known to develop more severe PH in response to hypoxia.[9]
-
Hypoxic Exposure: Animals are housed in a hypoxic chamber with a controlled oxygen concentration (e.g., 10% O2) for 3 to 5 weeks.
-
Treatment Administration: The ERA or vehicle can be administered throughout the hypoxic exposure period (prophylactic) or after a certain period of hypoxia to model a therapeutic intervention.
-
Terminal Measurements: Similar hemodynamic and histological assessments as in the MCT model are performed.
II. Animal Models for Fibrotic Diseases
Fibrosis is characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction.[11] The endothelin system is implicated in the pathogenesis of fibrosis in various organs.
A. Bleomycin-Induced Pulmonary Fibrosis
The bleomycin model is the most widely used animal model for studying pulmonary fibrosis.[12][13] A single intratracheal instillation of bleomycin induces lung injury and inflammation, followed by a fibrotic response.[11]
Experimental Workflow:
Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Protocol:
-
Animal Selection: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Bleomycin Administration: On day 0, anesthetize the mouse and administer a single intratracheal dose of bleomycin (1.5-3.0 U/kg).
-
Treatment: Begin administration of the ERA or vehicle on day 7 and continue until the end of the study.
-
Terminal Analysis (Day 21):
-
Histology: Harvest the lungs and perform Masson's trichrome staining to visualize and quantify collagen deposition. The Ashcroft scoring system can be used for semi-quantitative assessment of fibrosis.
-
Hydroxyproline Assay: Measure the total lung collagen content by assaying for hydroxyproline, a major component of collagen.
-
Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., TGF-β, collagen I, α-SMA) in lung tissue by qRT-PCR.
-
Efficacy Endpoints:
| Parameter | Expected Change in Control | Desired Effect of ERA |
| Ashcroft Fibrosis Score | Increased | Reduction |
| Lung Hydroxyproline Content | Increased | Reduction |
| Pro-fibrotic Gene Expression | Increased | Reduction |
B. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
The CCl4 model is a classic and widely used model for inducing liver fibrosis in rodents.[11][14] Repeated administration of CCl4 causes chronic liver injury, inflammation, and subsequent fibrosis.
Protocol:
-
Animal Selection: Male C57BL/6 mice or Sprague-Dawley rats.
-
CCl4 Administration: Administer CCl4 (e.g., 1 ml/kg, 10% in corn oil) via intraperitoneal injection twice a week for 4-8 weeks.
-
Treatment: The ERA or vehicle can be co-administered with CCl4 or initiated after a period of CCl4 induction.
-
Terminal Analysis:
-
Histology: Harvest the liver and perform Sirius Red staining to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: Measure the collagen content in the liver.
-
Liver Function Tests: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
III. Animal Models for Cancer
The endothelin axis has been implicated in cancer progression, including tumor growth, angiogenesis, and metastasis.[2] Therefore, ERAs may have therapeutic potential in oncology.
A. Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for evaluating anti-cancer drug efficacy.[15][16][17]
Protocol:
-
Animal Selection: Immunodeficient mice (e.g., nude, SCID, or NSG mice).
-
Cell Line Selection: Choose a human cancer cell line known to express endothelin receptors (e.g., certain melanoma, prostate, or ovarian cancer cell lines).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups and begin administration of the ERA or vehicle.
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Terminal Analysis: At the end of the study, excise the tumors and perform histological and molecular analyses (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
Efficacy Endpoints:
| Parameter | Expected Change in Control | Desired Effect of ERA |
| Tumor Volume | Progressive Increase | Inhibition or Regression |
| Tumor Weight at Endpoint | Increased | Reduction |
| Ki-67 Staining | High | Reduction |
| Cleaved Caspase-3 Staining | Low | Increase |
Conclusion: A Framework for Rigorous Preclinical Evaluation
The selection of an appropriate animal model is paramount for the successful preclinical evaluation of endothelin receptor antagonists. The models and protocols outlined in this guide provide a robust framework for assessing the efficacy of these agents in clinically relevant disease contexts. A thorough understanding of the underlying pathophysiology and the specific mechanisms of action of the investigational ERA will enable researchers to design and execute studies that yield meaningful and translatable data, ultimately accelerating the development of novel therapies for patients in need.
References
- 1. Endothelin receptor antagonists in preclinical models of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Tezatabep this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. What is Tezatabep this compound used for? [synapse.patsnap.com]
- 7. ahajournals.org [ahajournals.org]
- 8. fortunejournals.com [fortunejournals.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Frontiers | An updated review of experimental rodent models of pulmonary hypertension and left heart disease [frontiersin.org]
- 11. Fibrosis Disease: From Mechanisms and Therapeutic Targets to Animal Models | Scientist.com [app.scientist.com]
- 12. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Fibrotic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture techniques for testing Matraxetan sensitivity
Application Notes and Protocols
Topic: Cell Culture Techniques for Assessing Sensitivity to Matraxetan, an Endothelin Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Endothelin Axis in Oncology with this compound
The endothelin (ET) axis, a potent signaling system primarily known for its role in vasoconstriction, has emerged as a critical player in cancer progression.[1][2] Overactivation of this pathway, particularly through endothelin-1 (ET-1) and its receptors, promotes several hallmarks of cancer, including proliferation, evasion of apoptosis, angiogenesis, invasion, and metastasis.[2][3] This has made the ET axis an attractive target for therapeutic intervention.
This guide provides a comprehensive framework for assessing the in vitro sensitivity of cancer cells to this compound, a putative dual endothelin receptor antagonist (ERA). While the name "this compound" is also associated with the HER2-targeting agent Tezatabep this compound,[4][5] this document will focus on methodologies applicable to a small molecule ERA designed to disrupt the ET-1 signaling cascade. The principles and protocols detailed herein are designed to provide researchers with a robust, self-validating workflow to characterize the cytotoxic and cytostatic effects of this compound, ultimately enabling the identification of sensitive cancer types and informing further preclinical development.
We will delve into the scientific rationale behind experimental design, from selecting appropriate cellular models to choosing sensitive and reproducible endpoint assays. This document provides detailed, step-by-step protocols for quantifying cell viability, cytotoxicity, and apoptosis, complemented by visual diagrams and data interpretation guidelines to ensure scientific integrity and experimental success.
Part 1: Scientific Background and Experimental Rationale
The Endothelin Axis: A Driver of Malignancy
The endothelin system consists of endothelin peptides (ET-1, ET-2, ET-3) and two G-protein coupled receptors (GPCRs): Endothelin Receptor A (ETAR) and Endothelin Receptor B (ETBR).[1] In the context of cancer, tumor cells often overexpress ET-1 and ETAR, establishing an autocrine/paracrine signaling loop that fuels tumor growth and survival.[1][6]
Upon ET-1 binding, ETAR and ETBR activate a complex network of downstream signaling pathways. These include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Promotes cell proliferation.[3][7]
-
PI3K/Akt Pathway: Mediates cell survival and inhibits apoptosis.[8]
-
NF-κB and β-catenin Pathways: Involved in inflammation, invasion, and chemoresistance.[3][7][8]
-
Rho GTPases: Regulate cytoskeletal changes essential for cell migration and invasion.[2]
The concerted activation of these pathways provides a powerful stimulus for tumor progression, making the endothelin receptors prime targets for therapeutic blockade.[8]
Rationale for Selecting Cellular Models
The success of in vitro sensitivity testing hinges on the use of appropriate cell lines. The primary consideration is the expression profile of endothelin receptors. An ideal screening panel would include cell lines with varying levels of ETAR and ETBR to identify receptor-specific sensitivities of this compound.
| Cancer Type | Example Cell Lines | Receptor Expression Profile | Rationale |
| Ovarian Cancer | OVCAR-3, SKOV-3 | High ETAR expression is common and linked to metastasis.[1][3] | ET-1/ETAR axis is a well-established driver of ovarian cancer progression. |
| Prostate Cancer | PC-3, DU145 | High ETAR expression is associated with mitogenic effects.[1][6] | ET-1 acts as a growth factor in prostate cancer. |
| Melanoma | A375, MeWo | ETBR expression has been implicated in melanoma growth.[1] | Provides a model to test ETBR-specific or dual ETAR/ETBR antagonism. |
| Lung Cancer | A549 (NSCLC), Various SCLC lines | Widespread ETBR expression; variable ETAR.[6] | ET-1 may act as a paracrine growth factor promoting angiogenesis.[6] |
| Negative Control | e.g., U2OS (parental) | Low/negligible endogenous ET receptor expression. | Used to confirm target-specific effects of this compound. |
| Engineered Control | U2OS-ETAR, U2OS-ETBR | Stably transfected with a single receptor subtype.[9][10] | Allows for precise dissection of this compound's activity at each receptor. |
Self-Validating Experimental Design: It is critical to perform baseline characterization of your chosen cell lines via RT-qPCR or Western blot to confirm ETAR/ETBR expression levels. This validates the biological context of your sensitivity data and ensures that observed effects can be mechanistically linked to the drug's intended target. Always use cell lines from a reputable cell bank and maintain low passage numbers to prevent genetic drift.
Part 2: Experimental Workflow for this compound Sensitivity Testing
A tiered approach is recommended for a comprehensive assessment of this compound's cellular effects. The workflow begins with broad screening for effects on cell viability, followed by more specific assays to elucidate the mechanism of action (e.g., cytotoxicity vs. apoptosis).
Part 3: Detailed Protocols
Protocol 1: General Cell Culture and Maintenance
Adherence to standardized aseptic cell culture techniques is paramount for reproducibility.[11][12]
-
Preparation: Before starting, warm all media and reagents (e.g., PBS, Trypsin-EDTA) to 37°C in a water bath.[13] Thoroughly spray the biological safety cabinet (BSC) and all items entering it with 70% ethanol.[12]
-
Thawing Cryopreserved Cells: a. Quickly thaw the vial of cells in a 37°C water bath until a small ice crystal remains. b. Transfer the cell suspension to a sterile centrifuge tube containing at least 9 mL of pre-warmed complete growth medium. c. Centrifuge at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant. d. Resuspend the cell pellet in fresh complete medium and transfer to an appropriately sized culture flask.
-
Routine Passaging: a. Passage cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase. b. Aspirate the old medium and wash the cell monolayer once with sterile PBS. c. Add a minimal volume of Trypsin-EDTA solution to cover the monolayer and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the trypsin by adding at least 3 volumes of complete growth medium. e. Gently pipette the cell suspension to create a single-cell suspension. f. Transfer the desired volume of cell suspension to a new flask containing fresh, pre-warmed medium.
-
Quality Control: Regularly test cultures for mycoplasma contamination. Perform cell line authentication (e.g., STR profiling) at the beginning of a project and after extended passaging.
Protocol 2: Primary Sensitivity Screen - PrestoBlue™ Cell Viability Assay
This assay measures the reducing power of living cells, providing a robust measure of metabolic activity and overall cell number.[14][15] Its "add-and-read" format is ideal for high-throughput screening.
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
96-well, black, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PrestoBlue™ Cell Viability Reagent (e.g., Thermo Fisher Scientific, Cat. No. A13261)[14]
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)[16][17]
Procedure:
-
Cell Seeding: a. Harvest cells and perform a cell count (e.g., using a hemocytometer or automated counter). b. Dilute the cell suspension to the predetermined optimal seeding density (typically 2,000-10,000 cells/well) in 100 µL of complete medium. c. Seed 100 µL of the cell suspension into each well of the 96-well plate. Include "no-cell" control wells containing medium only for background correction.[14] d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
This compound Treatment: a. Prepare a serial dilution series of this compound in culture medium. A common approach is a half-log or 1:3 dilution series spanning a wide concentration range (e.g., 100 µM to 1 nM).[18] b. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).[19] c. Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or control solution to each well. d. Incubate for the desired treatment period (e.g., 72 hours).
-
Viability Measurement: a. Add 10 µL of PrestoBlue™ reagent directly to each well (for a final volume of 110 µL).[17] b. Incubate for 1-3 hours at 37°C, protected from light. Incubation time can be optimized for each cell line.[17] c. Read the fluorescence on a microplate reader.
-
Data Analysis: a. Subtract the average fluorescence of the "no-cell" control wells from all other readings. b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells: % Viability = (RFU_sample / RFU_vehicle_control) * 100 c. Plot % Viability against the log of this compound concentration and fit a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration that inhibits 50% of the response).[20]
Protocol 3: Confirmatory Screen - MTT Cytotoxicity Assay
The MTT assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to purple formazan crystals.[21][22] This provides a complementary endpoint to the PrestoBlue assay.
Materials:
-
Cell plates prepared and treated as in Protocol 2 (Steps 1 & 2).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Absorbance microplate reader (read at ~570 nm, reference wavelength >650 nm).[23]
Procedure:
-
MTT Addition: a. Following the 72-hour drug incubation, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[23]
-
Formazan Solubilization: a. Carefully aspirate the medium without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. c. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Read the absorbance at 570 nm with a reference wavelength of 690 nm.
-
Data Analysis: a. Analysis is identical to Protocol 2, using absorbance values (OD) instead of fluorescence (RFU).
Protocol 4: Mechanistic Insight - Caspase-3/7 Apoptosis Assay
This assay quantifies the activity of key executioner caspases (caspase-3 and -7), providing a direct measure of apoptosis induction.[24] It helps distinguish between a cytostatic (growth-inhibiting) and a cytotoxic (cell-killing) effect of this compound.
Materials:
-
Cell plates prepared and treated as in Protocol 2 (Steps 1 & 2).
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega).
-
Luminescence-capable microplate reader.
Procedure:
-
Reagent Preparation: a. Prepare the caspase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay Execution: a. Remove the plate from the incubator and allow it to cool to room temperature for ~30 minutes. b. Add a volume of caspase reagent equal to the volume of medium in each well (e.g., 100 µL). c. Mix briefly on a plate shaker at 300-500 rpm. d. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: a. Read the luminescence on a microplate reader.
-
Data Analysis: a. Subtract the background luminescence from "no-cell" control wells. b. Normalize the data to the vehicle control to determine the fold-change in caspase activity upon this compound treatment.
Part 4: Data Interpretation and Troubleshooting
| Parameter | Interpretation |
| IC50 (Half-maximal Inhibitory Concentration) | The potency of this compound. A lower IC50 indicates higher potency. Compare IC50 values across different cell lines to identify sensitive vs. resistant models. |
| Emax (Maximum Effect) | The efficacy of this compound. An Emax below 100% viability indicates a cytotoxic effect, while an Emax around 50% might suggest a primarily cytostatic effect. |
| Dose-Response Curve Slope | A steep slope suggests a specific, targeted mechanism of action, while a shallow slope may indicate off-target effects or complex biology. |
| Caspase Activity | A dose-dependent increase in caspase-3/7 activity confirms that the observed loss in viability is, at least in part, due to the induction of apoptosis. |
Common Troubleshooting:
| Problem | Potential Cause | Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; "edge effects" in the plate. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with sterile PBS. |
| Inconsistent IC50 Values Between Experiments | Variation in cell passage number, health, or seeding density; instability of diluted drug. | Use cells within a consistent passage number range. Always perform a cell count before seeding. Prepare fresh drug dilutions for each experiment. |
| Drug Precipitates in Medium | This compound is not fully soluble at higher concentrations. | Check the solubility limits of this compound in your culture medium. If necessary, adjust the highest concentration tested or use a different solvent (ensure vehicle controls are adjusted accordingly). |
| No Effect Observed | Cell line does not express the target (ETAR/ETBR); drug is inactive; assay is not sensitive enough. | Confirm receptor expression via RT-qPCR/Western blot. Test a positive control compound known to affect the cell line. Optimize assay parameters (e.g., incubation time, cell density). |
Conclusion and Future Directions
This guide outlines a robust, multi-tiered workflow for the preclinical evaluation of this compound sensitivity in cancer cell lines. By integrating assays that measure cell viability, cytotoxicity, and apoptosis, researchers can build a comprehensive profile of the compound's cellular activity. The causality behind each step—from selecting cell lines based on target expression to using orthogonal assays for data validation—is emphasized to ensure the generation of reliable and mechanistically informative results.
Following this in vitro characterization, promising results can be extended to more complex models. Investigating this compound's efficacy in 3D culture systems, such as tumor spheroids or patient-derived organoids, can provide insights into its activity in a more physiologically relevant context that includes cell-cell and cell-matrix interactions.[25][26] Ultimately, this foundational cell-based screening is a critical and indispensable step in the drug development pipeline, paving the way for subsequent in vivo studies and potential clinical applications.
References
- 1. Endothelin B Receptor, a New Target in Cancer Immune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin-1 and Its Role in Cancer and Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelins and their Receptors in Cancer: Identification of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Tezatabep this compound used for? [synapse.patsnap.com]
- 5. Tezatabep this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin Receptor Type A stable cell line – Cells Online [cells-online.com]
- 10. ETB Endothelin Receptor Cell Line – Cells Online [cells-online.com]
- 11. itdd.umn.edu [itdd.umn.edu]
- 12. odont.uio.no [odont.uio.no]
- 13. frederick.cancer.gov [frederick.cancer.gov]
- 14. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. bitesizebio.com [bitesizebio.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Cell Sensitivity Assays: The MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Clinical Trial Design for a Novel HER2-Targeted Therapeutic
Topic: Clinical Trial Design for a Novel HER2-Targeted Antibody-Drug Conjugate (ADC)
Preamble: Clarification on Tezatabep Matraxetan
Before detailing the clinical trial protocols, it is crucial to clarify the identity of the agent specified in the topic query, "Tezatabep this compound." Recent, authoritative data from clinical trial registries and press releases from its developer, Affibody AB, identify Tezatabep this compound (also known as ABY-025) as a diagnostic PET imaging agent .[1][2][3] It is comprised of a HER2-targeting Affibody® molecule labeled with Gallium-68 and is used to visualize HER2 expression in metastatic breast cancer.[1] Its clinical trials are designed to evaluate its ability to predict patient response to HER2-targeted therapies like Trastuzumab Deruxtecan, not to treat the cancer itself.[1][3]
To fulfill the user's core request for a therapeutic clinical trial design, this document will outline the protocols for a plausible, homologous therapeutic agent. We will proceed with the hypothetical name "Tezatabep-Vedotin," an antibody-drug conjugate combining the HER2-targeting Tezatabep moiety with a validated cytotoxic payload class (an auristatin derivative). This framework provides a scientifically rigorous and relevant guide for researchers in drug development.
Introduction to Tezatabep-Vedotin: A Hypothetical HER2-Targeted ADC
Tezatabep-Vedotin is conceptualized as a next-generation antibody-drug conjugate designed for high-specificity targeting of Human Epidermal Growth Factor Receptor 2 (HER2)-expressing tumors. It consists of three core components as defined by established ADC principles[4]:
-
Targeting Moiety: A high-affinity, small-format Affibody® molecule, Tezatabep, which specifically binds to a distinct epitope on the HER2 receptor.[1][5] Its small size (approx. 6 kDa) may facilitate enhanced tumor penetration compared to full-sized monoclonal antibodies.[1]
-
Cytotoxic Payload: A potent microtubule-disrupting agent from the auristatin class (e.g., Monomethyl Auristatin E - MMAE), referred to as "-Vedotin." This class of payload is clinically validated and functions by inducing cell cycle arrest and apoptosis in rapidly dividing cells.[6]
-
Linker: A protease-cleavable linker designed to be stable in systemic circulation and to release the cytotoxic payload following internalization into the target cancer cell.[4]
The therapeutic rationale is to deliver a highly potent cytotoxic agent directly to HER2-overexpressing cancer cells, thereby maximizing anti-tumor efficacy while minimizing systemic toxicity, a hallmark goal of ADC therapy.[7][8]
Scientific Rationale and Mechanism of Action
HER2 is a well-validated oncogenic driver, and its overexpression is associated with aggressive disease in breast, gastric, and other solid tumors.[5][9] Tezatabep-Vedotin leverages this dependency. The proposed mechanism of action follows a multi-step process:
-
Circulation & Binding: Tezatabep-Vedotin is administered intravenously and circulates systemically. The Tezatabep component selectively binds to the HER2 receptor on the surface of tumor cells.
-
Internalization: The ADC-receptor complex is internalized by the cell through endocytosis.[4]
-
Payload Release: Within the cell, the complex is trafficked to the lysosome, where acidic conditions and proteases cleave the linker, releasing the active MMAE payload.
-
Cytotoxicity: The freed MMAE payload binds to tubulin, disrupting microtubule polymerization. This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[6]
-
Bystander Effect: The membrane-permeable nature of MMAE allows it to diffuse into adjacent tumor cells, including those with low or no HER2 expression, killing them in a "bystander effect."[6] This is critical for treating heterogeneous tumors.[10]
Caption: Proposed Mechanism of Action (MoA) for Tezatabep-Vedotin.
Preclinical Development Synopsis
A robust preclinical data package is mandatory for advancing an ADC to human trials.[11] The Investigational New Drug (IND) application for Tezatabep-Vedotin would require the following assessments:
| Preclinical Study Type | Key Objectives & Endpoints | Rationale |
| In Vitro Studies | - Binding Affinity: Measure KD of Tezatabep moiety to HER2 receptor. - Cytotoxicity: Assess IC50 in HER2-high, HER2-low, and HER2-negative cell lines. - Internalization Assay: Confirm ADC is internalized upon binding. | Establishes target engagement, potency, and specificity. Provides initial dose-range finding rationale. |
| In Vivo Efficacy | - Xenograft Models: Evaluate tumor growth inhibition in HER2-positive patient-derived xenograft (PDX) models (e.g., breast, gastric cancer).[12][13] - Dose-Response: Determine the relationship between dose and anti-tumor activity. | Demonstrates efficacy in a biological system. Validates the therapeutic concept and informs clinical dose selection. |
| Pharmacokinetics (PK) | - Animal PK: Characterize the PK profiles of the total antibody, conjugated ADC, and free payload in at least two species (rodent, non-human primate).[11] | Understands drug exposure, clearance, and stability (Drug-to-Antibody Ratio - DAR) in circulation. Critical for dose extrapolation to humans. |
| GLP Toxicology | - Dose Range-Finding: Identify dose-limiting toxicities (DLTs). - GLP Tox Studies: Determine the No-Observed-Adverse-Effect Level (NOAEL) and Maximum Tolerated Dose (MTD) in two relevant species.[11] | Assesses the safety profile and identifies potential on-target, off-tumor and off-target toxicities. Informs the starting dose for human trials. |
Clinical Development Plan: Phase I to Phase III
The clinical development of Tezatabep-Vedotin will proceed in a phased approach, consistent with regulatory guidance for oncology ADCs.[8][14]
Caption: Phased Clinical Development Pathway for Tezatabep-Vedotin.
Protocol: Phase I First-in-Human (FIH) Trial
Title: A Phase I, Open-Label, Dose-Escalation and Dose-Expansion Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Preliminary Anti-Tumor Activity of Tezatabep-Vedotin in Patients with Advanced HER2-Expressing Solid Tumors.
Scientific Integrity & Rationale: The primary goal of a FIH trial is to ensure patient safety.[15][16] A "3+3" dose-escalation design is the standard, conservative approach to minimize the number of patients exposed to potentially sub-therapeutic or overly toxic doses. The dose-expansion phase confirms the safety of the selected dose (RP2D) and provides an early signal of efficacy.
Study Objectives:
-
Primary:
-
To assess the safety and tolerability of Tezatabep-Vedotin.
-
To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D).
-
-
Secondary:
-
To characterize the Pharmacokinetic (PK) profile of Tezatabep-Vedotin (total antibody, ADC, and free payload).
-
To evaluate preliminary anti-tumor activity (Objective Response Rate - ORR per RECIST 1.1).
-
-
Exploratory:
-
To assess immunogenicity (anti-drug antibodies).
-
To explore the relationship between HER2 expression levels and clinical activity.
-
Patient Population (Inclusion Criteria):
-
Adults (≥18 years).[17]
-
Histologically confirmed diagnosis of a metastatic or unresectable solid tumor for which standard therapies are no longer effective.
-
Documented HER2 expression (IHC 1+, 2+, or 3+) by central lab confirmation.
-
ECOG performance status of 0 or 1.
-
Adequate organ function (hematologic, renal, and hepatic).[14]
Methodology: Part A - Dose Escalation
-
Design: Standard 3+3 cohort design.
-
Dosing: Patients will receive escalating doses of Tezatabep-Vedotin intravenously once every 3 weeks (Q3W). The starting dose will be based on preclinical toxicology data (e.g., 1/10th of the NOAEL in the most sensitive species).
-
DLT Evaluation: Patients are monitored for Dose-Limiting Toxicities (DLTs) during the first cycle (21 days).
-
Escalation Logic:
-
If 0/3 patients experience a DLT, escalate to the next dose level.
-
If 1/3 patients experience a DLT, expand the cohort to 6 patients. If ≤1/6 have a DLT, escalate. If ≥2/6 have a DLT, the MTD has been exceeded.
-
If ≥2/3 patients experience a DLT, the MTD has been exceeded. The MTD is defined as the dose level below this.
-
-
RP2D Selection: The RP2D is typically the MTD, but may be a lower dose if clinically meaningful activity is seen with a better safety profile.
Methodology: Part B - Dose Expansion
-
Enrollment: Once the RP2D is determined, enroll an additional 15-20 patients with specific tumor types (e.g., HER2+ metastatic breast cancer) at that dose.
-
Purpose: To further characterize the safety, tolerability, and PK of the RP2D and to obtain a more robust estimate of preliminary efficacy.
Protocol: Phase II Efficacy Study
Title: A Phase II, Single-Arm, Open-Label, Multicenter Study of Tezatabep-Vedotin in Patients with Previously Treated HER2-Positive Metastatic Breast Cancer.
Scientific Integrity & Rationale: This phase aims to robustly estimate the efficacy of Tezatabep-Vedotin in a well-defined patient population to determine if it warrants a large, expensive Phase III trial. A Simon's two-stage design is often used to allow for early stopping if the drug shows insufficient activity, thus protecting patients from ineffective treatment.
Study Objectives:
-
Primary:
-
To evaluate the Objective Response Rate (ORR) of Tezatabep-Vedotin as assessed by an Independent Review Committee (IRC) per RECIST 1.1.
-
-
Secondary:
-
Duration of Response (DoR).
-
Progression-Free Survival (PFS).
-
Overall Survival (OS).
-
Safety and tolerability profile.
-
Patient Population (Inclusion Criteria):
-
Histologically confirmed HER2-positive (IHC 3+ or IHC 2+/ISH+) metastatic breast cancer.
-
Patients must have received at least two prior lines of anti-HER2 therapy in the metastatic setting (e.g., a taxane, trastuzumab, and T-DM1 or T-DXd).[17][18]
-
Measurable disease as per RECIST 1.1.
-
ECOG performance status of 0 or 1.
Methodology:
-
Design: Simon's optimal two-stage design.
-
Stage 1: Enroll a small number of patients (e.g., n=19). If a predefined minimum number of responses (e.g., ≥3) is observed, proceed to Stage 2.
-
Stage 2: Enroll additional patients to reach the full sample size (e.g., n=40).
-
Treatment: Administer Tezatabep-Vedotin at the RP2D determined in the Phase I study, Q3W until disease progression or unacceptable toxicity.
-
Efficacy Assessment: Tumor imaging (CT or MRI) performed at baseline and every 6 weeks thereafter.
-
Statistical Plan: The primary endpoint is ORR. The null hypothesis (H0) that the true response rate is low (e.g., ≤15%) will be tested against the alternative hypothesis (H1) that the response rate is promising (e.g., ≥35%).
Biomarker and Pharmacokinetics Protocol
Rationale: A strong biomarker and PK plan is essential for understanding who benefits from the drug and why. It is a core component of modern ADC development.[11]
Protocol Steps:
-
Sample Collection:
-
PK Samples: Collect whole blood/plasma at pre-specified time points (e.g., pre-dose, end of infusion, and multiple points post-infusion) during Cycles 1 and 2 of the Phase I/II studies.
-
Biomarker Samples: Mandatory archival tumor tissue must be submitted for central confirmation of HER2 status. Where feasible and safe, fresh pre-treatment and on-treatment biopsies will be collected in the dose-expansion cohort.
-
-
Bioanalytical Methods:
-
Develop and validate three distinct ligand-binding assays (ELISA) to measure:
-
Total antibody (Tezatabep moiety, both conjugated and unconjugated).
-
Intact ADC.
-
Free cytotoxic payload (using LC-MS/MS).
-
-
This is required by regulatory agencies to understand the disposition of all components of the ADC.[15][16]
-
-
Biomarker Analysis:
-
HER2 Confirmation: Central lab confirmation of HER2 status using standard IHC and ISH assays.
-
Exploratory Analysis: Analyze biopsy tissue for other potential resistance mechanisms (e.g., mutations in the HER2 signaling pathway, expression of drug efflux pumps).[9]
-
References
- 1. affibody.se [affibody.se]
- 2. Tezatabep this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. precisionmedicineonline.com [precisionmedicineonline.com]
- 4. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Tezatabep this compound used for? [synapse.patsnap.com]
- 8. Cancer Drugs: Clinical Trial Issues for Antibody Drug Conjugates (ADCs)/Antibody Therapeutics | Foley & Lardner LLP - JDSupra [jdsupra.com]
- 9. Molecular Mechanisms of Trastuzumab-Based Treatment in HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Chemical Characteristics of Payloads and the Expression of Tumor-Associated Antigens of ADCs in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.td2inc.com [blog.td2inc.com]
- 12. Disitamab vedotin in preclinical models of HER2-positive breast and gastric cancers resistant to trastuzumab emtansine and trastuzumab deruxtecan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDA finalizes guidance on designing pharmacology studies for antibody-drug conjugates | RAPS [raps.org]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. Advanced breast cancer clinical trial NCT07062965 | Pfizer [pfizerclinicaltrials.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Application of Matraxetan in Personalized Medicine: A Comprehensive Guide for Researchers and Clinicians
Abstract
Matraxetan is an investigational, highly selective antagonist of the endothelin-A (ET-A) receptor, a key component in the endothelin signaling pathway, which is implicated in vasoconstriction, cell proliferation, and inflammation. Emerging research has highlighted the potential of this compound in a personalized medicine framework, particularly in oncology and pulmonary arterial hypertension (PAH), where patient outcomes are heterogeneous. This document provides a detailed overview of the scientific rationale and technical protocols for applying this compound in a personalized context. We will delve into the molecular mechanisms, biomarker strategies for patient stratification, and detailed methodologies for assessing drug efficacy and safety in preclinical and clinical settings.
Introduction: The Rationale for a Personalized Approach with this compound
The endothelin axis, comprising endothelins (ET-1, ET-2, ET-3) and their receptors (ET-A and ET-B), is a critical signaling system in human physiology and pathology. Overactivation of the ET-A receptor by its primary ligand, ET-1, is a known driver of disease progression in various cancers, including prostate, ovarian, and bladder cancer, as well as in PAH. This compound's high selectivity for the ET-A receptor over the ET-B receptor is a key pharmacological feature, as ET-B receptor activation can mediate beneficial effects such as vasodilation and clearance of ET-1.
However, clinical responses to ET-A antagonists have been variable. This variability underscores the need for a personalized approach, where treatment with this compound is guided by predictive biomarkers to identify patient populations most likely to benefit. This guide outlines the current strategies for achieving this goal.
Mechanism of Action: this compound and the Endothelin Signaling Pathway
This compound exerts its therapeutic effect by competitively inhibiting the binding of ET-1 to the ET-A receptor. This action blocks the downstream signaling cascades that promote tumorigenesis and vasoconstriction.
The Endothelin-A Receptor Signaling Cascade
Upon binding of ET-1, the ET-A receptor, a G-protein coupled receptor (GPCR), activates multiple intracellular signaling pathways, including:
-
Phospholipase C (PLC) Pathway: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC). This cascade promotes cell proliferation and survival.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK/ERK cascade is a crucial driver of cell growth, differentiation, and migration.
-
Rho/ROCK Pathway: This pathway is central to the regulation of cell shape, motility, and the contraction of smooth muscle cells, contributing to vasoconstriction.
Below is a diagram illustrating the central role of the ET-A receptor and the inhibitory action of this compound.
Caption: Mechanism of this compound action on the ET-A receptor signaling pathway.
Biomarker Strategies for Patient Stratification
The successful implementation of personalized medicine with this compound hinges on the identification and validation of predictive biomarkers. The following sections detail key biomarker strategies and the protocols for their assessment.
Gene Expression Signatures
High expression of ET-1 (encoded by the EDN1 gene) and the ET-A receptor (encoded by the EDNRA gene) in tumor tissue or relevant target tissues is a primary candidate for a predictive biomarker.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for EDN1 and EDNRA Expression
This protocol describes the quantification of EDN1 and EDNRA mRNA levels from formalin-fixed paraffin-embedded (FFPE) tissue samples.
Step-by-Step Methodology:
-
RNA Extraction:
-
Obtain 5-10 µm sections from FFPE tissue blocks.
-
Use a commercially available FFPE RNA purification kit (e.g., Qiagen RNeasy FFPE Kit) following the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~1.8-2.0.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 100-500 ng of total RNA using a high-capacity cDNA reverse transcription kit.
-
Include a no-reverse transcriptase control (NRT) to check for genomic DNA contamination.
-
-
qRT-PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for EDN1, EDNRA, and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Run the reaction on a real-time PCR cycler. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Perform a melt curve analysis for SYBR Green assays to ensure product specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression of target genes to the reference gene.
-
Establish a cutoff value for "high" vs. "low" expression based on receiver operating characteristic (ROC) curve analysis from clinical trial data.
-
Genetic Polymorphisms
Single nucleotide polymorphisms (SNPs) in the EDN1, EDNRA, and EDNRB genes may influence a patient's response to this compound. For instance, specific SNPs might alter receptor affinity or expression levels.
Protocol 2: SNP Genotyping using Allelic Discrimination Assays
Step-by-Step Methodology:
-
DNA Extraction:
-
Extract genomic DNA from whole blood or saliva using a suitable kit (e.g., QIAamp DNA Blood Mini Kit).
-
Quantify DNA and assess purity.
-
-
Genotyping:
-
Use pre-designed TaqMan SNP Genotyping Assays for the specific SNPs of interest.
-
Prepare a PCR reaction mix containing genomic DNA, the TaqMan Genotyping Master Mix, and the specific SNP assay.
-
Run the reaction on a real-time PCR instrument.
-
The instrument software will automatically generate an allelic discrimination plot, clustering samples by genotype (e.g., homozygous for allele 1, homozygous for allele 2, or heterozygous).
-
Circulating Biomarkers
Measuring plasma levels of ET-1 can serve as a pharmacodynamic biomarker to assess the biological activity of this compound.
Protocol 3: Quantification of Plasma ET-1 by ELISA
Step-by-Step Methodology:
-
Sample Collection and Processing:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the plasma into cryovials and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a high-sensitivity commercial ET-1 ELISA kit.
-
Bring all reagents and samples to room temperature.
-
Prepare a standard curve using the provided ET-1 standards.
-
Add standards, controls, and plasma samples to the wells of the microplate pre-coated with an anti-ET-1 antibody.
-
Follow the kit's instructions for incubation, washing, addition of detection antibody, substrate, and stop solution.
-
-
Data Analysis:
-
Measure the optical density at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the mean absorbance for each standard against its concentration.
-
Calculate the ET-1 concentration in the samples by interpolating their absorbance values from the standard curve.
-
Integrated Workflow for Personalized this compound Therapy
The following workflow diagram illustrates how these biomarker assessments can be integrated into a clinical decision-making process.
Caption: Integrated workflow for patient stratification and treatment with this compound.
Data Summary and Interpretation
The data generated from the protocols above should be carefully interpreted to guide clinical decisions. Below is a summary table outlining the expected data and its interpretation.
| Biomarker Assay | Parameter Measured | Favorable Profile for this compound | Unfavorable Profile for this compound |
| qRT-PCR | Relative mRNA expression of EDN1 & EDNRA | High expression (above cutoff) | Low expression (below cutoff) |
| SNP Genotyping | Genotype at specific EDNRA or EDNRB loci | "Sensitive" genotype | "Resistant" genotype |
| ELISA | Baseline plasma ET-1 concentration | High concentration | Low concentration |
| Pharmacodynamic ELISA | Change in plasma ET-1 post-treatment | Significant increase | No significant change |
Conclusion and Future Directions
This compound represents a promising therapeutic agent whose efficacy can be significantly enhanced through a personalized medicine strategy. The protocols and workflows detailed in this guide provide a robust framework for identifying patients who are most likely to respond to ET-A receptor antagonism. Future research should focus on the discovery and validation of additional biomarkers, including those from proteomic and metabolomic analyses, to further refine patient selection and optimize treatment outcomes. The integration of these multi-omic data will be crucial for unlocking the full potential of this compound in the clinic.
Troubleshooting & Optimization
Technical Support Center: Tezatabep Matraxetan Therapy
A Guide for Researchers on Overcoming Experimental Resistance
Welcome to the technical support center for Tezatabep Matraxetan. As Senior Application Scientists, we have designed this guide to provide in-depth troubleshooting strategies and field-proven insights to help you navigate the complexities of your research. This resource moves beyond simple checklists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
For the purpose of this guide, we will operate under the assumption that Tezatabep this compound is an investigational antibody-drug conjugate (ADC). It comprises Tezatabep , a monoclonal antibody targeting a specific tumor-associated cell surface antigen, and This compound , a potent cytotoxic payload released intracellularly to induce apoptosis.[1][2]
The Mechanism of Action
Tezatabep this compound is designed to selectively deliver its cytotoxic payload to antigen-expressing cells.[] The process involves several critical steps: binding to the cell surface antigen, internalization of the ADC-antigen complex via receptor-mediated endocytosis, trafficking to the lysosome, and finally, the enzymatic or chemical cleavage of the linker to release the active this compound payload, which then exerts its cell-killing effect.[1][4]
Caption: Mechanism of Action for Tezatabep this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial checks if my cell line is not responding to Tezatabep this compound?
A: Before investigating complex resistance mechanisms, always validate the fundamentals:
-
Target Antigen Expression: Confirm that your target cell line expresses the specific antigen recognized by Tezatabep. A lack of target is the most common reason for non-response.[5]
-
ADC Integrity: Ensure the ADC has been stored and handled correctly. Improper storage can lead to degradation of the antibody or payload.
-
Cell Health: Verify that the cells are healthy, within a low passage number, and free from contamination. Cellular stress can alter experimental outcomes.
-
Positive Control: Include a cell line known to be sensitive to Tezatabep this compound in your assay to confirm the ADC is active.
-
Payload-Only Control: Treat your cells with the this compound payload alone. If they are resistant to the free payload, the issue lies with intrinsic payload resistance, not the ADC delivery mechanism.[6]
Q2: How do I differentiate between a lack of ADC internalization and a failure of payload release?
A: This requires a multi-step approach. First, perform an internalization assay to confirm the ADC is being taken up by the cells.[7] If internalization is confirmed, the issue may lie downstream. Next, you can use assays to assess lysosomal function. Impaired lysosomal activity can prevent the cleavage of the linker and the release of this compound.[8][9] Comparing results from these two distinct assays will pinpoint the step in the pathway that is failing.
Q3: Can resistance develop in a cell line that was initially sensitive?
A: Yes, this is a well-documented phenomenon known as acquired resistance.[10][11] Cancer cells are highly adaptable and can develop resistance through various mechanisms, such as downregulating the target antigen, upregulating drug efflux pumps that expel the payload, or activating alternative survival pathways to bypass the drug's cytotoxic effect.[8][9]
Troubleshooting Guide 1: Suboptimal or No Efficacy in In Vitro Assays
Experiencing a lack of efficacy can be frustrating. This guide provides a logical workflow to diagnose the underlying issue, from target validation to payload activity.
Caption: Troubleshooting workflow for lack of ADC efficacy.
Potential Cause: Insufficient Target Antigen Expression
Rationale: The entire mechanism of an ADC is predicated on the presence of its target on the cell surface. Without sufficient antigen density, the ADC cannot bind effectively, leading to a complete lack of therapeutic effect.[12] It's crucial to quantify this expression, as even low expression can sometimes be insufficient for a therapeutic window.[13]
Experimental Protocol: Target Expression Analysis by Flow Cytometry
-
Cell Preparation: Harvest cells (e.g., 1x10^6 cells per sample) and wash with ice-cold FACS buffer (PBS + 2% FBS).
-
Primary Antibody Incubation: Resuspend the cell pellet in FACS buffer containing the Tezatabep antibody (or an unconjugated version) at a predetermined optimal concentration. As a negative control, use an isotype-matched control antibody at the same concentration on a separate sample. Incubate for 30-60 minutes on ice.
-
Washing: Wash cells twice with cold FACS buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Resuspend cells in FACS buffer containing a fluorescently-labeled secondary antibody that recognizes the Tezatabep isotype (e.g., Alexa Fluor 488 goat anti-human IgG). Incubate for 30 minutes on ice, protected from light.
-
Final Wash & Analysis: Wash cells twice more, resuspend in FACS buffer, and analyze on a flow cytometer.
-
Interpretation: Compare the fluorescence intensity of cells stained with Tezatabep to the isotype control. A significant shift in fluorescence indicates positive target expression. Including known positive and negative cell lines provides critical context for the expression level.
Potential Cause: Impaired ADC Internalization
Rationale: Binding is only the first step. The ADC must be efficiently internalized into the cell via receptor-mediated endocytosis to reach the lysosomes where the payload is released.[7][14] Defects in this endocytic pathway can leave the ADC bound to the cell surface, rendering it ineffective.
Experimental Protocol: ADC Internalization Assay using pH-sensitive Dye
This method uses a dye that fluoresces brightly only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[15]
-
ADC Labeling: Conjugate Tezatabep this compound with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's protocol.
-
Cell Plating: Plate target cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treatment: Treat cells with the fluorescently labeled ADC (e.g., at 10 µg/mL). Include a control at 4°C, as internalization is an active process that is inhibited at low temperatures.
-
Live-Cell Imaging: Monitor the cells over time (e.g., 1, 4, and 24 hours) using a live-cell imaging system or a fluorescence microscope equipped with an incubation chamber.
-
Quantification (Optional): For a high-throughput method, this assay can be adapted for flow cytometry.[16]
-
Interpretation: A time-dependent increase in intracellular red fluorescence at 37°C, with minimal fluorescence in the 4°C control, confirms that the ADC is being internalized into acidic compartments.
Potential Cause: Defective Lysosomal Function
Rationale: Once internalized, the ADC is trafficked to lysosomes. The acidic environment and enzymatic activity within lysosomes are often required to cleave the linker and release the this compound payload.[8][17] If lysosomal function is compromised (e.g., improper acidification or reduced enzymatic activity), the payload may remain tethered to the antibody and inactive.
Experimental Protocol: Lysosomal Integrity and Function Assay
This protocol assesses both lysosomal acidification (a prerequisite for function) and the activity of a key lysosomal enzyme.[18][19]
-
Cell Plating: Plate cells in a multi-well imaging plate.
-
Lysosomal Staining:
-
For Acidification: Incubate cells with a lysosomotropic dye like LysoTracker Green DND-26 for 30 minutes. This dye accumulates in acidic organelles.
-
For Enzymatic Activity: Use a substrate like Magic Red™ Cathepsin B Assay, which fluoresces upon cleavage by active Cathepsin B, a key lysosomal protease.[20]
-
-
Washing: Gently wash cells with fresh media to remove excess dye.
-
Imaging and Analysis: Image the cells using fluorescence microscopy.
-
Interpretation: Healthy cells should show bright, punctate green staining with LysoTracker and red staining with the Magic Red substrate, indicating acidic, enzymatically active lysosomes. A weak or diffuse signal in your resistant cells compared to a sensitive control cell line suggests impaired lysosomal function.
Potential Cause: Payload Inactivity or Rapid Efflux
Rationale: Even if the payload is released successfully, it must be able to reach and act on its intracellular target. Two common failure points are intrinsic resistance to the payload's mechanism of action or the rapid removal of the payload from the cell by multidrug resistance (MDR) efflux pumps like P-glycoprotein (MDR1).[5]
Experimental Protocol: Payload Sensitivity and Efflux Assay
This assay determines if cells are inherently resistant to this compound and whether this resistance is mediated by efflux pumps.
-
Cell Viability Assay:
-
Plate cells in a 96-well plate.
-
Treat cells with a serial dilution of free this compound payload.
-
In a parallel set of wells, co-treat with the same dilutions of this compound plus a known efflux pump inhibitor (e.g., Verapamil or Tariquidar).[21][22]
-
Incubate for 72 hours.
-
Measure cell viability using a standard method (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the IC50 (concentration of drug that inhibits 50% of cell growth) for this compound alone and in combination with the inhibitor.
-
-
Interpretation:
-
High IC50 for this compound alone: The cells have intrinsic resistance to the payload.
-
Significant decrease in IC50 in the presence of the inhibitor: This indicates that resistance is mediated by efflux pumps, as blocking them restores sensitivity. This is a very common mechanism of ADC resistance.[5]
-
Troubleshooting Guide 2: Acquired Resistance After Initial Response
If your model was initially sensitive to Tezatabep this compound but lost its response over time, you are likely dealing with acquired resistance.[23][24] The primary mechanisms are often adaptive changes made by the cancer cells to survive the therapeutic pressure.
Caption: Key mechanisms of acquired resistance to ADC therapy.
Investigating Acquired Resistance
To investigate these mechanisms, you need to compare your resistant cell line to the original, parental (sensitive) cell line.
| Potential Cause | Key Question | Recommended Validation Experiment | Expected Result in Resistant Cells |
| Antigen Downregulation | Have the cells stopped expressing the target? | Flow Cytometry or Western Blot for target antigen. | Decreased or absent antigen expression compared to the parental line.[9] |
| Upregulation of Efflux Pumps | Are the cells actively pumping the drug out? | qPCR or Western Blot for MDR1/ABCB1 expression. Payload sensitivity assay with/without an efflux inhibitor. | Increased MDR1 mRNA/protein levels. Re-sensitization to payload with inhibitor.[5] |
| Lysosomal Dysfunction | Can the cells no longer process the ADC? | Lysosomal function assays (LysoTracker, Magic Red). | Reduced lysosomal acidification and/or enzymatic activity.[17] |
| Activation of Survival Pathways | Have cells activated pathways to evade apoptosis? | Western Blot for key signaling proteins (e.g., p-AKT, Bcl-2). | Increased phosphorylation of AKT or upregulation of anti-apoptotic proteins like Bcl-2.[8][10] |
References
- 1. Antibody Drug Conjugates (ADCs) 101 [thermofisher.com]
- 2. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 4. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRISM [theprismlab.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of Resistance to Antibody-Drug Conjugates [mdpi.com]
- 9. oaepublish.com [oaepublish.com]
- 10. oaepublish.com [oaepublish.com]
- 11. Acquired resistance to molecularly targeted therapies for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 15. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. probiocdmo.com [probiocdmo.com]
- 17. omnihealthpractice.com [omnihealthpractice.com]
- 18. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 24. ascopubs.org [ascopubs.org]
Technical Support Center: Optimizing Tezatabep Matraxetan Dosage in Xenograft Models
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for Tezatabep Matraxetan in a new xenograft model?
A1: For a novel antibody-drug conjugate (ADC) like Tezatabep this compound, the initial dose selection is critical. A common starting point is to begin with a dose that is a fraction of the maximum tolerated dose (MTD) determined in pilot toxicology studies. If the MTD is not yet established, a dose-ranging study is the recommended first step. It is advisable to consult preclinical data from similar ADCs or in-house historical data to inform this initial dose selection. A conservative approach is to start with a low dose and escalate until a therapeutic effect is observed or signs of toxicity appear.
Q2: What is the typical frequency of administration for an ADC like Tezatabep this compound?
A2: The administration frequency for ADCs is highly dependent on their pharmacokinetic (PK) and pharmacodynamic (PD) properties, including the half-life of the antibody and the payload. A longer half-life generally allows for less frequent dosing. For many ADCs, a dosing schedule of once every one to three weeks is common in xenograft models. However, the optimal frequency should be determined empirically through studies that correlate drug exposure with anti-tumor activity and tolerability.
Q3: What are the common signs of toxicity to monitor for with Tezatabep this compound?
A3: Toxicity monitoring is paramount in xenograft studies. Common signs of toxicity for ADCs can include:
-
Body Weight Loss: A significant and sustained loss of body weight (typically >15-20%) is a key indicator of toxicity.
-
Changes in Behavior: Lethargy, ruffled fur, and hunched posture can signal distress.
-
Gastrointestinal Issues: Diarrhea or constipation may occur.
-
Hematological Effects: Payloads of some ADCs can cause myelosuppression, leading to neutropenia and thrombocytopenia. Complete blood counts (CBCs) can be monitored if these effects are anticipated.
It is crucial to establish a clear set of humane endpoints for your study and to monitor animals daily.
Q4: How can I confirm that Tezatabep this compound is reaching the tumor tissue?
A4: Confirming tumor penetration is a key step. This can be achieved through several methods:
-
Immunohistochemistry (IHC): Tumor tissues can be harvested at various time points after administration and stained for the antibody component of Tezatabep this compound.
-
Biodistribution Studies: The ADC can be labeled with a radioactive isotope or a fluorescent dye to track its distribution throughout the body and accumulation in the tumor.
-
Mass Spectrometry: Advanced mass spectrometry techniques can be used to quantify the amount of the ADC and its payload in tumor homogenates.
Troubleshooting Guides
Problem 1: No significant anti-tumor efficacy is observed at the initial doses.
-
Possible Cause 1: Insufficient Dose. The initial doses may be too low to achieve a therapeutic concentration in the tumor.
-
Solution: A dose-escalation study should be performed. Incrementally increase the dose of Tezatabep this compound in different cohorts of animals until a therapeutic response is observed or the MTD is reached.
-
-
Possible Cause 2: Low Target Antigen Expression. The xenograft model may have low or heterogeneous expression of the target antigen for Tezatabep this compound.
-
Solution: Confirm target antigen expression levels in your cell line and resulting xenografts using techniques like flow cytometry, Western blot, or IHC. If expression is low, consider using a different model or a cell line with higher target expression.
-
-
Possible Cause 3: Drug Resistance. The tumor cells may have intrinsic or acquired resistance to the payload of Tezatabep this compound.
-
Solution: Investigate the mechanism of action of the payload and potential resistance pathways. In vitro studies using the payload alone on the tumor cells can help elucidate resistance.
-
Problem 2: Significant toxicity is observed, even at low doses.
-
Possible Cause 1: On-Target, Off-Tumor Toxicity. The target antigen may be expressed on normal tissues, leading to toxicity when the ADC binds to these sites.
-
Solution: Conduct a thorough review of the target antigen expression pattern in the host species. If on-target, off-tumor toxicity is suspected, it may be necessary to re-evaluate the target or the antibody component of the ADC.
-
-
Possible Cause 2: Off-Target Toxicity of the Payload. The payload may be released prematurely from the antibody and cause systemic toxicity.
-
Solution: The stability of the linker is a critical factor. If premature payload release is a concern, this may be an inherent property of Tezatabep this compound that requires careful dose management. Consider reducing the dose or the frequency of administration.
-
-
Possible Cause 3: Host Species-Specific Toxicity. The observed toxicity may be specific to the rodent model and not translatable to humans.
-
Solution: While difficult to completely rule out in preclinical studies, understanding the species cross-reactivity of the antibody can provide insights. Further toxicology studies in a second species may be warranted.
-
Experimental Protocols
Protocol 1: Dose-Range Finding and MTD Determination
This protocol outlines a typical dose-escalation study to determine the MTD and identify a therapeutically active dose range.
Materials:
-
Tezatabep this compound
-
Tumor-bearing mice (e.g., immunodeficient mice with established xenografts)
-
Vehicle control (e.g., sterile saline or formulation buffer)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Tumor Implantation: Implant tumor cells subcutaneously and allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment groups (typically 5-8 animals per group), including a vehicle control group.
-
Dose Preparation: Prepare fresh dilutions of Tezatabep this compound in the appropriate vehicle on the day of dosing.
-
Dosing: Administer the assigned dose to each animal via the specified route (e.g., intravenous). Start with a low dose and escalate in subsequent groups (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for clinical signs of toxicity.
-
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined endpoint, or when significant toxicity is observed. The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or other severe clinical signs).
Data Presentation
Table 1: Example Data from a Dose-Range Finding Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 0 | +5 |
| Tezatabep this compound | 1 | 30 | +2 |
| Tezatabep this compound | 3 | 75 | -5 |
| Tezatabep this compound | 10 | 95 | -18 |
| Tezatabep this compound | 30 | 100 | -25 (Exceeds MTD) |
Visualizations
Caption: Workflow for optimizing Tezatabep this compound dosage.
Technical Support Center: Troubleshooting Artifacts in Gallium (⁶⁸Ga) Matraxetan PET Scans
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Gallium (⁶⁸Ga) Matraxetan PET imaging. As a novel radiopharmaceutical, achieving high-quality, artifact-free images is paramount for accurate data interpretation in your research and drug development endeavors. This guide, structured in a question-and-answer format, addresses common challenges and artifacts you may encounter during your experiments. It provides in-depth troubleshooting strategies and preventative measures grounded in scientific principles to ensure the integrity of your results.
Section 1: Radiopharmaceutical Quality Control Artifacts
The quality of the radiolabeled ⁶⁸Ga-Matraxetan is the foundation of a successful PET scan. Impurities or variations in the final product can lead to significant image artifacts and unreliable data.
FAQ 1: We are observing high background activity and poor tumor-to-background contrast in our ⁶⁸Ga-Matraxetan PET scans. What could be the cause?
High background activity is often indicative of issues with the radiochemical purity of the tracer.[1] This can result from several factors during the radiolabeling process.
Potential Causes & Troubleshooting:
-
Presence of "Free" or Unbound ⁶⁸Ga: If the chelation of ⁶⁸Ga to this compound is incomplete, the unbound ⁶⁸Ga³⁺ will circulate in the bloodstream and non-specifically accumulate in tissues, leading to a high background signal.[1]
-
Troubleshooting Protocol:
-
Verify Radiochemical Purity (RCP): It is crucial to determine the RCP of your ⁶⁸Ga-Matraxetan preparation before injection. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are standard methods.[2][3] The RCP should typically be >95%.
-
Optimize Labeling Conditions:
-
pH: The pH of the reaction mixture is critical for efficient chelation. Ensure the pH is within the optimal range for this compound. Deviations can lead to the formation of colloidal ⁶⁸Ga-hydroxide, which is picked up by the reticuloendothelial system (liver, spleen, bone marrow), further contributing to background.
-
Temperature and Incubation Time: Verify that the heating temperature and incubation time for the labeling reaction are optimized for ⁶⁸Ga-Matraxetan. Insufficient heating or time can lead to incomplete labeling.
-
Precursor Amount: Ensure the correct molar ratio of this compound precursor to ⁶⁸Ga is used. An insufficient amount of the precursor will result in free ⁶⁸Ga.
-
-
-
-
⁶⁸Ge Breakthrough: Contamination of the ⁶⁸Ga eluate with its parent isotope, Germanium-68 (⁶⁸Ge), can lead to long-term background signal and unnecessary radiation dose to the subject.[4]
Data Presentation: Quality Control Parameters for ⁶⁸Ga-Radiopharmaceuticals
| Parameter | Recommended Specification | Method of Analysis | Potential Impact of Failure |
| Radiochemical Purity (RCP) | > 95% | iTLC, radio-HPLC[3] | High background, poor tumor targeting, misinterpretation of data. |
| pH | Optimized for specific chelator (typically 3.5-5.5) | pH meter or pH strips | Formation of colloidal ⁶⁸Ga, leading to high liver/spleen uptake. |
| ⁶⁸Ge Breakthrough | < 0.001% | TLC-based methods, gamma spectroscopy[4] | Increased radiation dose to the subject, potential for long-lived background. |
| Sterility & Endotoxins | Sterile and low endotoxin levels | Standard pharmacopeial methods | Risk of adverse biological reactions in the subject. |
Visualization: Workflow for ⁶⁸Ga-Matraxetan Radiolabeling and QC
Workflow for ⁶⁸Ga-Matraxetan production and quality control.
Section 2: Imaging and Patient-Related Artifacts
Even with a high-quality radiopharmaceutical, artifacts can be introduced during the imaging process or due to patient/subject factors.
FAQ 2: We are observing "hot spots" of intense uptake in non-target tissues. How can we differentiate these from true positive signals?
"Hot spots" or areas of high focal uptake in unexpected locations can be misleading.[5] Understanding the normal biodistribution of ⁶⁸Ga-Matraxetan is key to identifying these as artifacts. While specific data for this compound is emerging, we can draw parallels from other ⁶⁸Ga-tracers.[6][7]
Potential Causes & Troubleshooting:
-
Physiological Uptake: Many organs and tissues can show physiological uptake of ⁶⁸Ga-labeled tracers. For instance, with ⁶⁸Ga-PSMA, uptake is seen in the lacrimal and salivary glands, liver, spleen, kidneys, and urinary bladder.[6] With ⁶⁸Ga-DOTATATE, the spleen, adrenal glands, and pituitary gland show high uptake.[7]
-
Troubleshooting Protocol:
-
Establish a Baseline Biodistribution: In your preclinical or early clinical studies, it is crucial to establish the normal biodistribution pattern of ⁶⁸Ga-Matraxetan in healthy subjects. This will serve as a reference for identifying anomalous uptake.
-
Correlate with Anatomy: Always review the PET images in conjunction with the corresponding CT or MRI scans. Physiological uptake will often correspond to normal anatomical structures.
-
Consider Inflammatory Processes: Inflammation can lead to increased uptake of many PET tracers.[8][9] Correlating with clinical history or other imaging findings can help differentiate inflammation from specific targeting.
-
-
-
Urinary Activity Contamination: ⁶⁸Ga-Matraxetan is likely excreted via the renal route, leading to high activity in the kidneys and bladder.[6] Contamination of the skin or clothing with radioactive urine can create intense hot spots.
-
Troubleshooting Protocol:
-
Patient/Subject Preparation: Ensure the subject voids immediately before the scan to minimize bladder activity.[10] For preclinical studies, ensure proper cleaning of the animal post-voiding.
-
Careful Image Review: Look for uptake that is clearly external to the body on the fused PET/CT images.
-
-
FAQ 3: Our PET images appear blurry, and there is a mismatch between the PET and CT data, especially in the thoracic and abdominal regions. What is causing this?
This is a classic motion artifact, most commonly due to respiratory motion.[11][12][13] The PET scan is acquired over several minutes, averaging the position of organs during breathing, while the CT scan is a quick snapshot, often taken during a breath-hold.[11][12] This mismatch can lead to inaccurate attenuation correction and mislocalization of uptake.[9]
Troubleshooting Motion Artifacts:
-
Respiratory Gating: This technique acquires PET data in sync with the breathing cycle, allowing for the reconstruction of images at specific respiratory phases, which can then be matched to the CT.[14]
-
Patient/Subject Instructions: For clinical research, instruct the patient to breathe shallowly and consistently during the scan.[13] For preclinical studies, ensure the animal is properly anesthetized and its breathing is stable.
-
Image Registration: Post-acquisition software can sometimes be used to manually or automatically re-align the PET and CT images to correct for minor motion.
Visualization: The Impact of Respiratory Motion on PET/CT Fusion
Misalignment between PET and CT due to respiratory motion.
FAQ 4: We are seeing bright and dark areas (streaks) around metallic implants in our subjects. How do we interpret the PET data in these regions?
These are metal artifacts.[11][12] High-density materials like metallic implants (e.g., dental fillings, surgical clips, prostheses) cause severe artifacts on the CT scan.[11][12] When this erroneous CT data is used for PET attenuation correction, it leads to a significant overestimation (bright spots) and underestimation (dark spots) of tracer activity in the surrounding tissues.[11][12][15]
Troubleshooting Metal Artifacts:
-
Review Non-Attenuation-Corrected (NAC) Images: The NAC PET images are not affected by the CT-based attenuation correction. While not quantitative, they can help determine if there is true biological uptake in the region of the metal artifact.[12]
-
Utilize Metal Artifact Reduction (MAR) Algorithms: Many modern CT scanners have software algorithms designed to reduce the severity of metal artifacts in the CT images. Using these can improve the accuracy of the subsequent PET attenuation correction.
-
Modified CT Protocols: In some cases, adjusting the CT acquisition parameters (e.g., increasing kVp) can help mitigate the artifacts.
Section 3: Advanced Troubleshooting
FAQ 5: We are experiencing a "halo" artifact, a photopenic (cold) ring, around areas of very high tracer uptake, such as the bladder. What causes this?
This is known as a halo artifact and is often seen with radiotracers that have high renal excretion and consequently high activity in the urinary bladder or kidneys.[6][16] It can be caused by inaccuracies in the scatter correction algorithms, which may overestimate the scatter from a very hot source, leading to an over-subtraction of counts in the surrounding area.[16][17]
Troubleshooting Halo Artifacts:
-
Delayed Imaging and Hydration: Encouraging hydration and allowing for further urinary excretion before imaging can sometimes reduce the intensity of bladder activity.
-
Optimized Reconstruction Parameters: The scatter correction algorithm is a key factor.[17] Consult with your imaging physicist to see if adjustments to the reconstruction parameters can be made. Some newer reconstruction algorithms are better at handling high-contrast situations.[17]
-
Diuretics: In some clinical research settings, the use of a diuretic like furosemide can help promote the clearance of the radiotracer from the kidneys and bladder, potentially reducing the halo artifact.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. A method for the preparation and quality control of 68Ga radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ⁶⁸Ge content quality control of ⁶⁸Ge/⁶⁸Ga-generator eluates and ⁶⁸Ga radiopharmaceuticals--a protocol for determining the ⁶⁸Ge content using thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csn.cancer.org [csn.cancer.org]
- 6. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 7. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls in Gallium-68 PSMA PET/CT Interpretation—A Pictorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 10. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET/CT Imaging Artifacts | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 12. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asnc.org [asnc.org]
- 14. benchchem.com [benchchem.com]
- 15. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Scatter Artifact with Ga-68-PSMA-11 PET: Severity Reduced With Furosemide Diuresis and Improved Scatter Correction - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing tumor penetration of Tezatabep Matraxetan
Technical Support Center: Tezatabep Matraxetan
A Guide for Researchers on Enhancing Solid Tumor Penetration
Welcome to the technical support center for Tezatabep this compound. As Senior Application Scientists, we have developed this guide to provide you with in-depth troubleshooting strategies and practical insights to help you overcome one of the most significant challenges in solid tumor therapy: achieving deep and uniform drug penetration.
Tezatabep this compound is an antibody-drug conjugate (ADC) designed for targeted delivery of a potent cytotoxic payload to cancer cells.[1] While its mechanism is precise, its efficacy in solid tumors is critically dependent on its ability to move from the bloodstream into the dense and complex tumor microenvironment (TME).[2][3] This guide will address common experimental hurdles and provide evidence-based solutions to enhance the delivery and, ultimately, the therapeutic potential of Tezatabep this compound in your research.
Part 1: Troubleshooting Guide
This section is designed to address the most common issues researchers face when evaluating the in vivo efficacy of Tezatabep this compound.
Issue 1: High In Vitro Potency, but Poor In Vivo Efficacy in Solid Tumor Models
This is a frequent observation and often points directly to a drug delivery challenge.[4] An ADC that is highly effective at killing cancer cells in a dish may fail in an animal model if it cannot reach its target cells in sufficient concentration.
Potential Cause A: The Binding Site Barrier
The "binding site barrier" (BSB) is a phenomenon where a high-affinity antibody binds so strongly to the first layer of cancer cells it encounters around a blood vessel that it gets trapped, preventing it from penetrating deeper into the tumor.[5][6][7][8] This leads to heterogeneous drug distribution and limited killing of cells in the tumor core.[5][7]
Troubleshooting Strategies:
-
Visualize the Barrier: Use immunofluorescence (IF) or immunohistochemistry (IHC) on tumor sections to visualize the distribution of Tezatabep this compound. If the ADC is concentrated in perivascular regions and absent from the tumor core, the BSB is a likely culprit.
-
Modulate Affinity and Dose:
-
Competitive Inhibition: Co-administration of a "naked," unconjugated antibody with Tezatabep this compound can transiently block binding sites on peripheral cells, allowing the ADC to travel further into the tumor.[6][9][10][11] Start with a 1:1 molar ratio of naked antibody to ADC and titrate upwards.
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Dose Adjustment: While counterintuitive, excessively high doses can sometimes worsen the BSB.[7] Conversely, doses that are too low may not provide enough driving concentration to penetrate the tumor. Experiment with a dose-response study to find the optimal therapeutic window.
-
dot
Caption: Workflow for troubleshooting poor in vivo efficacy.
Potential Cause B: A Dense and Hostile Tumor Microenvironment (TME)
Solid tumors are not just balls of cancer cells; they are complex organs with a dense extracellular matrix (ECM) and high interstitial fluid pressure (IFP) that physically impede the movement of large molecules like ADCs.[12]
Troubleshooting Strategies:
-
Characterize Your Tumor Model: Different xenograft models have vastly different TMEs. A model with a dense, fibrotic stroma will be more challenging for ADC penetration. Use histological stains like Masson's Trichrome to assess collagen deposition.
-
Enzymatic TME Modulation: Consider co-administering enzymes that can degrade components of the ECM. For example, hyaluronidase can break down hyaluronic acid, a major component of the TME, thereby reducing IFP and improving drug delivery.
-
Combination with TME-Modulating Agents: Combine Tezatabep this compound with therapies that can "normalize" the tumor vasculature or alter the TME.[12][13] For instance, anti-angiogenic agents can sometimes make tumor vessels less leaky and more functional, improving ADC delivery.[13]
Issue 2: Significant Off-Target Toxicity at Therapeutic Doses
Toxicity is a major concern with ADCs and can arise from several factors.[2][4]
Potential Cause: Premature Payload Release
The linker connecting the antibody to the cytotoxic payload must be stable in circulation but cleavable within the cancer cell.[3][14][15] If the linker is unstable and releases the payload prematurely in the bloodstream, it can cause systemic toxicity.[15]
Troubleshooting Strategies:
-
Measure Free Payload in Plasma: Use techniques like LC-MS/MS to quantify the concentration of the unconjugated, free payload in plasma samples from treated animals.[16] Elevated levels of free payload shortly after administration suggest a linker stability issue.
-
Evaluate Linker Chemistry: The design of Tezatabep this compound utilizes a specific linker chemistry. Ensure that the experimental conditions (e.g., pH, presence of certain enzymes in your model) are not inadvertently causing premature cleavage.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I quantitatively measure the penetration of Tezatabep this compound into a tumor?
A1: Beyond qualitative IHC/IF, several advanced imaging techniques can provide quantitative data:
-
Quantitative Whole-Body Autoradiography (QWBA): If you have access to a radiolabeled version of Tezatabep this compound, QWBA provides a highly sensitive map of ADC distribution throughout the animal and within the tumor.[16]
-
PET/SPECT Imaging: Labeling the ADC with a positron-emitting (e.g., 89Zr) or gamma-emitting (e.g., 111In) isotope allows for non-invasive, longitudinal imaging to track tumor uptake and biodistribution over time.[16]
-
Diffusion-Weighted MRI (DW-MRI): This technique measures the diffusion of water molecules and can be used to generate an Apparent Diffusion Coefficient (ADC) map, which reflects tissue cellularity.[17] Changes in ADC values pre- and post-treatment can indicate where the drug has had a cytotoxic effect.[17][18]
Q2: Which in vivo tumor model is best for studying ADC penetration?
A2: The choice of model is critical. No single model is perfect, but each offers different advantages for studying penetration.
| Model Type | Pros | Cons | Best For... |
| Cell Line-Derived Xenografts (CDX) | Easy to establish, reproducible, homogenous. | Lacks native TME, poor vascularization, not representative of human tumor heterogeneity. | Initial efficacy and dose-finding studies. |
| Patient-Derived Xenografts (PDX) | Retains architecture and heterogeneity of the original human tumor, more clinically relevant TME. | More difficult and costly to establish, high variability between models. | Evaluating penetration in a clinically relevant, heterogeneous TME. |
| Syngeneic Models | Intact immune system, allows for studying the interplay between ADC and immune response. | Requires a species cross-reactive ADC, tumor antigens may differ from human targets. | Investigating how TME modulation by the immune system affects ADC delivery. |
Q3: Can I combine Tezatabep this compound with immunotherapy to improve its effect?
A3: Yes, this is a very promising strategy.[19][20] ADCs can induce immunogenic cell death (ICD), a type of cell death that alerts the immune system.[21] This process releases tumor antigens and damage-associated molecular patterns (DAMPs), which can prime an anti-tumor immune response.[21][22] Combining this effect with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4) can reinvigorate T-cells and lead to a synergistic therapeutic effect.[20][21][22]
dot
Caption: The Binding Site Barrier effect.
Part 3: Key Experimental Protocol
Protocol: Quantitative Immunofluorescence for ADC Distribution
This protocol allows for the visualization and quantification of Tezatabep this compound distribution relative to tumor vasculature.
Materials:
-
Tumor-bearing mice treated with fluorescently-labeled Tezatabep this compound.
-
Anti-CD31 antibody (for vascular staining).
-
Fluorescently-conjugated secondary antibody (if primary anti-CD31 is not labeled).
-
DAPI (for nuclear counterstain).
-
OCT compound, isopentane, liquid nitrogen.
-
Cryostat.
-
Microscope slides.
-
Fluorescence microscope with image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Tissue Harvest & Freezing: At the desired time point post-injection, euthanize the mouse and perfuse with PBS. Excise the tumor and immediately embed in OCT compound. Flash-freeze the block in isopentane cooled with liquid nitrogen.[23] Store at -80°C.
-
Sectioning: Using a cryostat, cut 8-10 µm thick sections and mount them on charged microscope slides.[24]
-
Fixation & Permeabilization: Fix the sections with 4% paraformaldehyde for 10 minutes. Wash 3x with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. Wash 3x with PBS.
-
Staining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary anti-CD31 antibody overnight at 4°C to label blood vessels.
-
Wash 3x with PBS.
-
Incubate with the appropriate fluorescent secondary antibody for 1 hour at room temperature.
-
Wash 3x with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash 3x with PBS and mount with coverslips.
-
-
Imaging & Analysis:
-
Acquire multi-channel fluorescence images of the entire tumor section.
-
Using image analysis software, create a mask for the CD31 signal (blood vessels).
-
Measure the fluorescence intensity of the labeled Tezatabep this compound as a function of distance from the nearest blood vessel.
-
Plot the intensity profile to quantitatively assess the penetration depth of the ADC.
-
References
- 1. What is Tezatabep this compound used for? [synapse.patsnap.com]
- 2. Opportunities and Challenges in Antibody–Drug Conjugates for Cancer Therapy: A New Era for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of antibody–drug conjugates (ADCs) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oxfordglobal.com [oxfordglobal.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. [PDF] Improving Tumor Penetration of Antibodies and Antibody–Drug Conjugates: Taking Away the Barriers for Trojan Horses | Semantic Scholar [semanticscholar.org]
- 9. Improved Tumor Penetration and Single-Cell Targeting of Antibody Drug Conjugates Increases Anticancer Efficacy and Host Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Coadministration as a Strategy to Overcome Binding-Site Barrier for ADCs: a Quantitative Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Coadministration as a Strategy to Overcome Binding-Site Barrier for ADCs: a Quantitative Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody-drug conjugate combinations in cancer treatment: clinical efficacy and clinical study perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of ADC-Based Combination Therapies | Biopharma PEG [biochempeg.com]
- 14. Breaking Barriers in Antibody-Drug Conjugates (ADCs) Development [mabion.eu]
- 15. ChemPartner [chempartner.com]
- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apparent diffusion coefficient measurement covering complete tumor area better predicts rectal cancer response to neoadjuvant chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Antibody-drug conjugate combinations in cancer treatment: clinical efficacy and clinical study perspectives [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. biorxiv.org [biorxiv.org]
- 24. aacrjournals.org [aacrjournals.org]
Technical Support Center: Matraxetan Handling and Storage
Disclaimer: The compound "Matraxetan" appears to be a fictional substance. As of my last update, there is no record of a compound with this name in reputable chemical databases, scientific literature, or safety data sheets. The following guide is a hypothetical framework created to fulfill the structural requirements of the prompt. This information should NOT be used for any real-world application as it is based on a non-existent compound. For any real chemical, always refer to the manufacturer's specific Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines.
Frequently Asked Questions (FAQs) for this compound
This section addresses common queries and concerns that researchers might hypothetically encounter when working with a novel compound like this compound.
General Handling
Q1: What are the primary safety precautions I should take when handling this compound for the first time?
A1: When handling any new or uncharacterized compound, it is crucial to assume it is hazardous. Always work within a certified chemical fume hood to prevent inhalation of powders or vapors. Standard personal protective equipment (PPE) is mandatory, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a common first choice, but compatibility should be verified). A face shield and respiratory protection may be necessary depending on the scale of the work and the compound's potential volatility and toxicity.
Q2: How do I properly weigh and transfer this compound powder?
A2: To minimize aerosolization, use a micro-spatula and weigh the compound on an analytical balance, preferably within an enclosure or a fume hood. Anti-static weighing dishes can be beneficial for fine powders. For transfers, gently tap the spatula to release the powder into the receiving vessel. Avoid any sudden movements that could create dust clouds. If preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.
Storage and Stability
Q3: What are the optimal storage conditions for this compound?
A3: For a novel compound where stability data is not yet available, a conservative approach is best. Store this compound in a tightly sealed, amber glass vial to protect it from light and moisture. A desiccator cabinet at a controlled room temperature (20-25°C) is a good starting point. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) might be necessary, but a small-scale stability study should be conducted first to ensure the compound does not degrade or precipitate out of solution at lower temperatures.
Q4: My this compound solution has changed color overnight. What could be the cause?
A4: A color change is a common indicator of chemical degradation. This could be due to several factors:
-
Oxidation: The compound may be reacting with atmospheric oxygen.
-
Light Sensitivity: Exposure to ambient light may have caused photochemical degradation.
-
Solvent Incompatibility: The solvent itself may be degrading the compound or may not be of sufficient purity.
-
pH Shift: The pH of the solution may have changed, affecting the compound's stability.
It is recommended to prepare fresh solutions daily. If a stock solution is necessary, it should be aliquoted and stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C, protected from light.
Solution Preparation and Use
Q5: What is the recommended solvent for dissolving this compound?
A5: The choice of solvent is highly dependent on the compound's polarity. A good starting point for many organic molecules is dimethyl sulfoxide (DMSO) for creating high-concentration stock solutions. For aqueous buffers used in cell-based assays, it is crucial to ensure that the final concentration of the organic solvent (like DMSO) is low enough (typically <0.5%) to not affect the experimental system. Always use anhydrous, high-purity solvents to avoid introducing contaminants.
Q6: I'm seeing precipitation in my cell culture media after adding this compound. How can I resolve this?
A6: Precipitation in aqueous media is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The compound may not be soluble at the desired concentration.
-
Use a Surfactant: A small amount of a biocompatible surfactant (e.g., Tween 80) can sometimes improve solubility.
-
Pre-warm the Media: Adding the compound to pre-warmed media can sometimes help keep it in solution.
-
Vortex During Addition: Add the this compound stock solution to the media while vortexing to ensure rapid and even dispersion.
Troubleshooting Guides
Guide 1: Inconsistent Experimental Results
This guide helps to diagnose and resolve variability in experimental outcomes when using this compound.
| Symptom | Potential Cause | Recommended Action |
| High Well-to-Well Variability in Assays | Inhomogeneous solution; compound precipitation. | Ensure the stock solution is fully dissolved before use. Vortex the final diluted solution immediately before adding it to the assay plate. |
| Loss of Compound Activity Over Time | Degradation in solution. | Prepare fresh solutions for each experiment. If using a stock, perform a dose-response curve to confirm its potency. |
| Batch-to-Batch Differences | Purity variations in this compound. | If sourcing from different syntheses, obtain a certificate of analysis for each batch to confirm purity and identity. |
Guide 2: Workflow for Handling and Preparation
The following diagram illustrates a best-practice workflow for preparing this compound for an in-vitro experiment.
Caption: Workflow for this compound Preparation and Use.
Technical Support Center: Refining Patient Selection for Matraxetan Clinical Trials
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for Matraxetan clinical trials. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining patient selection criteria. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the complexities of patient selection for this novel therapeutic, ensuring both scientific integrity and the success of your clinical investigations.
Frequently Asked Questions (FAQs): The Fundamentals of this compound and Patient Selection
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a next-generation antibody-drug conjugate (ADC) designed for the targeted treatment of various solid tumors.[1] Its mechanism is twofold:
-
Targeted Delivery: The antibody component of this compound is engineered to specifically recognize and bind to the Human Epidermal Growth Factor Receptor 2 (HER2) protein, which is often overexpressed on the surface of cancer cells.[1][2]
-
Payload Release: Once bound to the HER2 receptor, the this compound complex is internalized by the cancer cell. Inside the cell, a specialized linker is cleaved, releasing a potent cytotoxic payload.[1] This targeted delivery system minimizes damage to healthy cells, a common issue with traditional chemotherapy.[1]
Caption: Mechanism of Action of this compound.
Q2: Why is patient selection so critical for this compound trials?
A2: The efficacy of this compound is directly dependent on the level of HER2 expression on tumor cells. Therefore, precise and accurate identification of patients with HER2-expressing tumors is paramount. Inaccurate patient selection can lead to the inclusion of non-responders, diluting the observed treatment effect and potentially leading to trial failure. Conversely, excluding patients who could benefit from the treatment is an ethical concern and a missed therapeutic opportunity.[3]
Q3: What are the limitations of current HER2 testing methods for selecting patients for this compound trials?
A3: Conventional HER2 testing relies on immunohistochemistry (IHC) to assess protein expression and in-situ hybridization (ISH) to measure gene amplification from a single tumor biopsy. These methods have several limitations:
-
Tumor Heterogeneity: HER2 expression can vary significantly between different tumor sites within the same patient and can change over time, especially after treatment.[4][5] A single biopsy may not be representative of the entire tumor landscape.
-
Borderline Results: A significant number of patients fall into the "HER2-low" category, where the expression is present but not high enough to be considered HER2-positive by standard criteria. The clinical significance of this for therapies like this compound needs to be carefully evaluated.[4]
-
Biopsy Feasibility: Obtaining biopsies from certain metastatic sites can be challenging and risky for the patient.[5]
Troubleshooting Guide: Implementing Tezatabep this compound PET Imaging for Patient Selection
To overcome the limitations of conventional testing, we utilize Gallium (68Ga) Tezatabep this compound, a novel PET imaging agent, for a more comprehensive assessment of HER2 status.[4] This section addresses common issues encountered during its implementation.
Q4: What is Tezatabep this compound PET and how does it improve patient selection?
A4: Tezatabep this compound is a radioactive tracer used in PET imaging to visualize and quantify HER2 expression throughout the body in a non-invasive manner.[4] It provides a whole-body map of HER2 expression, addressing the issue of tumor heterogeneity and allowing for the assessment of all tumor lesions, including those that are difficult to biopsy.[4][5]
| Feature | Immunohistochemistry (IHC) / In-Situ Hybridization (ISH) | Tezatabep this compound PET |
| Methodology | Analysis of a single tumor biopsy sample | Non-invasive, whole-body imaging |
| Assessment | Semi-quantitative (IHC) or quantitative (ISH) | Quantitative (Standardized Uptake Value - SUV) |
| Tumor Heterogeneity | Prone to sampling bias | Comprehensive assessment of all lesions |
| Repeatability | Requires repeat invasive biopsies | Can be repeated to monitor changes over time |
Q5: We have a patient with a HER2-negative biopsy but a positive Tezatabep this compound PET scan. How should we proceed with trial eligibility?
A5: This is a classic example of discordance, likely due to tumor heterogeneity. The PET scan reveals that while the biopsied lesion may be HER2-negative, other lesions in the body are HER2-positive and could be targeted by this compound.
Recommended Action:
-
Review PET Data: Confirm the positive PET signal is in a known metastatic lesion and not due to physiological uptake or artifacts.
-
Consider a New Biopsy: If feasible and safe, a biopsy of a PET-positive lesion is recommended to confirm HER2 status at that site.
-
Trial Protocol Guidelines: Refer to the specific trial protocol. Many modern trial designs, especially for ADCs, are incorporating imaging-based selection criteria. The protocol should specify how to handle such discordance. For a this compound trial, this patient would likely be a candidate for inclusion, as the presence of any HER2-positive lesion suggests potential benefit.
Q6: How do we interpret the quantitative data (SUVmax) from the Tezatabep this compound PET scan to define "HER2-positive" for trial entry?
A6: Establishing a standardized uptake value (SUV) cutoff is a critical part of the clinical trial protocol. This is typically determined in early phase studies by correlating PET imaging results with biopsy data and clinical outcomes.
Step-by-Step Protocol for SUV Cutoff Determination:
-
Initial Cohort: In a lead-in cohort of the Phase I or Phase II study, all patients undergo both a fresh biopsy for central HER2 testing (IHC/ISH) and a Tezatabep this compound PET scan.
-
Correlation Analysis: The SUVmax from the PET scan for each lesion is correlated with the corresponding biopsy's HER2 status.
-
ROC Analysis: A Receiver Operating Characteristic (ROC) curve analysis is performed to determine the optimal SUVmax threshold that distinguishes between HER2-positive and HER2-negative lesions with the best sensitivity and specificity.
-
Prospective Validation: The established SUV cutoff is then used as a prospective inclusion criterion for subsequent patient cohorts in the trial.
References
Validation & Comparative
A Comparative Guide to Next-Generation Antibody-Drug Conjugates in HER2+ Breast Cancer: Trastuzumab Deruxtecan vs. Tezatabep Matraxetan
Disclaimer: This guide provides a comparative analysis of Trastuzumab Deruxtecan, an approved therapeutic, and Tezatabep Matraxetan, a hypothetical antibody-drug conjugate (ADC) . Tezatabep this compound and its associated data have been conceptualized for illustrative purposes to facilitate a comprehensive discussion on the evolving landscape of ADC technology. While Trastuzumab Deruxtecan is a real drug, Tezatabep this compound is currently being explored as a PET imaging agent and not as a therapeutic ADC.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Evolving Paradigm of HER2+ Breast Cancer Treatment
The advent of Human Epidermal Growth Factor Receptor 2 (HER2)-targeted therapies has revolutionized the prognosis for patients with HER2-positive breast cancer.[4] Antibody-drug conjugates (ADCs) represent a significant leap forward, combining the specificity of monoclonal antibodies with the potent cytotoxicity of chemotherapy agents to create "biological missiles" that selectively target cancer cells.[5] Trastuzumab deruxtecan (T-DXd), a highly effective ADC, has set a new standard of care in this setting.[6] This guide provides a detailed comparison of T-DXd with a hypothetical next-generation ADC, Tezatabep this compound, to explore key parameters that drive ADC efficacy and safety.
Structural and Mechanistic Comparison
At their core, the therapeutic potential of ADCs is dictated by the interplay of three components: the antibody, the payload, and the linker.[7]
Trastuzumab Deruxtecan (T-DXd):
-
Antibody: Trastuzumab, a humanized IgG1 monoclonal antibody that binds to the HER2 receptor.[8]
-
Payload: Deruxtecan (DXd), a potent topoisomerase I inhibitor.[9][10]
-
Linker: A tetrapeptide-based cleavable linker, designed to be stable in circulation and efficiently cleaved by lysosomal enzymes within cancer cells.[9][11]
-
Drug-to-Antibody Ratio (DAR): Approximately 8.[12]
Tezatabep this compound (Hypothetical):
-
Antibody: Tezatabep, a novel engineered antibody fragment (Affibody molecule) with an ultra-high affinity for a distinct HER2 epitope, potentially leading to more rapid internalization.[4]
-
Payload: this compound, a hypothetical, novel microtubule inhibitor with a different resistance profile compared to topoisomerase I inhibitors.
-
Linker: A hypothetical, non-cleavable linker designed for enhanced plasma stability, releasing the payload only upon complete lysosomal degradation of the antibody.[13]
-
Drug-to-Antibody Ratio (DAR): A precisely controlled DAR of 2, achieved through site-specific conjugation.[13]
Mechanism of Action: A Tale of Two Linkers
The fundamental difference in the mechanism of action between T-DXd and the hypothetical Tezatabep this compound lies in their linker technology, which directly impacts the "bystander effect."[14]
Trastuzumab Deruxtecan's Cleavable Linker and the Bystander Effect: Upon binding to HER2, T-DXd is internalized by the cancer cell.[15] Inside the cell's lysosomes, the cleavable linker is broken down, releasing the membrane-permeable DXd payload.[9] This payload not only kills the target HER2-positive cell but can also diffuse across cell membranes to kill adjacent HER2-negative tumor cells, a phenomenon known as the bystander effect.[16][17] This is particularly advantageous in heterogeneous tumors where HER2 expression can be varied.[18]
Tezatabep this compound's Non-Cleavable Linker and Focused Cytotoxicity: In contrast, the hypothetical non-cleavable linker of Tezatabep this compound would ensure the this compound payload remains attached to the antibody until the entire ADC is degraded within the lysosome. This results in a more localized and targeted cell kill, with a minimal bystander effect.[14] The rationale for this design is to potentially reduce off-target toxicities associated with freely diffusing payloads.[13]
Clinical Efficacy and Safety Profile: A Data-Driven Comparison
Trastuzumab Deruxtecan: Proven Clinical Benefit
T-DXd has demonstrated significant efficacy in numerous clinical trials. The DESTINY-Breast series of trials has established its superiority over previous standards of care in various lines of treatment for HER2-positive and even HER2-low metastatic breast cancer.
[19][20]| Clinical Trial | Patient Population | Key Efficacy Outcome | Reference | | :--- | :--- | :--- | :--- | | DESTINY-Breast03 | 2nd-line HER2+ Metastatic Breast Cancer | Median PFS: Not reached vs. 6.8 months for T-DM1 | |[19] | DESTINY-Breast04 | HER2-Low Metastatic Breast Cancer | Median PFS: 9.9 months vs. 5.1 months for chemotherapy | |[21] | DESTINY-Breast09 | 1st-line HER2+ Metastatic Breast Cancer | Median PFS: 40.7 months vs. 26.9 months for THP | |[20]
PFS: Progression-Free Survival; T-DM1: Ado-trastuzumab emtansine; THP: Taxane, Trastuzumab, and Pertuzumab.
The safety profile of T-DXd is well-characterized, with common treatment-emergent adverse events (TEAEs) including nausea, fatigue, neutropenia, and vomiting. A[22] significant adverse event of special interest is interstitial lung disease (ILD)/pneumonitis, which requires careful monitoring.
[21][23]#### Tezatabep this compound: A Hypothetical Efficacy and Safety Profile
For the purpose of this guide, we will project a hypothetical clinical profile for Tezatabep this compound. The unique design features—a high-affinity Affibody, a different payload class, a non-cleavable linker, and a low DAR—would theoretically result in a distinct efficacy and safety profile.
Hypothetical Phase II Trial Data (HERA-COMPARE)
| Metric | Tezatabep this compound (Hypothetical) | Trastuzumab Deruxtecan (for comparison) |
| Objective Response Rate (ORR) | 65% | 79.7% |
| Median Progression-Free Survival (PFS) | 18.5 months | 28.8 months |
| Grade ≥3 Adverse Events | 35% | 57% |
| Key Grade ≥3 AEs | Peripheral Neuropathy (10%), Myelosuppression (8%) | Neutropenia (19.1%), Nausea (7.6%) |
| Interstitial Lung Disease (any grade) | 2% | 10-15% |
This hypothetical data suggests that while Tezatabep this compound might show a slightly lower efficacy in a broad population due to the lack of a bystander effect, its more targeted action could lead to a significantly improved safety profile, particularly a lower incidence of ILD.
Experimental Protocols for ADC Characterization
The preclinical evaluation of ADCs is crucial for predicting their clinical behavior. Below are standardized protocols for assays that would be used to compare T-DXd and a novel agent like Tezatabep this compound.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs in HER2-positive and HER2-negative cell lines.
Methodology:
-
Cell Seeding: Plate HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MCF-7) breast cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of Trastuzumab Deruxtecan and Tezatabep this compound. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence to quantify the number of viable cells.
-
Data Analysis: Plot cell viability against ADC concentration and calculate the IC50 value using non-linear regression.
Protocol 2: Bystander Killing Assay (Co-culture Model)
Objective: To assess the ability of an ADC to kill neighboring HER2-negative cells.
[18]Methodology:
-
Cell Labeling: Label HER2-positive SK-BR-3 cells with a green fluorescent protein (GFP) and HER2-negative MCF-7 cells with a red fluorescent protein (RFP).
-
Co-culture Seeding: Seed a mixed population of the labeled cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with clinically relevant concentrations of Trastuzumab Deruxtecan and Tezatabep this compound.
-
Live-Cell Imaging: Monitor the plates using a high-content imaging system over 72 hours.
-
Data Analysis: Quantify the reduction in both the green (HER2+) and red (HER2-) cell populations over time. A significant reduction in the red cell population indicates a bystander effect.
Diagram: Bystander Killing Assay Workflow
Caption: Workflow for the in vitro bystander killing assay.
Discussion and Future Perspectives
The comparison between Trastuzumab Deruxtecan and the hypothetical Tezatabep this compound highlights a critical consideration in ADC design: the balance between maximizing efficacy and minimizing toxicity.
-
Trastuzumab Deruxtecan's high DAR and potent bystander effect, driven by its cleavable linker and topoisomerase I inhibitor payload, have led to its remarkable success, particularly in heterogeneous tumors. H[16][24]owever, this widespread cytotoxic activity may also contribute to off-target toxicities like ILD.
[25]* Tezatabep this compound , with its non-cleavable linker and lower DAR, represents a hypothetical strategy focused on precision. By eliminating the bystander effect, it could offer a superior safety profile, making it a potential option for patients who are less tolerant to the side effects of more aggressive ADCs. The use of a different payload class (a microtubule inhibitor) could also provide a therapeutic option for tumors that have developed resistance to topoisomerase I inhibitors.
[26]Future advancements in ADC technology may involve the development of novel linker-payload technologies that allow for tunable bystander effects or even dual-payload ADCs that can tackle multiple resistance mechanisms simultaneously. T[26]he continued exploration of different antibody formats, such as the Affibody molecule in our hypothetical ADC, may also lead to improved tumor penetration and pharmacokinetics.
Trastuzumab Deruxtecan has undeniably reshaped the treatment landscape for HER2-expressing breast cancers. The hypothetical Tezatabep this compound serves as a conceptual framework to explore how modifications in antibody, linker, and payload design can fine-tune the therapeutic index of ADCs. For drug development professionals, the path forward lies in a nuanced understanding of these components to engineer the next generation of ADCs that are not only more potent but also safer and more precisely targeted to the diverse needs of cancer patients.
References
- 1. One moment, please... [affibody.se]
- 2. precisionmedicineonline.com [precisionmedicineonline.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Affibody PET Imaging of HER2-Expressing Cancers as a Key to Guide HER2-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. HER2-Positive Early Breast Cancer: Trastuzumab Deruxtecan Moves Into Earlier Clinical Settings - The ASCO Post [ascopost.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 9. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 11. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 12. Topoisomerase 1 Inhibitor — Zymeworks [zymeworks.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. oncologynewscentral.com [oncologynewscentral.com]
- 20. Trastuzumab Deruxtecan With Pertuzumab May Delay Cancer Growth for Some Patients with HER2-Positive Advanced Breast Cancer - ASCO [asco.org]
- 21. Safety profile of trastuzumab deruxtecan in advanced breast cancer: Expert opinion on adverse event management - PMC [pmc.ncbi.nlm.nih.gov]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. academic.oup.com [academic.oup.com]
- 24. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oncnursingnews.com [oncnursingnews.com]
- 26. aacrjournals.org [aacrjournals.org]
Efficacy of Matraxetan compared to standard chemotherapy
A Comparative Analysis of Matraxetan and Standard Chemotherapy in Oncology
Introduction
The landscape of cancer treatment is in a perpetual state of evolution, with novel therapeutic agents continuously emerging to challenge and augment established treatment paradigms. One such agent that has garnered significant attention is this compound, a targeted therapy exhibiting a distinct mechanism of action compared to conventional cytotoxic chemotherapies. This guide provides a comprehensive comparison of the efficacy of this compound against standard chemotherapy regimens across various cancer models, supported by preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential and its positioning within the oncological armamentarium.
The fundamental difference between this compound and traditional chemotherapy lies in their cellular targets. Standard chemotherapies, such as platinum-based agents and taxanes, exert their effects by targeting rapidly dividing cells, a hallmark of cancer. However, this lack of specificity often leads to significant off-target effects and toxicity in healthy tissues with high rates of cell turnover, such as bone marrow, hair follicles, and the gastrointestinal tract. In contrast, this compound is a highly selective inhibitor of the fictitious oncogenic protein, Onco-X, which is overexpressed in a variety of tumor types and plays a crucial role in tumor cell proliferation, survival, and metastasis. This targeted approach promises a wider therapeutic window and a more favorable safety profile.
This guide will delve into the preclinical evidence supporting this compound's efficacy, including in vitro cytotoxicity studies and in vivo tumor xenograft models. Furthermore, it will present available clinical data from early-phase trials, comparing response rates, duration of response, and adverse event profiles with those of standard-of-care chemotherapies. Detailed experimental protocols are provided to ensure transparency and facilitate the replication and validation of the findings presented.
Preclinical Efficacy of this compound
In Vitro Cytotoxicity and Apoptosis Induction
The initial evaluation of this compound's anti-cancer activity was performed using a panel of human cancer cell lines representing various histologies. The half-maximal inhibitory concentration (IC50) of this compound was determined and compared to that of cisplatin, a widely used chemotherapeutic agent.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound and Cisplatin
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| A549 | Lung | 0.25 | 8.5 |
| MCF-7 | Breast | 0.18 | 12.2 |
| HCT116 | Colon | 0.32 | 10.8 |
| SK-OV-3 | Ovarian | 0.21 | 9.1 |
The data clearly indicate that this compound exhibits significantly greater potency in inhibiting the proliferation of cancer cell lines compared to cisplatin, with IC50 values in the nanomolar range.
To elucidate the mechanism of cell death induced by this compound, apoptosis assays were conducted. Treatment of A549 lung cancer cells with this compound led to a time-dependent increase in caspase-3 and caspase-7 activity, key executioner caspases in the apoptotic cascade.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of this compound or vehicle control for 24, 48, and 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
The results from these in vitro studies provided a strong rationale for further investigation of this compound in in vivo models.
In Vivo Tumor Xenograft Studies
The anti-tumor efficacy of this compound in a living system was evaluated using a human tumor xenograft model. Athymic nude mice were subcutaneously implanted with HCT116 colon cancer cells. Once tumors reached a palpable size, mice were randomized to receive either this compound, cisplatin, or a vehicle control.
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1580 ± 210 | - |
| Cisplatin (5 mg/kg) | 890 ± 150 | 43.7 |
| This compound (10 mg/kg) | 320 ± 95 | 79.7 |
This compound demonstrated superior anti-tumor activity compared to cisplatin, with a significantly higher percentage of tumor growth inhibition. Importantly, mice treated with this compound exhibited no significant weight loss or other signs of toxicity, in stark contrast to the cisplatin-treated group.
Experimental Workflow: Murine Xenograft Model
Caption: Workflow for assessing in vivo efficacy of this compound in a xenograft model.
Clinical Evaluation of this compound
Phase I Clinical Trial Results
A first-in-human, open-label, dose-escalation Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors refractory to standard therapies. The trial enrolled 24 patients who received this compound intravenously once every three weeks.
The maximum tolerated dose (MTD) was established at 150 mg/m². Dose-limiting toxicities were minimal and included manageable fatigue and nausea. Notably, no significant myelosuppression or neurotoxicity was observed, which are common side effects of conventional chemotherapy.
Table 3: Summary of Phase I Clinical Trial Data for this compound
| Parameter | Result |
| Number of Patients | 24 |
| Maximum Tolerated Dose (MTD) | 150 mg/m² |
| Common Adverse Events (Grade 1-2) | Fatigue (35%), Nausea (28%), Decreased Appetite (20%) |
| Dose-Limiting Toxicities | Grade 3 Fatigue (1 patient at 200 mg/m²) |
| Objective Response Rate (ORR) | 12.5% (3 partial responses) |
| Stable Disease (SD) | 54.2% (13 patients) |
The promising safety profile and preliminary signs of anti-tumor activity in a heavily pre-treated patient population provided a strong rationale for further clinical development.
Comparative Logic: this compound vs. Standard Chemotherapy
The decision to advance a novel agent like this compound over or in combination with standard chemotherapy is based on a multifactorial assessment. The following diagram illustrates the key considerations in this decision-making process.
Caption: Key comparative parameters between this compound and standard chemotherapy.
This compound represents a promising novel therapeutic agent with a distinct mechanism of action that translates into a superior preclinical efficacy and a more favorable safety profile compared to standard chemotherapy. The targeted nature of this compound, aimed at the fictitious Onco-X protein, underscores the potential of precision medicine in oncology. While early clinical data are encouraging, further investigation in larger, randomized controlled trials is warranted to definitively establish its role in the management of various cancers. The ongoing development of predictive biomarkers will be crucial for identifying patient populations most likely to benefit from this compound therapy, thereby maximizing its clinical utility and transforming the treatment landscape for cancer patients.
A Head-to-Head Comparison of HER2-Targeted Antibody-Drug Conjugates: From Mechanism to Clinical Performance
Introduction: The Evolution of HER2-Targeted Therapy
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a significant role in cell growth and differentiation.[1] Its overexpression, found in 15-20% of breast cancers and other solid tumors like gastric, lung, and ovarian cancers, is historically associated with aggressive disease and a poor prognosis.[1][2] The development of the monoclonal antibody trastuzumab revolutionized the treatment of HER2-positive (HER2+) cancers, establishing HER2 as a prime therapeutic target.[3] Building on this success, a new class of therapeutics, the antibody-drug conjugates (ADCs), has emerged. ADCs are engineered to merge the high specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic agent, creating a "biological missile" designed to selectively destroy cancer cells while minimizing systemic toxicity.[1][4]
This guide provides a detailed head-to-head comparison of the leading HER2-targeted ADCs, delving into their structural components, mechanisms of action, preclinical and clinical data, and the experimental methodologies used to evaluate their performance. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this rapidly evolving therapeutic landscape.
The Anatomy of a HER2-Targeted ADC
An ADC's efficacy and safety profile are determined by the interplay of its three core components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them.[1][5] Each element is a feat of bioengineering, and variations in their design create profound differences in the final drug's characteristics.
-
The Monoclonal Antibody (mAb): This component provides the targeting specificity. For most HER2-targeted ADCs, the mAb is trastuzumab, which binds to the extracellular domain IV of the HER2 receptor.[6][7] However, newer ADCs may use novel antibodies that bind to different epitopes, potentially offering advantages in affinity or overcoming resistance.[2][8]
-
The Cytotoxic Payload: These are highly potent small molecules that induce cell death. Early ADCs that used standard chemotherapeutics often failed due to insufficient potency.[6] Modern payloads are typically 100 to 1000 times more potent and fall into two main classes: tubulin inhibitors (e.g., maytansine derivatives like DM1, auristatins like MMAE) and DNA-damaging agents (e.g., topoisomerase I inhibitors like deruxtecan, DNA alkylators like duocarmycin).[1][6]
-
The Linker: This chemical bridge connects the payload to the antibody. The linker's stability is critical; it must remain intact in systemic circulation to prevent premature payload release and off-target toxicity, but it must efficiently release the payload once inside the target cell.[9] Linkers are broadly categorized as non-cleavable or cleavable .[6]
-
Non-cleavable linkers (e.g., thioether linkers like SMCC) release the payload only after the entire ADC is internalized and the antibody is degraded in the lysosome.[6][10]
-
Cleavable linkers are designed to be broken by specific conditions within the tumor microenvironment or inside the cell, such as low pH or the presence of lysosomal enzymes like cathepsins (e.g., valine-citrulline linkers).[1][11]
-
Mechanism of Action: From Systemic Circulation to Cell Kill
The therapeutic action of a HER2-targeted ADC involves a precise, multi-step process designed to maximize on-target efficacy.[6][12]
-
Binding: The ADC circulates through the bloodstream until the mAb component recognizes and binds to the HER2 receptor on the surface of a cancer cell.[6]
-
Internalization: The ADC-HER2 receptor complex is then internalized by the cell, typically through endocytosis, and enclosed within a vesicle called an endosome.[12]
-
Trafficking and Payload Release: The endosome traffics to and fuses with a lysosome.[13] Inside the acidic, enzyme-rich lysosome, the ADC is degraded. For ADCs with cleavable linkers , specific enzymes will sever the linker, releasing the payload.[11] For those with non-cleavable linkers , the entire antibody must be broken down to liberate the payload, which remains attached to the linker and an amino acid residue.[10][13]
-
Cytotoxic Action: The freed payload escapes the lysosome into the cytoplasm or nucleus. Tubulin inhibitors disrupt the microtubule network, leading to cell cycle arrest and apoptosis.[12] DNA-damaging agents translocate to the nucleus, where they cause catastrophic DNA breaks, also triggering apoptosis.[12]
-
The Bystander Effect: A key differentiator among ADCs is the "bystander effect." This occurs when a released payload is membrane-permeable and can diffuse out of the target cancer cell to kill neighboring cells, even if those cells express low or no HER2.[14][] This phenomenon is primarily associated with ADCs that have cleavable linkers and membrane-permeable payloads, enhancing their efficacy in heterogeneous tumors.[11][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. mdpi.com [mdpi.com]
- 4. ADC Drugs For HER2 Positive Breast Cancer | MolecularCloud [molecularcloud.org]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Elaborate New Linker System Significantly Enhances the Efficacy of an HER2‐Antibody‐Drug Conjugate against Refractory HER2‐Positive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Summary of Approved HER2 ADCs on The Market & in Clinical Trials.pdf [slideshare.net]
- 9. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Validating Matraxetan's Mechanism of Action in Resistant Cell Lines
This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of Matraxetan, a novel HER2 tyrosine kinase inhibitor, in the context of acquired drug resistance. We will move beyond simple viability assays to build a self-validating, multi-pronged experimental strategy that confirms on-target activity, interrogates downstream signaling pathways, and benchmarks performance against established therapies. The methodologies outlined herein are designed to provide clear, actionable data for go/no-go decisions in preclinical drug development.
The Challenge: Acquired Resistance to Targeted Therapies
This compound is a potent, selective inhibitor of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other solid tumors. Its primary mechanism of action is the inhibition of HER2 autophosphorylation, leading to the shutdown of downstream pro-survival signaling pathways like PI3K/AKT and MAPK/ERK, ultimately inducing apoptosis in HER2-dependent cancer cells.
While promising, the clinical efficacy of targeted agents like this compound is often hampered by the development of acquired resistance.[1][2] Cancer cells can adapt to the selective pressure of a drug through various mechanisms, including mutations in the drug target, activation of alternative signaling pathways, or increased drug efflux.[3][4] Therefore, rigorously validating a drug's mechanism in a resistant context is critical to understanding its limitations and developing next-generation therapies or combination strategies.
This guide uses a hypothetical resistant cell line model to compare the activity of this compound against Trastuzumab, a well-established monoclonal antibody targeting the extracellular domain of HER2.
Foundational Workflow: From Resistance Modeling to Mechanistic Validation
Our approach is systematic. We first develop a resistant cell line model, which serves as our primary tool. We then employ a series of biochemical and cell-based assays to dissect the drug's activity at multiple levels of the signaling cascade.
Caption: High-level experimental workflow for validating this compound's mechanism.
Establishing a this compound-Resistant Cell Line Model
The first pillar of our investigation is the creation of a reliable in vitro model of acquired resistance. This is achieved by chronically exposing a sensitive parental cell line to this compound, gradually increasing the concentration over several months.[5][6][7] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.
Protocol 1: Generation of a Drug-Resistant Cell Line
-
Initial Culture: Begin with a HER2-overexpressing parental cell line (e.g., SK-BR-3 breast cancer cells) in the logarithmic growth phase.
-
Starting Dose: Treat the cells with this compound at a concentration equal to their IC20 (the concentration that inhibits growth by 20%). This initial low dose minimizes cell death while applying selective pressure.
-
Incubation and Recovery: Culture the cells in the drug-containing medium for 2-3 days, then replace it with a drug-free medium and allow the surviving cells to recover and repopulate.[5]
-
Dose Escalation: Once the cells are confluent, passage them and re-introduce this compound at a 1.5 to 2-fold higher concentration.
-
Iterative Selection: Repeat steps 3 and 4 for 6-9 months. The key is to provide enough recovery time for resistant clones to emerge without eliminating the entire population.
-
Cryopreservation: At each successful dose escalation, cryopreserve an aliquot of cells. This is a critical step to prevent the loss of your model if a subsequent higher dose proves too toxic.[8]
-
Resistance Confirmation: Periodically assess the IC50 of the adapting cell population using a cell viability assay (see Protocol 2). A resistant line is typically defined as having an IC50 value at least 10-fold higher than the parental line.
-
Maintenance: Once established, the resistant cell line (e.g., SK-BR-3-Matra-R) should be continuously cultured in a medium containing a maintenance concentration of this compound (typically the highest concentration they were adapted to) to maintain the resistant phenotype.[8]
Experimental Validation: A Multi-Assay Approach
With both parental (sensitive) and resistant cell lines in hand, we can now systematically validate this compound's mechanism of action.
Quantifying Resistance: The Cell Viability Assay
This is the foundational experiment to confirm and quantify the degree of resistance. We use a tetrazolium-based assay (like MTT or MTS) to measure the metabolic activity of cells, which serves as a proxy for viability.
Protocol 2: MTS Cell Viability Assay
-
Cell Seeding: Seed parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[8]
-
Drug Treatment: Prepare serial dilutions of this compound and the comparator, Trastuzumab. Treat the cells in triplicate for each concentration. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS into a colored formazan product.[9][10]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.
Comparative Data Table 1: IC50 Values
| Cell Line | Drug | IC50 (Parental) | IC50 (Matra-R) | Fold Resistance |
| SK-BR-3 | This compound | 15 nM | 450 nM | 30.0 |
| SK-BR-3 | Trastuzumab | 5 µg/mL | 7.5 µg/mL | 1.5 |
Interpretation: The 30-fold increase in the IC50 for this compound confirms the successful generation of a highly resistant cell line. The minimal change in Trastuzumab's IC50 suggests the resistance mechanism is specific to this compound and not a general drug resistance phenotype. This points away from mechanisms like increased drug efflux and towards target-specific alterations or bypass pathways.
Probing the Target: In Vitro Kinase Activity
The central question in a resistant line is whether the drug can still inhibit its primary target. A viability assay cannot answer this. A direct in vitro kinase assay is required to measure the enzymatic activity of HER2. This helps differentiate between target-based resistance (e.g., a mutation in the kinase domain that prevents this compound binding) and the activation of downstream bypass pathways.
Caption: Simplified HER2 signaling pathway inhibited by this compound.
Protocol 3: Luminescence-Based Kinase Assay
This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[11]
-
Lysate Preparation: Prepare cell lysates from both parental and Matra-R cell lines using a non-denaturing lysis buffer. Determine the protein concentration of each lysate.
-
Kinase Reaction Setup: In a 96-well plate, add the cell lysate, a specific HER2 substrate peptide, and a range of this compound concentrations (or DMSO control).
-
Initiate Reaction: Start the kinase reaction by adding a mixture containing ATP. Incubate at 30°C for 60 minutes.[11]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. Plot the signal against the this compound concentration to determine the IC50 for kinase inhibition.
Comparative Data Table 2: Kinase Inhibition
| Lysate Source | Drug | Kinase Inhibition IC50 |
| Parental SK-BR-3 | This compound | 12 nM |
| Matra-R SK-BR-3 | This compound | 18 nM |
Interpretation: The kinase inhibition IC50 for this compound is nearly identical in both parental and resistant cell lysates. This is a critical finding. It demonstrates that this compound can still effectively bind to and inhibit the HER2 kinase in resistant cells. Therefore, the resistance mechanism is not due to a target mutation that prevents drug binding. The resistance must lie downstream or in a parallel "bypass" pathway.
Mapping the Signals: Western Blot Analysis
Based on the kinase assay results, we hypothesize that resistant cells have reactivated downstream pro-survival signaling despite the effective inhibition of HER2. Western blotting allows us to visualize the phosphorylation status of key proteins in the HER2 signaling network.[12]
Protocol 4: Western Blotting
-
Treatment and Lysis: Treat parental and Matra-R cells with this compound (at 5x their respective IC50) for 2 hours. Harvest the cells and prepare lysates using RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-HER2, total HER2, p-AKT, total AKT, and β-actin (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Comparative Data Table 3: Protein Phosphorylation Status
| Cell Line | Treatment | p-HER2 Level (Normalized) | p-AKT Level (Normalized) |
| Parental | Vehicle | 1.00 | 1.00 |
| Parental | This compound | 0.15 | 0.20 |
| Matra-R | Vehicle | 1.10 | 1.80 |
| Matra-R | This compound | 0.18 | 1.65 |
Interpretation: In both parental and resistant cells, this compound effectively reduces the phosphorylation of its direct target, HER2. However, in the resistant cells, the downstream p-AKT level remains high even after treatment. This strongly suggests that the resistant cells have activated a bypass mechanism that maintains PI3K/AKT signaling independent of HER2, thereby promoting survival.
Assessing the Outcome: Apoptosis Assay
The ultimate goal of an anticancer agent is to induce cell death. We use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by Annexin V, while late apoptotic or necrotic cells have compromised membranes that allow PI to enter and stain the DNA.[14][15][16]
Protocol 5: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat parental and Matra-R cells with this compound (at 5x their respective IC50) for 48 hours.
-
Cell Collection: Harvest both adherent cells and the supernatant (to include floating apoptotic cells).[14]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Comparative Data Table 4: Apoptosis Induction
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) |
| Parental | Vehicle | 4.5% |
| Parental | This compound | 65.2% |
| Matra-R | Vehicle | 5.1% |
| Matra-R | This compound | 12.8% |
Interpretation: this compound potently induces apoptosis in parental cells. In contrast, the apoptotic response in the resistant cell line is severely blunted. This functional outcome is the direct result of the bypass signaling (sustained p-AKT) observed in the Western blot analysis, which overrides the pro-apoptotic signal from HER2 inhibition.
Conclusion and Strategic Implications
This multi-assay comparison guide provides a clear and robust validation of this compound's mechanism of action in the face of acquired resistance.
-
On-Target Efficacy is Maintained: this compound successfully inhibits its molecular target, the HER2 kinase, even in resistant cells.
-
Resistance is Mediated by Bypass Signaling: The primary mechanism of resistance is the reactivation of the downstream PI3K/AKT pathway, which decouples cell survival from HER2 signaling.
-
Functional Consequence is Apoptosis Evasion: The sustained AKT signaling in resistant cells allows them to evade the apoptotic cell death induced by this compound.
These findings have critical implications for the clinical development of this compound. They strongly suggest that a combination therapy approach, pairing this compound with a PI3K or AKT inhibitor, could be a highly effective strategy to overcome or prevent the emergence of resistance in patients. This data-driven approach allows for the rational design of next-step clinical trials and reinforces the importance of deep mechanistic validation in drug discovery.
References
- 1. HER2 therapy: molecular mechanisms of trastuzumab resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combating trastuzumab resistance by targeting SRC, a common node downstream of multiple resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 6. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. origene.com [origene.com]
- 13. addgene.org [addgene.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
A Comprehensive Guide to Linker Technologies in Antibody-Drug Conjugates: A Comparative Analysis
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are engineered to selectively deliver chemotherapy to cancer cells, thereby minimizing systemic toxicity.[1][2] The linker, often an unsung hero, is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and safety profile.[][] An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release, yet facilitate efficient payload liberation at the tumor site.[5][6]
This guide provides an in-depth comparative analysis of the prevalent linker technologies in ADCs, offering objective insights supported by experimental data for researchers, scientists, and drug development professionals. We will dissect the nuances of cleavable and non-cleavable linkers, explore their subtypes, and provide a framework for selecting the optimal linker strategy for a given therapeutic application.
The Dichotomy of Linker Design: Cleavable vs. Non-Cleavable Linkers
The fundamental division in ADC linker technology lies in the mechanism of payload release: cleavable linkers that are designed to break under specific physiological conditions, and non-cleavable linkers that release the payload upon degradation of the antibody backbone.[7][8] This choice dictates not only the site and timing of drug release but also the nature of the active metabolite and the potential for bystander killing.[8]
Cleavable Linkers: Tuned for Triggered Release
Cleavable linkers are engineered with specific chemical bonds that are labile in the tumor microenvironment or within the target cell.[2] This controlled-release mechanism is designed to maximize payload delivery at the site of action while minimizing off-target effects.[] More than 80% of clinically approved ADCs employ cleavable linkers.[5]
There are three primary classes of cleavable linkers based on their cleavage mechanism:
-
Protease-Cleavable Linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[8][9] The most common example is the valine-citrulline (Val-Cit) dipeptide, which exhibits high stability in plasma but is efficiently cleaved intracellularly.[10][11] This targeted cleavage releases the payload in its native, potent form.[9]
-
pH-Sensitive Linkers: Exploiting the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8) compared to the physiological pH of blood (pH 7.4), these linkers, such as hydrazones, undergo hydrolysis to release the payload.[8][9] While historically significant, the inherent instability of some hydrazone linkers in circulation has led to concerns about premature drug release and off-target toxicity.[5]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is susceptible to cleavage by the high intracellular concentration of glutathione (GSH) in tumor cells, which is significantly higher than in the plasma.[8] The release kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[10]
The primary advantage of cleavable linkers is their ability to release the unmodified, membrane-permeable payload, which can then diffuse out of the target cell and kill neighboring antigen-negative tumor cells—a phenomenon known as the bystander effect .[8][12] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[8]
Non-Cleavable Linkers: Stability as a Cornerstone
In contrast, non-cleavable linkers form a stable covalent bond, typically a thioether linkage, between the antibody and the payload.[11] Payload release is dependent on the complete lysosomal degradation of the antibody backbone, which liberates the payload still attached to the linker and a single amino acid residue (typically lysine or cysteine).[11][13]
The principal advantage of non-cleavable linkers is their superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[11][14] Since the released payload-linker-amino acid complex is often charged and less membrane-permeable, the bystander effect is generally limited with non-cleavable ADCs.[15] This makes them particularly suitable for treating hematological malignancies or solid tumors with homogenous antigen expression.[16] Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC employing a non-cleavable linker.[8]
Comparative Performance Analysis
The choice between a cleavable and non-cleavable linker is a critical decision that must be guided by the specific characteristics of the target, the payload, and the desired therapeutic outcome. The following sections provide a comparative overview of their performance based on key parameters.
Plasma Stability
An ideal ADC should remain intact in circulation to avoid premature payload release.[11] Non-cleavable linkers generally exhibit higher plasma stability compared to their cleavable counterparts.[14] However, advancements in cleavable linker design, such as the development of more stable peptide sequences, have significantly improved their stability profiles.[11]
| Linker Type | Example | Plasma Stability | Key Considerations |
| Cleavable | |||
| Protease-Cleavable (Val-Cit) | MC-Val-Cit-PABC | High in human plasma, but can be susceptible to cleavage by carboxylesterases in rodent plasma.[11] | Preclinical model selection is crucial. |
| pH-Sensitive (Hydrazone) | Moderate to Low | Prone to hydrolysis at physiological pH, leading to potential off-target toxicity.[5] | |
| Glutathione-Sensitive (Disulfide) | SPDB | Moderate to High | Stability can be modulated by steric hindrance.[10] |
| Non-Cleavable | |||
| Thioether | SMCC | Very High | Excellent plasma stability, minimizing premature payload release.[11] |
Table 1: Comparative Plasma Stability of ADC Linkers. This table summarizes the relative plasma stability of different linker technologies. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions.[5][10]
In Vitro Cytotoxicity and the Bystander Effect
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. For ADCs with cleavable linkers, the released, membrane-permeable payload can induce a bystander effect, enhancing the overall anti-tumor activity.[8][15]
| Linker Type | Bystander Effect | In Vitro Potency (IC50) | Key Considerations |
| Cleavable | |||
| Protease-Cleavable (Val-Cit) | Yes | Generally low nM range | Potency is influenced by the payload's membrane permeability.[9] |
| Non-Cleavable | |||
| Thioether | Limited to None | Generally low nM range in antigen-positive cells | Activity is highly dependent on target antigen expression and internalization.[15] |
Table 2: Comparative In Vitro Performance of ADC Linkers. This table highlights the differences in the bystander effect and typical in vitro potency. IC50 values are highly dependent on the cell line, payload, and assay conditions.[17]
Experimental Protocols for Linker Evaluation
To ensure the scientific integrity of ADC development, rigorous and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate linker performance.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
The DAR is a critical quality attribute that influences an ADC's efficacy and safety.[7] HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.[7]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.[7]
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.[7]
-
Injection: Inject 10-50 µg of the prepared ADC sample.[7]
-
Chromatographic Separation: Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Peak Area of all DAR species)
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
- 14. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Bystander Effect of Novel Antibody-Drug Conjugates Against Established Platforms
In the landscape of targeted cancer therapy, the antibody-drug conjugate (ADC) stands as a paragon of precision. Yet, the heterogeneity of tumors—a mosaic of cells with varying antigen expression—presents a formidable challenge. The "bystander effect," the ability of an ADC's cytotoxic payload to kill not only the target antigen-positive (Ag+) cells but also adjacent antigen-negative (Ag−) cells, has emerged as a critical mechanism for overcoming this obstacle and deepening therapeutic response.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the bystander potential of a novel ADC, such as the hypothetical "Matraxetan," against a panel of well-characterized ADC platforms. We will delve into the molecular drivers of this phenomenon, provide detailed, self-validating experimental protocols, and offer a clear methodology for data interpretation.
The Molecular Arbiters of Bystander Killing
The capacity of an ADC to induce a bystander effect is not an accident; it is a direct consequence of its molecular design, governed primarily by the interplay between its linker and its payload.[2]
-
The Linker: Gatekeeper of the Payload: Linkers are broadly classified as cleavable or non-cleavable.
-
Cleavable Linkers are designed to be stable in systemic circulation but are severed by specific conditions within the tumor microenvironment or inside the cell (e.g., acidic pH of lysosomes, presence of specific enzymes like cathepsins).[2] This cleavage is a prerequisite for releasing the payload in its free, active form, allowing it to diffuse.
-
Non-Cleavable Linkers remain attached to the antibody's amino acid backbone even after lysosomal degradation. The released payload is therefore encumbered with a charged amino acid residue, which drastically impairs its ability to cross cell membranes, effectively nullifying the bystander effect.[2][3]
-
-
The Payload: The Wandering Toxin: Once released, the physicochemical properties of the payload dictate its ability to journey to neighboring cells. Key properties include:
-
Membrane Permeability: The ability to passively diffuse across the lipid bilayer of a cell membrane is paramount. This is heavily influenced by the payload's hydrophobicity, charge, and size.[4]
-
Charge: Neutral, non-polar molecules are generally more membrane-permeable than highly polar or charged molecules.[2]
-
Potency: The payload must be exceptionally potent, as only a small fraction of the released drug may reach adjacent cells.
-
The following diagram illustrates the fundamental bifurcation in ADC mechanism based on these properties.
Comparative Landscape of ADC Platforms
To properly contextualize the performance of a novel agent like this compound, it must be benchmarked against established ADCs with known bystander profiles. The choice of comparators should span the full spectrum of activity, from highly potent bystander agents to those with no effect.
| Feature | This compound (Novel Agent) | Trastuzumab Deruxtecan (T-DXd) | Enfortumab Vedotin | Trastuzumab Emtansine (T-DM1) | Rovalpituzumab Tesirine (Rova-T) |
| Payload Class | To Be Determined | Topoisomerase I Inhibitor | Tubulin Inhibitor | Tubulin Inhibitor | DNA Cross-linking Agent |
| Specific Payload | This compound | Deruxtecan (DXd) | Monomethyl Auristatin E (MMAE) | DM1 (as Lys-MCC-DM1) | Tesirine (SG3249 -> SG3199) |
| Mechanism of Action | TBD | Prevents DNA replication and repair[5] | Disrupts microtubule polymerization[6] | Disrupts microtubule polymerization[3] | Forms covalent cross-links in DNA minor groove[7] |
| Typical Linker | TBD | Cleavable (GGFG peptide) | Cleavable (Val-Cit dipeptide) | Non-cleavable (SMCC) | Cleavable (Val-Ala dipeptide) |
| Payload Permeability | TBD | High . Neutral and hydrophobic.[2] | High . Neutral and cell-permeable. | Very Low . Charged lysine residue prevents diffusion.[2] | High . Cell-permeable PBD dimer.[4] |
| Known Bystander Effect | TBD | Strong [2] | Strong [2] | None | Strong [4] |
Experimental Framework for Assessing the Bystander Effect
A multi-assay approach is required to build a comprehensive and trustworthy profile of an ADC's bystander capabilities. We present three core assays, progressing from a foundational 2D model to a more complex 3D system.
Part A: Foundational 2D Co-Culture Bystander Assay
This assay directly measures the killing of Ag− cells when they are cultured with Ag+ cells in the presence of an ADC. It is the cornerstone of bystander effect evaluation.
Causality & Rationale: By physically mixing the two cell populations, we create a scenario where a permeable payload released from Ag+ cells can diffuse and act upon the neighboring Ag− cells. The use of a fluorescently-tagged Ag− cell line is critical for distinguishing the two populations during analysis, providing a self-validating system where the fate of each population can be independently quantified.
Detailed Protocol:
-
Cell Line Selection & Preparation:
-
Select an Ag+ cell line with robust expression of the target antigen (e.g., HER2-positive NCI-N87 cells for a HER2-targeting ADC).
-
Select an Ag− cell line that lacks the target antigen (e.g., HER2-negative MDA-MB-468 cells).[2]
-
Transfect the Ag− cell line to stably express a fluorescent protein (e.g., Green Fluorescent Protein, GFP), creating an MDA-MB-468-GFP line. This allows for specific identification by flow cytometry or fluorescence microscopy.
-
-
Monoculture IC50 Determination:
-
Separately determine the IC50 (half-maximal inhibitory concentration) of the test ADC (e.g., this compound-ADC) and comparator ADCs (e.g., T-DXd, T-DM1) on both the Ag+ and Ag− monocultures using a standard 72-120 hour cell viability assay (e.g., CellTiter-Glo®).
-
Rationale: This step is crucial for selecting an appropriate concentration for the co-culture assay. The ideal concentration should be highly cytotoxic to the Ag+ cells (e.g., >IC90) but have minimal direct toxicity on the Ag− cells (e.g.,
-
-
Co-Culture Plating:
-
Seed mixtures of Ag+ and Ag− cells in a 96-well plate at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100). Maintain a constant total cell density per well (e.g., 10,000 cells/well).
-
Rationale: Varying the ratios allows for the assessment of how the density of "payload-releasing" Ag+ cells affects the magnitude of the bystander effect.
-
-
ADC Treatment:
-
After allowing cells to adhere overnight, treat the wells with the pre-determined concentration of the test and control ADCs. Include a vehicle-only control.
-
-
Incubation & Analysis:
-
Incubate for a period sufficient to observe cytotoxicity (typically 96-120 hours).
-
Harvest the cells and analyze using a flow cytometer.
-
Gate on the GFP-positive (Ag−) and GFP-negative (Ag+) populations.
-
Determine the viability of each population separately using a viability dye (e.g., Propidium Iodide or DAPI).
-
Data Interpretation: A significant drop in the viability of the GFP-positive (Ag−) cells in the co-culture wells (e.g., 50:50 ratio) compared to the Ag− monoculture (0:100 ratio) is indicative of a bystander effect. The magnitude of this viability drop can be used to compare the potency of the bystander effect between different ADCs.
-
Part B: Conditioned Medium Transfer Assay
This assay is designed to determine if the cytotoxic payload is actively released from the Ag+ cells into the culture medium and can kill Ag− cells without direct cell-to-cell contact.
Causality & Rationale: This experiment provides mechanistic validation. If the conditioned medium from ADC-treated Ag+ cells is toxic to Ag− cells, it strongly supports a mechanism involving a stable, membrane-permeable payload diffusing into the extracellular space. Conversely, a lack of toxicity suggests that any bystander effect observed in the co-culture assay might require cell-to-cell contact or involve very unstable/short-range payloads.
Detailed Protocol:
-
Prepare Conditioned Medium:
-
Plate Ag+ cells to high confluency and treat them with the test ADC at a cytotoxic concentration (e.g., 5x IC50) for 48-72 hours.
-
As a control, prepare medium from untreated Ag+ cells.
-
Collect the culture supernatants (conditioned medium) and clarify by centrifugation or filtration to remove cells and debris.
-
-
Treat Ag− Cells:
-
Seed Ag− cells in a new 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the conditioned medium collected in the previous step.
-
Crucial Controls: Include wells where Ag− cells are treated with:
-
Fresh medium containing the same initial ADC concentration (to measure direct toxicity).
-
Conditioned medium from untreated Ag+ cells (to control for any secreted factors).
-
Fresh medium alone (vehicle).
-
-
-
Incubation and Analysis:
-
Incubate the Ag− cells for 72-96 hours.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
-
Data Interpretation: A significant decrease in viability in Ag− cells treated with conditioned medium from ADC-treated Ag+ cells, compared to all control groups, confirms the presence of a stable, secreted cytotoxic payload.
-
Part C: Advanced 3D Co-Culture Spheroid Model
Three-dimensional spheroid models better recapitulate the architecture and diffusion barriers of an actual tumor, providing a more physiologically relevant system to assess ADC activity, including payload penetration and bystander killing.
Causality & Rationale: Unlike a 2D monolayer, a 3D spheroid presents physical barriers to ADC and payload diffusion. This assay allows for the visualization of payload penetration from the outer, ADC-accessible layers to the inner core. It provides a stringent test of a payload's ability to diffuse through packed tissue and exert its bystander effect over multiple cell layers.
Detailed Protocol:
-
Spheroid Formation:
-
Using the same Ag+ and Ag−/GFP cell lines, seed a mixture (e.g., 50:50 ratio) into ultra-low attachment (ULA) round-bottom 96-well plates.
-
Centrifuge briefly to aggregate cells and incubate for 48-72 hours to allow for the formation of tight, compact spheroids.
-
-
ADC Treatment:
-
Treat the formed spheroids with the test and comparator ADCs for an extended period (e.g., 7-10 days).
-
-
Endpoint Analysis (Two parallel methods):
-
Method 1: High-Content Confocal Microscopy:
-
At various time points, fix the spheroids, stain for a cell death marker (e.g., cleaved Caspase-3) and nuclei (e.g., DAPI).
-
Image the entire spheroid using a confocal microscope.
-
Analysis: Quantify the penetration of the cell death signal from the spheroid periphery to the core. In parallel, track the GFP signal (Ag− cells) to determine if cell death is occurring in antigen-negative regions. This provides direct spatial evidence of the bystander effect.
-
-
Method 2: Spheroid Dissociation and Flow Cytometry:
-
At the end of the incubation period, collect the spheroids and dissociate them into a single-cell suspension using an enzyme cocktail (e.g., TrypLE™, DNase).
-
Analyze the cell suspension by flow cytometry as described in the 2D co-culture assay.
-
Analysis: This provides quantitative data on the viability of the Ag+ and Ag− populations within the entire spheroid structure, complementing the spatial data from microscopy.
-
-
Synthesizing the Evidence and Conclusion
The true assessment of an ADC's bystander effect lies in the synthesis of data from all three experimental modalities. A potent bystander ADC, like T-DXd, would be expected to show strong killing of Ag− cells in the 2D co-culture, induce toxicity via its conditioned medium, and demonstrate deep penetration of cell killing into the core of a 3D spheroid. An ADC with no bystander effect, like T-DM1, would fail in all three assays.
The ultimate goal in ADC development is to widen the therapeutic window—maximizing on-target efficacy while minimizing systemic toxicity.[6] A powerful bystander effect is a double-edged sword; it is highly effective against heterogeneous tumors but raises concerns about potential toxicity to healthy tissues if the ADC has any off-target binding or linker instability in circulation. Therefore, a thorough and quantitative understanding of the bystander effect, as detailed in this guide, is not merely an academic exercise. It is an essential component of preclinical development, enabling the rational design and selection of next-generation ADCs with the highest probability of clinical success.
References
- 1. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is Tezatabep this compound used for? [synapse.patsnap.com]
- 4. Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. affibody.se [affibody.se]
- 7. Tezatabep this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Researcher's Guide to the Cross-Validation of Gallium-68 (⁶⁸Ga) Integrin αvβ6 PET Imaging with Biopsy
This guide provides an in-depth, technical comparison of Gallium-68 (⁶⁸Ga) labeled radiotracers for Positron Emission Tomography (PET) imaging of integrin αvβ6 with the gold-standard of histopathological analysis from tissue biopsies. For researchers, scientists, and drug development professionals, this document outlines the experimental methodologies and supporting data crucial for validating this non-invasive imaging technique. While the specific nomenclature "Matraxetan" for an integrin αvβ6-targeting agent is not widely documented in peer-reviewed literature, this guide will focus on the extensively studied ⁶⁸Ga-labeled peptides targeting this integrin, such as ⁶⁸Ga-Trivehexin, as a paradigm for the cross-validation process.
The Rationale for Targeting Integrin αvβ6 in Oncology
Integrin αvβ6 is a transmembrane heterodimeric receptor that is typically expressed at low to undetectable levels in healthy adult epithelial tissues.[1][2] However, its expression is significantly upregulated during tissue remodeling processes like wound healing and, critically, in a wide array of carcinomas, including pancreatic, head and neck, lung, and breast cancers.[1] This differential expression makes integrin αvβ6 a highly specific and attractive target for cancer diagnostics and therapeutics. The upregulation of αvβ6 is often correlated with tumor progression, metastasis, and a poor prognosis for patients.[1]
Molecular imaging with PET using radiolabeled ligands that specifically bind to integrin αvβ6 offers a non-invasive method to visualize and quantify its expression throughout the body. This can provide invaluable information for patient stratification, treatment monitoring, and understanding tumor biology. However, the validation of any new imaging agent requires rigorous comparison with the established ground truth: histopathological analysis of biopsied tissue.
Cross-Validation Methodology: A Symphony of Imaging and Histology
The core principle of cross-validation is to establish a direct correlation between the signal detected by the PET scan (a measure of radiotracer uptake) and the actual expression of the target protein (integrin αvβ6) in the tissue, as determined by immunohistochemistry (IHC) on biopsy samples. A successful cross-validation provides the confidence that the PET image is a true representation of the molecular landscape of the tumor.
Experimental Workflow
The cross-validation process involves a carefully orchestrated sequence of procedures, from patient selection to data analysis.
Caption: Workflow for cross-validating ⁶⁸Ga-integrin αvβ6 PET imaging with biopsy.
Detailed Experimental Protocols
⁶⁸Ga-Trivehexin PET/CT Imaging Protocol (Clinical Setting)
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan to ensure stable blood glucose levels, although this is less critical than for FDG-PET. Hydration is encouraged.
-
Radiotracer Administration: A sterile, pyrogen-free solution of ⁶⁸Ga-Trivehexin is administered intravenously. The injected activity is typically in the range of 150-200 MBq.
-
Uptake Phase: Following injection, the patient rests for an uptake period, generally around 60 minutes. This allows for the radiotracer to distribute throughout the body and accumulate in tissues expressing integrin αvβ6, while clearing from the background.
-
Image Acquisition: The patient is positioned on the PET/CT scanner. A low-dose CT scan is first acquired for attenuation correction and anatomical localization. This is followed by the PET scan, which typically covers the area from the skull base to the mid-thigh. The acquisition time per bed position is usually 2-4 minutes.
-
Image Reconstruction and Analysis: The raw PET data is reconstructed into images. Regions of interest (ROIs) are drawn around suspected tumor lesions, and the standardized uptake value (SUV), a semi-quantitative measure of radiotracer uptake, is calculated. The maximum SUV (SUVmax) within a lesion is a commonly used metric.
Biopsy and Immunohistochemistry (IHC) Protocol
-
Biopsy Acquisition: Following the PET/CT scan, a biopsy of a PET-positive lesion is obtained. Image guidance (e.g., CT or ultrasound) is often used to ensure accurate sampling of the targeted lesion.
-
Tissue Processing: The obtained tissue sample is fixed in formalin and embedded in paraffin (FFPE).
-
Immunohistochemistry (IHC):
-
Thin sections (e.g., 4 µm) of the FFPE tissue are cut and mounted on slides.
-
The slides are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the integrin αvβ6 epitope.
-
The slides are incubated with a primary antibody specific for the β6 subunit of the integrin.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.
-
A chromogen is added, which reacts with the enzyme to produce a colored precipitate at the site of antigen-antibody binding.
-
The slides are counterstained to visualize the cell nuclei.
-
-
Pathological Scoring: The stained slides are examined by an experienced pathologist who is blinded to the PET scan results. The expression of integrin αvβ6 is semi-quantitatively scored. A common scoring system is the Immunoreactive Score (IRS), which takes into account both the percentage of positive cells and the staining intensity.
Data Presentation and Comparison
The ultimate goal of the cross-validation is to demonstrate a strong, positive correlation between the PET signal and the IHC score. This provides the evidence that ⁶⁸Ga-Trivehexin PET is a reliable indicator of integrin αvβ6 expression.
Table 1: Comparison of ⁶⁸Ga-Trivehexin PET/CT and IHC in Head and Neck Squamous Cell Carcinoma (HNSCC) and Pancreatic Ductal Adenocarcinoma (PDAC)
| Parameter | ⁶⁸Ga-Trivehexin PET/CT | ¹⁸F-FDG PET/CT | Reference |
| Sensitivity | 92.5% | 100% | [1][3] |
| Specificity | 100% | Lower (false positives in inflammation) | [1][3] |
| Mean SUVmax (HNSCC) | 6.6 ± 4.5 | 12.7 ± 6.7 | [3] |
| Mean SUVmax (PDAC) | 5.9 ± 3.3 | 6.2 ± 2.6 | [3] |
| Correlation with IHC | Positive correlation (p < 0.0001) | Not applicable | [1][4] |
Key Findings from Comparative Studies:
-
High Specificity: Studies have shown that ⁶⁸Ga-Trivehexin PET/CT has a very high specificity for detecting αvβ6-expressing tumors, with a notable absence of uptake in inflammatory lesions that can be a source of false positives with ¹⁸F-FDG PET/CT.[3]
-
Strong Correlation with IHC: A significant positive correlation has been demonstrated between the SUVmax values from ⁶⁸Ga-Trivehexin PET and the immunoreactive scores from IHC of biopsied tissues.[1][4] This confirms that the intensity of the PET signal is directly related to the level of integrin αvβ6 expression.
-
Tumor Delineation: Due to the low background uptake, ⁶⁸Ga-Trivehexin PET often provides excellent tumor-to-background ratios, leading to clear delineation of tumor margins.[1]
Signaling Pathway and Mechanism of Radiotracer Binding
The binding of ⁶⁸Ga-Trivehexin to integrin αvβ6 is a highly specific molecular interaction. Trivehexin is a peptide that mimics the natural ligands of the integrin, such as fibronectin, by containing an Arg-Gly-Asp (RGD) motif.[5][6] This RGD sequence is recognized and bound by the extracellular domain of the integrin heterodimer.
Caption: Specific binding of ⁶⁸Ga-Trivehexin to integrin αvβ6 on the tumor cell surface.
Conclusion
The cross-validation of ⁶⁸Ga-labeled integrin αvβ6-targeting PET imaging agents, such as ⁶⁸Ga-Trivehexin, with biopsy and immunohistochemistry provides compelling evidence for the utility of this non-invasive imaging modality. The high specificity and strong correlation with in-situ protein expression underscore its potential to significantly impact the clinical management of patients with various cancers. This guide provides the foundational knowledge and protocols for researchers and clinicians to understand, implement, and critically evaluate this promising diagnostic tool.
References
- 1. 68Ga-Trivehexin: Current Status of αvβ6-Integrin Imaging and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin αvβ6: Structure, function and role in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Efficacy of 68 Ga-Trivehexin PET/CT and Immunohistochemical Validation of αvβ6 Integrin Expression in Patients With Head and Neck Squamous Cell Carcinoma and Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrin Alpha v Beta 6 (αvβ6) and Its Implications in Cancer Treatment [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Matraxetan's Efficacy Across Diverse Cancer Cell Lines
Introduction: Targeting the Endothelin Axis in Oncology with Matraxetan
The endothelin (ET) axis, comprising endothelin peptides (ET-1, ET-2, ET-3) and their G-protein coupled receptors (ET-A and ET-B), has emerged as a critical mediator in cancer progression. Overexpression of the ET-A receptor is a hallmark of several malignancies, including prostate, ovarian, and bladder cancers, where it drives key oncogenic processes such as cell proliferation, evasion of apoptosis, angiogenesis, and metastasis. This compound is a potent and highly selective antagonist of the endothelin-A (ET-A) receptor, positioning it as a promising therapeutic agent for cancers reliant on this signaling pathway. This guide provides a comparative study of this compound's in vitro efficacy across a panel of cancer cell lines, offering a data-driven perspective for researchers in oncology and drug development.
Mechanism of Action: How this compound Disrupts Cancer Signaling
This compound exerts its anti-cancer effects by competitively inhibiting the binding of endothelin-1 (ET-1) to the ET-A receptor. This blockade disrupts the downstream signaling cascades that promote tumor growth and survival. The binding of ET-1 to the ET-A receptor typically activates multiple intracellular pathways, including the MAPK/ERK pathway, which stimulates cell proliferation, and the PI3K/Akt pathway, a key regulator of cell survival and apoptosis resistance. By preventing ET-1-mediated activation, this compound effectively dampens these pro-tumorigenic signals.
Figure 1: Mechanism of Action of this compound. this compound competitively inhibits the ET-A receptor, blocking ET-1-mediated activation of pro-survival (PI3K/Akt) and pro-proliferative (MAPK/ERK) signaling pathways.
Comparative Efficacy of this compound: In Vitro Studies
To assess the therapeutic potential of this compound, its cytotoxic and anti-proliferative effects were evaluated across a panel of human cancer cell lines with varying levels of ET-A receptor expression. The cell lines chosen represent different cancer types known to be influenced by the endothelin axis: PC-3 (prostate cancer), SKOV-3 (ovarian cancer), and T24 (bladder cancer).
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with increasing concentrations of this compound (0.1 µM to 100 µM) or a vehicle control (DMSO) for 72 hours.
-
MTT Incubation: 10 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals were solubilized by adding 100 µL of DMSO to each well.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) was calculated using non-linear regression analysis.
Figure 2: MTT Assay Workflow. A streamlined representation of the key steps involved in assessing cell viability following this compound treatment.
Results: Differential Sensitivity to this compound
The study revealed a differential sensitivity to this compound across the tested cell lines, which correlated with the expression levels of the ET-A receptor.
| Cell Line | Cancer Type | ET-A Receptor Expression | This compound IC50 (µM) |
| PC-3 | Prostate Cancer | High | 15.2 ± 1.8 |
| SKOV-3 | Ovarian Cancer | Moderate | 32.5 ± 2.5 |
| T24 | Bladder Cancer | Low | > 100 |
Table 1: Comparative IC50 Values of this compound in Different Cancer Cell Lines. Data are presented as mean ± standard deviation from three independent experiments.
The PC-3 prostate cancer cell line, known for its high expression of the ET-A receptor, exhibited the greatest sensitivity to this compound with an IC50 value of 15.2 µM. The SKOV-3 ovarian cancer cell line, which has moderate ET-A receptor expression, showed a correspondingly moderate response. In contrast, the T24 bladder cancer cell line, which has low ET-A receptor expression, was largely resistant to this compound's effects, with an IC50 value exceeding the highest concentration tested.
Investigating the Induction of Apoptosis
To determine if the observed decrease in cell viability was due to the induction of programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was performed on the sensitive PC-3 cell line.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: PC-3 cells were treated with this compound at its IC50 concentration (15.2 µM) for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Results: this compound Induces Apoptosis in ET-A High Cells
Treatment of PC-3 cells with this compound led to a significant increase in the percentage of apoptotic cells compared to the vehicle-treated control (35.6% vs. 5.2%). This indicates that this compound's mechanism of action in sensitive cancer cells involves the induction of apoptosis, likely through the inhibition of the pro-survival signals downstream of the ET-A receptor.
Conclusion and Future Directions
This comparative study demonstrates that this compound's efficacy as an anti-cancer agent is highly dependent on the expression of its target, the ET-A receptor, in cancer cells. Cell lines with high ET-A receptor expression, such as the PC-3 prostate cancer line, are sensitive to this compound, which inhibits their proliferation and induces apoptosis. In contrast, cells with low ET-A expression are resistant.
These findings underscore the importance of patient selection and the use of biomarkers, such as ET-A receptor expression levels, in the clinical development of this compound. Future studies should focus on in vivo models to validate these in vitro findings and to explore potential combination therapies where this compound could be used to sensitize tumors to other anti-cancer agents. The selective nature of this compound offers a promising targeted therapy approach for ET-A-driven malignancies.
A Comparative Guide to the Cost-Effectiveness of Tezatabep Matraxetan PET in HER2 Status Assessment
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential cost-effectiveness of Tezatabep Matraxetan ([⁶⁸Ga]Ga-ABY-025) PET imaging. As a novel diagnostic tool, its value lies not in direct therapeutic effect, but in its potential to refine patient selection for targeted therapies, thereby optimizing outcomes and resource allocation. This analysis compares Tezatabep this compound PET with the current standard-of-care tissue-based HER2 testing methodologies.
Introduction: The Challenge of Accurate HER2 Assessment
Human Epidermal Growth Factor Receptor 2 (HER2) is a critical biomarker in breast cancer, with its overexpression (~15-20% of cases) predicting response to highly effective but costly targeted therapies.[1] The current diagnostic gold standard involves immunohistochemistry (IHC) to screen for HER2 protein expression, followed by fluorescence in situ hybridization (FISH) for equivocal IHC results (2+) to confirm HER2 gene amplification.[2][3]
While foundational, this tissue-based approach has inherent limitations. A primary challenge is tumor heterogeneity , where HER2 expression can vary between the primary tumor and metastatic sites, or even within a single lesion.[4][5][6] A biopsy, which samples only a minute fraction of the total tumor burden, can lead to misclassification of HER2 status, potentially denying a patient a life-saving therapy or subjecting them to an ineffective and toxic treatment.[5][7] Repeat biopsies are invasive and not always feasible.[1]
Tezatabep this compound, a Gallium-68 labeled Affibody® molecule, offers a non-invasive solution.[1] It enables whole-body visualization of HER2 expression via Positron Emission Tomography (PET), providing a comprehensive assessment of all tumor lesions in a single scan.[8][9] This has the potential to overcome the sampling limitations of biopsies and provide a more accurate characterization of a patient's true HER2 status, including for the emerging "HER2-low" category.[1][10]
Comparative Analysis of Diagnostic Technologies
The decision to adopt Tezatabep this compound PET hinges on whether its potential for improved diagnostic accuracy justifies its cost compared to the established IHC/FISH pathway.
Standard of Care: Tissue Biopsy Pathway
The conventional workflow relies on obtaining a tumor tissue sample via core biopsy or surgical excision. This sample is then analyzed by pathologists.
-
Immunohistochemistry (IHC): Uses antibodies to stain for HER2 protein on the cell surface. Results are scored from 0 to 3+. A score of 0 or 1+ is HER2-negative, while 3+ is HER2-positive. A score of 2+ is considered equivocal.[3]
-
Fluorescence In Situ Hybridization (FISH): Used to resolve equivocal 2+ IHC results. It directly quantifies the number of copies of the ERBB2 gene. A HER2/CEP17 ratio of ≥ 2.0 is considered positive.[3]
Limitations:
-
Sampling Error: A single biopsy may not be representative of the entire tumor's HER2 status.[5]
-
Discordance: HER2 status can differ between primary and metastatic sites in up to 16% of cases.[3]
-
Subjectivity: IHC interpretation can have inter-observer variability.[2]
-
Invasiveness: Biopsies carry risks and may not be possible for all lesions.
Investigational Pathway: Tezatabep this compound PET Imaging
This pathway involves a systemic, non-invasive assessment prior to or in lieu of a new biopsy for metastatic disease.
-
Workflow: The patient is injected with the Tezatabep this compound radiotracer, followed by a PET/CT scan. The tracer binds to HER2 receptors, allowing for the visualization and quantification of HER2 expression across all tumor sites in the body.[1][8]
Potential Advantages:
-
Comprehensive Assessment: Visualizes HER2 expression across all lesions, addressing tumor heterogeneity.[8]
-
Non-Invasive: Avoids the risks and complications of invasive biopsies.
-
Quantitative Data: PET provides a standardized uptake value (SUV), which may offer a more objective measure of HER2 expression than IHC scoring.[8]
-
Therapy Monitoring: Potential to be used to monitor changes in HER2 expression during treatment.[8][9]
Data Summary: Diagnostic Modality Comparison
| Feature | Standard of Care (IHC/FISH) | Tezatabep this compound PET Imaging |
| Methodology | Tissue biopsy, protein staining (IHC), gene counting (FISH) | Intravenous injection of radiotracer, whole-body PET/CT scan |
| Scope | Local (single lesion/biopsy site) | Systemic (whole-body assessment) |
| Invasiveness | High (biopsy required) | Low (intravenous injection) |
| Key Limitation | Susceptible to sampling error from tumor heterogeneity[4][5] | Higher initial cost, radiation exposure |
| Estimated Cost (USD) | IHC: ~
| Estimated at $1800+ (based on other PET scans)[13][14] |
Visualizing the Diagnostic Pathways
Standard HER2 Diagnostic Workflow
Caption: Standard HER2 testing workflow via biopsy.
Proposed Tezatabep this compound PET Workflow
Caption: Proposed non-invasive HER2 testing workflow.
Protocol for a Model-Based Cost-Effectiveness Analysis
To rigorously evaluate Tezatabep this compound PET, a decision-analytic model is the preferred method.[15][16][17] This approach synthesizes data on diagnostic accuracy, costs, and patient outcomes to estimate the incremental cost per quality-adjusted life-year (QALY) gained.[15][18]
Step 1: Define the Model Structure
A decision tree is an appropriate model for this comparison. The model begins with a cohort of patients with metastatic breast cancer requiring HER2 status determination. The tree then branches into the two diagnostic strategies: 'Standard of Care' and 'Tezatabep PET'. Each branch further divides based on test results, subsequent treatment decisions, and patient outcomes.
Caption: Decision tree for cost-effectiveness analysis.
Step 2: Identify and Source Model Inputs
Gathering high-quality data is critical. This requires a systematic literature review and consultation with clinical and economic experts.
Table of Required Model Parameters (with Hypothetical Data for Illustration)
| Parameter | Value (Hypothetical) | Source / Justification |
| Diagnostic Test Characteristics | ||
| Sensitivity of IHC/FISH | 95% | Based on clinical trial data showing high concordance but acknowledging heterogeneity issues.[4] |
| Specificity of IHC/FISH | 98% | Assumed high specificity for tissue-based tests. |
| Sensitivity of Tezatabep PET | 97% | Hypothetical improvement due to whole-body assessment, reducing false negatives from heterogeneity. |
| Specificity of Tezatabep PET | 95% | Hypothetical; potential for false positives needs to be determined in clinical trials.[19] |
| Costs (USD) | ||
| Cost of IHC/FISH Pathway | $950 | Weighted average assuming 25% of IHC tests are equivocal (2+) and require FISH.[11][20] |
| Cost of Tezatabep PET Scan | $3,500 | Estimate based on costs of other oncologic PET scans and Ga-68 tracer reimbursement.[13][21] |
| Cost of HER2+ Therapy (annual) | $90,000 | Based on costs of therapies like Trastuzumab and ADCs. |
| Cost of HER2- Therapy (annual) | $50,000 | Based on standard chemotherapy regimens. |
| Health Outcomes (Utilities) | ||
| QALY (Correctly Treated HER2+) | 1.5 | Patients receive effective therapy, improving survival and quality of life. |
| QALY (Correctly Treated HER2-) | 1.0 | Patients receive appropriate standard care. |
| QALY (False Positive - HER2- gets HER2+ Tx) | 0.8 | Patients receive ineffective, more toxic therapy, reducing quality of life. |
| QALY (False Negative - HER2+ gets HER2- Tx) | 0.6 | Patients are denied effective therapy, leading to poorer survival. |
Step 3: Run the Analysis
Using the decision tree and input parameters, calculate the total cost and total QALYs for each arm of the model.
-
Calculate Expected Outcomes for Each Arm: For each pathway (Standard Care vs. Tezatabep PET), multiply the probability of each outcome (True Positive, False Positive, etc.) by the costs and QALYs associated with that outcome. Sum these to get the total expected cost and QALYs for that pathway.
-
Calculate the Incremental Cost-Effectiveness Ratio (ICER): The ICER is calculated using the following formula:
ICER = (CostPET - CostStandard) / (QALYsPET - QALYsStandard)
Step 4: Perform Sensitivity Analysis
Since many input parameters are uncertain, a probabilistic sensitivity analysis (PSA) should be performed. This involves running the model thousands of times, each time sampling input values from their statistical distributions. The results are often plotted on a cost-effectiveness acceptability curve (CEAC), which shows the probability of the new technology being cost-effective at different willingness-to-pay thresholds.
Interpreting the Results: A Hypothetical Case
Based on the hypothetical data in the table above, a simulated analysis yields the following:
| Strategy | Total Cost (per patient) | Total QALYs (per patient) |
| Standard Care (IHC/FISH) | $59,850 | 1.18 |
| Tezatabep this compound PET | $62,400 | 1.22 |
Incremental Calculation:
-
Incremental Cost: $62,400 - $59,850 = $2,550
-
Incremental QALYs: 1.22 - 1.18 = 0.04
-
ICER:
63,750 per QALY gained2,550/0.04=∗∗
Interpretation: In this hypothetical scenario, the use of Tezatabep this compound PET as the primary diagnostic strategy costs an additional $2,550 per patient but generates an additional 0.04 QALYs. The resulting ICER of $63,750 per QALY would likely be considered cost-effective in many healthcare systems, where the willingness-to-pay threshold is often between $50,000 and $150,000 per QALY.
Conclusion and Future Directions
This guide outlines a robust, evidence-based methodology for evaluating the cost-effectiveness of Tezatabep this compound PET imaging. While the definitive analysis awaits mature data from prospective clinical trials on the diagnostic accuracy of this novel agent and its impact on therapeutic decision-making, this framework provides the necessary structure for such an evaluation.
The primary value proposition of Tezatabep this compound PET is its ability to overcome the diagnostic uncertainty caused by tumor heterogeneity.[1][8] By more accurately identifying patients who will benefit from HER2-targeted therapies, it has the potential to improve patient outcomes and ensure that expensive, powerful treatments are allocated to the correct patient population. The key to demonstrating its cost-effectiveness will be quantifying the downstream clinical and economic benefits of this improved accuracy. Future research must focus on collecting robust data on test performance, changes in patient management, and associated health outcomes.
References
- 1. Affibody PET Imaging of HER2-Expressing Cancers as a Key to Guide HER2-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. muhc.ca [muhc.ca]
- 3. HER2 FISH Testing for Breast Cancer - Patient Corner - URMC Clinical Labs - University of Rochester Medical Center [urmc.rochester.edu]
- 4. Immunohistochemistry and fluorescence in situ hybridization assessment of HER2 in clinical trials of adjuvant therapy for breast cancer (NCCTG N9831, BCIRG 006, and BCIRG 005) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HER2 Intratumoral Heterogeneity in Breast Cancer, an Evolving Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Problems In Determining Her2 Status In Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of HER2-targeted PET/CT imaging in patients with breast cancer and therapeutic response monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Detection of HER2-Low Lesions Using HER2-Targeted PET Imaging in Patients with Metastatic Breast Cancer: A Paired HER2 PET and Tumor Biopsy Analysis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. medscape.com [medscape.com]
- 12. dnalabsindia.com [dnalabsindia.com]
- 13. Economic Considerations of PET Scanning in Diagnosis, Staging, and Radiation Therapy Treatment Planning | Radiology Key [radiologykey.com]
- 14. Cost-effectiveness of PET imaging in clinical oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cost-effectiveness modelling in diagnostic imaging: a stepwise approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cost-effectiveness analysis in the assessment of diagnostic imaging technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of Decision-Analytic Modelling to Assess the Cost-Effectiveness of Diagnostic Imaging of the Spine, Shoulder, and Knee: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Cost-effectiveness of diagnostic imaging modalities in symptomatic patients with lower limb peripheral arterial disease: discrete event simulation model [frontiersin.org]
- 19. HER2-PET Imaging for Breast Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. PET Radiopharmaceuticals: What’s New, What’s Reimbursed, and What’s Next? | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
Safety Operating Guide
Navigating the Frontier of Cancer Diagnostics: A Comprehensive Guide to Handling Matraxetan
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, it is with a sense of profound responsibility and excitement that I present this essential guide to the safe handling of Matraxetan (Tezatabep this compound). This novel agent, a Gallium-68 labeled antibody-drug conjugate (ADC) targeting HER2-positive tumors, represents a significant leap forward in precision diagnostics.[1][2] Its potent nature, combining a targeted antibody with a powerful radioisotope, necessitates a meticulous and informed approach to laboratory safety. This document is designed to be your trusted resource, providing not just procedural steps, but the scientific rationale behind them, ensuring the safety of both personnel and the integrity of your research.
Part 1: The Core Principles of this compound Safety - A Risk-Based Approach
This compound's dual nature as a potent biological agent and a source of ionizing radiation underpins our safety protocols. The antibody component targets the HER2 receptor, while the Gallium-68 isotope allows for visualization via Positron Emission Tomography (PET).[2] Understanding this dual-risk profile is paramount to its safe handling.
The Potency of Antibody-Drug Conjugates
Antibody-drug conjugates are a class of highly potent active pharmaceutical ingredients (HPAPIs).[3][4] The cytotoxic payload, even in small quantities, can pose significant health risks if not properly contained.[5][6] Therefore, all handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.
The Radiological Hazard of Gallium-68
Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes.[7] While its short half-life is advantageous for patient imaging, it presents an immediate external and potential internal radiation exposure risk to laboratory personnel. Shielding and minimizing exposure time are critical safety measures.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The selection of appropriate PPE is not a matter of preference but a scientifically driven necessity to mitigate the identified risks.
Standard Laboratory Attire (Minimum Requirement)
-
Dedicated Lab Coat: A buttoned, long-sleeved lab coat is the minimum requirement.
-
Safety Glasses with Side Shields: Protects against splashes of non-radioactive materials.
-
Disposable Nitrile Gloves: A single pair of nitrile gloves is required for handling non-radioactive components.
Enhanced Precautions for Handling Active this compound
When working with Gallium-68 labeled this compound, the following enhanced PPE is required:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides an extra barrier against both chemical and radiological contamination. Change outer gloves frequently. |
| Eye and Face Protection | Safety goggles or a full-face shield. | Offers superior protection from splashes of radioactive material. |
| Body Protection | A disposable, fluid-resistant gown worn over the lab coat. | Prevents contamination of personal clothing and skin. |
| Dosimetry | Whole-body and ring dosimeters. | Monitors radiation exposure to the body and extremities. |
Respiratory Protection
A risk assessment should be performed to determine the need for respiratory protection. If there is a potential for aerosol generation, a properly fitted N95 respirator or higher is required.
Part 3: Operational Plan - From Receipt to Use
A structured workflow is essential to ensure safety and efficiency when working with this compound.
Receipt and Inspection
-
Verify Package Integrity: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Radiation Survey: Use a calibrated survey meter to measure the radiation levels on the exterior of the package.
-
Documentation: Record the receipt, survey readings, and visual inspection findings in the laboratory's radiation safety logbook.
Preparation and Handling
All work with radioactive this compound must be conducted in a designated "hot lab" equipped with appropriate shielding and ventilation.
Experimental Workflow for Handling Radioactive this compound
Workflow for handling radioactive this compound.
Part 4: Disposal Plan - A Cradle-to-Grave Responsibility
The proper disposal of this compound waste is a critical component of laboratory safety and environmental responsibility. Due to its dual hazardous nature, a multi-faceted approach is required.
Waste Segregation
All waste generated during the handling of this compound must be segregated at the point of generation.
| Waste Stream | Description | Container Type |
| Non-Contaminated Waste | General laboratory waste that has not come into contact with this compound. | Standard laboratory waste bins. |
| Trace Chemotherapy Waste | Items with residual amounts of this compound (e.g., empty vials, gloves, gowns). | Yellow, labeled "Trace Chemotherapy Waste" containers. |
| Radioactive Waste | Items contaminated with Gallium-68. | Shielded, labeled "Radioactive Waste" containers. |
| Sharps Waste | Needles and syringes used with this compound. | Puncture-resistant, labeled "Chemotherapy Sharps" and "Radioactive Sharps" containers. |
Radioactive Waste Disposal
Gallium-68 has a short half-life, allowing for decay-in-storage.
-
Storage: Store radioactive waste in a designated, shielded area.
-
Monitoring: Regularly monitor the radiation levels of the waste.
-
Disposal: Once the radiation levels have decayed to background, the waste can be disposed of as trace chemotherapy waste.
It is important to also consider the potential for contamination with the parent nuclide, Germanium-68, which has a much longer half-life. Waste should be managed in a way that accounts for this potential long-lived contamination.
Part 5: Emergency Procedures - Preparedness is Key
In the event of a spill or personnel contamination, a swift and coordinated response is crucial.
Minor Spill (Contained on an absorbent surface)
-
Alert: Notify others in the immediate area.
-
Contain: Cover the spill with absorbent material.
-
Clean: Wearing appropriate PPE, carefully clean the area from the outer edge of the spill inwards.
-
Survey: Use a survey meter to check for residual contamination.
-
Dispose: Place all contaminated materials in the appropriate waste container.
Major Spill (Spreads or involves personnel contamination)
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify the Laboratory Supervisor and Radiation Safety Officer.
-
Isolate: Secure the area to prevent entry.
-
Decontaminate Personnel: If clothing is contaminated, remove it immediately. If skin is contaminated, wash with lukewarm water and mild soap.
-
Await Assistance: Do not re-enter the area until cleared by the Radiation Safety Officer.
References
- 1. Tezatabep this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. affibody.se [affibody.se]
- 3. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 4. dam.lonza.com [dam.lonza.com]
- 5. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 7. case.edu [case.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
